molecular formula C12H23NO B2652863 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS No. 923526-83-4

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Cat. No.: B2652863
CAS No.: 923526-83-4
M. Wt: 197.322
InChI Key: NVELTLDYYSDWNY-UHFFFAOYSA-N
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Description

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.322. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyclohex-2-en-1-ylethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVELTLDYYSDWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS number information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Executive Summary: This document provides a comprehensive technical overview of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, a bifunctional organic molecule incorporating a secondary amine, a primary alcohol, and a cyclohexene moiety. Due to its specific isomeric structure, this compound presents potential as a versatile building block in synthetic chemistry. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and hypothesized applications in drug discovery and materials science. Furthermore, it outlines critical safety and handling protocols derived from data on structurally related compounds. This paper is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound's unique structural attributes.

Compound Identification and Isomeric Context

The chemical name 4-{[2-(Cyclohexen-1-YL)ethyl]amino}-1-butanol can refer to multiple positional isomers depending on the location of the double bond within the cyclohexene ring. The specific nomenclature "2-Cyclohexen-1-YL" defines the point of attachment at a saturated carbon adjacent to the double bond. It is crucial to distinguish this from its isomer, "1-Cyclohexen-1-YL," where the ethyl group is attached directly to a carbon atom of the double bond.

  • Target Compound: 4-{[2-(2 -Cyclohexen-1-YL)ethyl]amino}-1-butanol

    • CAS Number: 923526-83-4[1]

    • Structure: The ethylamino butanol chain is attached to the C1 position of the cyclohexene ring, with the double bond between C2 and C3.

  • Common Isomer: 4-{[2-(1 -Cyclohexen-1-YL)ethyl]amino}-1-butanol

    • CAS Number: 436099-69-3[2]

    • Structure: The ethyl group is attached to the C1 position, which is part of the double bond (between C1 and C2).

This guide will focus exclusively on the 2-Cyclohexen-1-YL isomer (CAS 923526-83-4) , as specified. The presence of a chiral center at the C1 position of the cyclohexene ring means this compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Properties

The molecular structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol dictates its physical and chemical behavior. The combination of a hydrophobic cyclohexene tail and a polar amino-alcohol head gives it amphiphilic characteristics. The following table summarizes its key computed properties.

PropertyValueSource
CAS Number 923526-83-4[1]
Molecular Formula C12H23NO[1]
Molecular Weight 197.32 g/mol [1]
IUPAC Name 4-[(2-cyclohex-2-en-1-yl)ethyl]aminobutan-1-ol[1]
InChI Key ZUCMDRAQTBQWBN-UHFFFAOYSA-N[2]
Topological Polar Surface Area 32.3 Ų[1]
XLogP3 (Lipophilicity) 2.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 7[2]

Table 1: Key Physicochemical Properties of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the carbon-nitrogen bond formed between the ethylcyclohexene and butanol moieties. This retrosynthetic approach leads to two key starting materials: 2-(2-Cyclohexen-1-yl)acetaldehyde and 4-amino-1-butanol. The reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.

This strategy is advantageous as it forms the C-N bond under mild conditions, often with high selectivity and yield, and avoids the use of harsh alkylating agents.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a self-validating system for synthesizing the target compound. Each step includes causality for the choice of reagents and conditions.

Step 1: Imine Formation

  • To a stirred solution of 2-(2-cyclohexen-1-yl)acetaldehyde (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.5 M), add 4-amino-1-butanol (1.1 eq).[3][4]

  • Causality: 4-amino-1-butanol is a commercially available, stable amino alcohol that serves as the nitrogen source.[3] A slight excess ensures the complete consumption of the aldehyde. The reaction is typically performed at room temperature.

  • The reaction mixture can be stirred for 1-2 hours to allow for the formation of the corresponding imine intermediate. The removal of water, a byproduct of this step, can be facilitated by the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄).

Step 2: In Situ Reduction

  • To the mixture from Step 1, add a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Causality: NaBH(OAc)₃ is the reagent of choice for reductive aminations because it is less basic and more selective for imines over carbonyls compared to other hydrides like NaBH₄. Its mild nature prevents unwanted side reactions and is tolerant of the alcohol functional group present in the substrate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure product.

Characterization

The identity and purity of the synthesized 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the cyclohexene, alkyl chain, and amino-alcohol protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (197.32 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches (broad peak around 3300 cm⁻¹) and the C=C stretch of the cyclohexene ring (around 1650 cm⁻¹).

Synthetic Pathway cluster_step1 Step 1: Imine Formation Aldehyde 2-(2-Cyclohexen-1-yl)acetaldehyde Imine Imine Intermediate Aldehyde->Imine + AminoAlcohol 4-Amino-1-butanol AminoAlcohol->Imine + Product 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Imine->Product Reduction Reagent1 DCM, RT Reagent2 NaBH(OAc)₃ Reagent2->Product

Caption: Proposed reductive amination pathway for synthesis.

Potential Applications and Fields of Interest

The unique combination of a reactive cyclohexene ring, a nucleophilic secondary amine, and a primary alcohol makes this compound a valuable intermediate for further chemical elaboration.

Scaffold for Drug Discovery

The molecule contains key pharmacophoric features. The secondary amine and primary alcohol are common in many active pharmaceutical ingredients (APIs), providing sites for hydrogen bonding with biological targets. The cyclohexene moiety provides a lipophilic scaffold that can be tailored to fit into hydrophobic pockets of enzymes or receptors.

  • Derivatization Points: The -NH and -OH groups can be readily functionalized to create libraries of new chemical entities for screening. For example, the amine can be acylated or alkylated, while the alcohol can be esterified or etherified.

  • Analogue Synthesis: It can serve as a precursor for analogues of existing drugs where a cyclohexene group might enhance potency or improve pharmacokinetic properties compared to simpler alkyl or aromatic groups.

Caption: Potential derivatization pathways for the core compound.

Intermediate in Materials Science

The bifunctional nature of the molecule allows it to be incorporated into polymers.

  • Monomer Synthesis: The primary alcohol could be converted into an acrylate or methacrylate, which could then be polymerized. The pendant amino-cyclohexene group would introduce specific functionality along the polymer backbone.

  • Cross-linking Agent: The amine and the double bond could potentially be used in different cross-linking chemistries, making it a candidate for creating specialized resins or hydrogels.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Therefore, a conservative hazard assessment must be based on its constituent functional groups: secondary amines and primary alcohols (butanol). The primary hazards are expected to be skin and eye irritation/corrosion, and potential oral toxicity.[5][6][7]

Hazard StatementGHS Classification (Inferred)Precautionary Measures
Skin Corrosion/Irritation Category 1C or 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4][7]
Eye Damage/Irritation Category 1H318: Causes serious eye damage.[5][7]
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[5][6]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[6]

Table 2: Inferred GHS Hazard Classifications.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.[5]

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]

Conclusion

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS 923526-83-4) is a structurally interesting bifunctional molecule. While not widely commercialized, its combination of a reactive alkene, a secondary amine, and a primary alcohol makes it a promising candidate for further research and development. Its utility as a scaffold in medicinal chemistry and as an intermediate in materials science is significant. The proposed synthetic route via reductive amination offers a reliable and scalable method for its production. As with any novel chemical, strict adherence to safety protocols based on analogous structures is imperative for its handling and use.

References

  • Angene Chemical. 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol(CAS# 436099-69-3). Available from: [Link]

  • PubChem. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol | C12H23NO. National Center for Biotechnology Information. Available from: [Link]

  • Sigma-Aldrich. Material Safety Data Sheet - n-Butanol. (2012). Available from: [Link]

  • PubChem. 4-Amino-1-butanol | C4H11NO. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Monograph: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical entity 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol , focusing on its nomenclature, structural properties, synthesis, and potential applications in medicinal chemistry.

Chemical Identity, Synthesis, and Structural Analysis

Executive Summary & Nomenclature Analysis

The compound 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS RN: 923526-83-4) is a secondary amine intermediate characterized by a bifunctional scaffold containing a primary alcohol and an allylic cyclohexene ring. It serves as a valuable building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) where the amino-alcohol and lipophilic ring motifs are privileged structures.

IUPAC Nomenclature Breakdown

The systematic name is derived by identifying the principal functional group and the longest carbon chain, then treating the amine and its substituents as prefixes.

  • Principal Group: The hydroxyl group (-OH) has priority, designating the parent chain as Butan-1-ol .

  • Substituent Position: The amino group is attached at position 4 of the butane chain.

  • Complex Substituent: The nitrogen atom is substituted with a 2-(2-Cyclohexen-1-yl)ethyl group.

    • Linker: An ethyl chain (2 carbons).

    • Ring System: A cyclohexene ring attached to the ethyl linker at the ring's position 1.

    • Unsaturation: The double bond in the ring starts at position 2 (relative to the attachment point C1).

Systematic Name: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}butan-1-ol

Nomenclature Visualization

The following diagram illustrates the hierarchical decomposition of the IUPAC name.

IUPAC_Decomposition Root 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Parent Parent Chain: Butan-1-ol (4-carbon alcohol) Root->Parent Position Position 4: Amino Group (-NH-) Root->Position Substituent N-Substituent: 2-(2-Cyclohexen-1-yl)ethyl Position->Substituent Ring Ring System: Cyclohex-2-en-1-yl (Double bond at C2) Substituent->Ring Linker Linker: Ethyl group Substituent->Linker

Figure 1: Hierarchical breakdown of the chemical nomenclature according to IUPAC rules.

Physicochemical Profile

Understanding the physicochemical properties is crucial for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME) in drug design.

Table 1: Calculated Physicochemical Properties

PropertyValueContext/Implication
Molecular Formula C₁₂H₂₃NO--
Molecular Weight 197.32 g/mol Fragment-like space; suitable for lead optimization.
LogP (Predicted) ~2.2Moderate lipophilicity; likely membrane permeable.
pKa (Base) ~9.8 (Amine)Exists primarily as a cation at physiological pH (7.4).
H-Bond Donors 2 (OH, NH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (O, N)--
Rotatable Bonds 7High flexibility; may incur entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 32.3 ŲGood oral bioavailability predictor (<140 Ų).

Synthetic Methodologies

The synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol can be approached via two primary retrosynthetic pathways: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is generally preferred in industrial settings due to milder conditions and fewer side reactions (e.g., over-alkylation).

Retrosynthetic Analysis

Retrosynthesis Target Target Molecule (Secondary Amine) MethodA Method A: Reductive Amination Target->MethodA Retrosynthesis MethodB Method B: Alkylation (SN2) Target->MethodB PrecursorA1 4-Aminobutan-1-ol MethodA->PrecursorA1 PrecursorA2 2-(2-Cyclohexen-1-yl) acetaldehyde MethodA->PrecursorA2 PrecursorB1 4-Aminobutan-1-ol MethodB->PrecursorB1 PrecursorB2 2-(2-Cyclohexen-1-yl) ethyl bromide MethodB->PrecursorB2

Figure 2: Retrosynthetic pathways identifying key building blocks.

Protocol: Reductive Amination (Method A)

This method couples 4-aminobutan-1-ol with the corresponding aldehyde.

Reagents:

  • Amine: 4-Aminobutan-1-ol (1.0 equiv)

  • Aldehyde: 2-(2-Cyclohexen-1-yl)acetaldehyde (1.0 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic acid (1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vessel under nitrogen atmosphere, dissolve 2-(2-Cyclohexen-1-yl)acetaldehyde in DCE (0.2 M concentration). Add 4-aminobutan-1-ol and acetic acid. Stir at room temperature for 1–2 hours to allow imine formation (monitor by TLC or LC-MS).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:10:1).

Protocol: Nucleophilic Substitution (Method B)

This method involves the alkylation of 4-aminobutan-1-ol with an alkyl halide.

Reagents:

  • Nucleophile: 4-Aminobutan-1-ol (3.0 equiv - excess used to prevent bis-alkylation)

  • Electrophile: 2-(2-Cyclohexen-1-yl)ethyl bromide (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup: Suspend K₂CO₃ and 4-aminobutan-1-ol in MeCN.

  • Addition: Add 2-(2-Cyclohexen-1-yl)ethyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to 60–80°C for 12–18 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess amine must be removed via distillation or column chromatography.

Analytical Characterization (QC/QA)

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Olefinic Protons: Multiplet at δ 5.5–5.7 ppm (2H, ring double bond).

    • Hydroxyl Proton: Broad singlet at δ 2.0–3.0 ppm (exchangeable with D₂O).

    • Methylene adjacent to O: Triplet at δ 3.6 ppm (2H).

    • Methylene adjacent to N: Multiplets at δ 2.6–2.8 ppm (4H).

    • Cyclohexenyl Ring Protons: Multiplets at δ 1.5–2.1 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 198.18. Expect a strong parent ion peak.

  • IR Spectroscopy:

    • O-H stretch: Broad band at 3200–3400 cm⁻¹.

    • N-H stretch: Weak band overlapping with OH or distinct at ~3300 cm⁻¹.

    • C=C stretch: Weak band at ~1650 cm⁻¹ (cyclohexene).

Applications & Safety

Pharmaceutical Relevance

This molecule serves as a "privileged scaffold" intermediate. The combination of a lipophilic domain (cyclohexenyl) and a polar domain (amino-alcohol) linked by an ethyl chain mimics the pharmacophore of several neurotransmitters.

  • Adrenergic Ligands: Similar to the side chains of bronchodilators (e.g., Indacaterol derivatives).

  • Sigma Receptor Ligands: The N-substituted cyclohexyl motif is common in high-affinity sigma-1 receptor antagonists.

Handling Precautions
  • Corrosivity: As a secondary amine, the compound is likely irritating to eyes and skin.

  • Stability: The cyclohexene double bond is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Soluble in alcohols, DCM, and DMSO; sparingly soluble in water (unless protonated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Methodology Reference).
  • Angene Chemical (2024). Product Sheet: 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol. Retrieved from [Link]

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the secondary amino alcohol 4-{[2-(2-cyclohexen-1-yl)ethyl]amino}-1-butanol. The document details its fundamental molecular and physicochemical properties, outlines a robust, proposed synthetic pathway, and establishes a rigorous framework for its analytical characterization and quality control. Designed for researchers and professionals in drug development and chemical synthesis, this guide integrates field-proven insights into detailed experimental protocols, explaining the causality behind methodological choices. Furthermore, it explores the potential applications of this molecule as a versatile building block in medicinal chemistry, catalysis, and materials science, grounded in the known reactivity and utility of its constituent functional groups.

Molecular Profile and Physicochemical Properties

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This structure provides a unique combination of properties: the basicity and nucleophilicity of the amine, and the hydrogen-bonding capability and reactivity of the hydroxyl group. These features make it an attractive intermediate for further chemical modification.

Core Data

A summary of the key computed and identifying properties of the molecule is presented below.

PropertyValueSource
Molecular Weight 197.32 g/mol PubChem[1]
Molecular Formula C₁₂H₂₃NOPubChem[1]
IUPAC Name 4-{[2-(cyclohex-2-en-1-yl)ethyl]amino}butan-1-olPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Topological Polar Surface Area 32.3 ŲPubChem[1]
LogP (XLogP3) 2.2PubChem[1]
Molecular Structure

The structure combines a hydrophilic amino alcohol chain with a lipophilic cyclohexene moiety.

Molecular structure of the target compound.

Proposed Synthesis: Deaminative Coupling

A highly effective strategy for synthesizing unsymmetrical secondary amines is the deaminative coupling of two different primary amines, a method that offers high chemoselectivity.[2] This approach is adapted here for the synthesis of the target compound from 4-amino-1-butanol and 2-(2-cyclohexen-1-yl)ethan-1-amine, using a ruthenium-based catalyst. This method is advantageous as it avoids harsh reagents and generates ammonia as the primary byproduct.

Synthesis Workflow

The proposed one-pot reaction involves the direct coupling of the two primary amine precursors in the presence of a catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_products Products Amine1 4-Amino-1-butanol Target 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Amine1->Target Amine2 2-(2-Cyclohexen-1-yl)ethan-1-amine Amine2->Target Catalyst Ru-H Complex Catalyst->Target In-situ activation Ligand Catechol Ligand Ligand->Target Conditions Chlorobenzene (Solvent) 130 °C, 16 h Inert Atmosphere Conditions->Target Environment Byproduct Ammonia (NH₃)

Proposed workflow for ruthenium-catalyzed synthesis.
Experimental Protocol

This protocol is a model procedure based on established methods for similar transformations.[2]

  • Reactor Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.

  • Reagent Charging: To the flask, add the ruthenium catalyst precursor (e.g., tetranuclear Ru-H complex, 0.5-1.0 mol%), catechol ligand (5-10 mol%), and anhydrous chlorobenzene (40 mL) via cannula.

  • Reactant Addition: Add 4-amino-1-butanol (1.0 equiv).[3] Then, add 2-(2-cyclohexen-1-yl)ethan-1-amine (1.2 equiv) dropwise to the stirred solution.

  • Reaction Execution: The flask is sealed and heated to 130 °C in a pre-heated oil bath with vigorous stirring for 16-24 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (3 x 20 mL).

    • Combine the organic filtrates and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) is employed to isolate the pure product. The triethylamine is added to prevent the polar amine product from tailing on the acidic silica gel.

Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for a self-validating system.

Analytical Workflow

The following workflow ensures both structural confirmation and quantitative purity assessment.

G Start Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS or GC-MS) Start->MS Parallel Analysis IR FT-IR Spectroscopy Start->IR Parallel Analysis HPLC HPLC-UV/ELSD Start->HPLC Parallel Analysis Identity Structural Identity Confirmed? NMR->Identity MS->Identity IR->Identity Purity Purity ≥ 95%? HPLC->Purity Identity->Purity Yes Fail Repurify / Re-synthesize Identity->Fail No Pass Batch Release Purity->Pass Yes Purity->Fail No

Integrated workflow for analytical validation.
Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the olefinic protons of the cyclohexene ring (~5.5-5.8 ppm). The methylene protons adjacent to the nitrogen and oxygen will appear as distinct multiplets. The N-H and O-H protons will be visible as broad singlets, which can be confirmed by D₂O exchange.

    • ¹³C NMR: The two sp² carbons of the cyclohexene double bond will appear at ~125-135 ppm. Signals for the carbons bonded to the nitrogen and oxygen atoms will be in the 40-70 ppm range.

  • Infrared (IR) Spectroscopy: This technique is crucial for identifying the key functional groups.

    • A broad peak centered around 3300-3400 cm⁻¹ will indicate the O-H stretch of the primary alcohol.

    • A single, sharp-to-medium peak in the same region (~3300-3350 cm⁻¹) is characteristic of the N-H stretch of a secondary amine.[4][5] This distinguishes it from primary amines (two peaks) and tertiary amines (no peak).

    • A peak around 1650 cm⁻¹ corresponds to the C=C stretch of the cyclohexene ring.

    • C-N and C-O stretching vibrations will be present in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion will be the protonated molecule [M+H]⁺ at m/z 198.3.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₂H₂₄NO⁺) with high accuracy.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, UV detection can be challenging.

    • Derivatization: For quantitative analysis with UV detection, derivatization with reagents like dansyl chloride or o-phthaldialdehyde (OPA) is a viable strategy.[6] Salicylaldehyde derivatization has also proven effective for quantifying primary amines and can be adapted.[7]

    • Direct Detection: Alternatively, detectors such as Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) can be used for direct quantification without derivatization. A C18 reversed-phase column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a suitable starting point.

  • Gas Chromatography (GC): The high polarity and reactivity of the amino alcohol can lead to peak tailing and adsorption on standard columns.[8]

    • Column Choice: A column specifically designed for amine analysis, such as a wax-based or base-deactivated column, is necessary.

    • Derivatization: Silylation of both the amine and alcohol groups (e.g., with BSTFA) can significantly improve peak shape and thermal stability, allowing for more accurate analysis.

Potential Research and Drug Development Applications

While specific biological activities for this molecule are not documented, its structure suggests several promising avenues for investigation.

  • Medicinal Chemistry Scaffold: The molecule combines a flexible linker, a hydrogen bond donor/acceptor headgroup (amino alcohol), and a conformationally-restricted lipophilic tail (cyclohexene). This makes it an ideal starting point for fragment-based drug discovery or as a scaffold for building more complex bioactive molecules. Amino alcohols are key components in many pharmaceuticals.[9]

  • Ligand in Asymmetric Catalysis: Secondary amines are widely used as ligands in transition metal catalysis.[5] The chiral center on the cyclohexene ring and the coordinating nitrogen and oxygen atoms could be exploited to create novel ligands for asymmetric synthesis, a cornerstone of modern drug development.

  • Materials Science Precursor: Amino alcohols are used as precursors for surfactants, emulsifiers, and corrosion inhibitors.[10] The cyclohexene moiety offers a site for polymerization or cross-linking, suggesting potential use in the development of functional polymers and surface coatings.

Handling, Storage, and Safety

  • Handling: As with most amines, this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.

References

  • PubChem. (n.d.). 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • Various Authors. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Quora. Retrieved from [Link]

  • SciTechDaily. (2026, January 21). Unlocking the Secrets of Secondary Amines: A Deep Dive Into Their Role in Chemistry. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (CAS# 436099-69-3). Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • PubMed. (2013, February 28). Dehydrogenation of secondary amines: synthesis, and characterization of rare-earth metal complexes incorporating imino- or amido-functionalized pyrrolyl ligands. Retrieved from [Link]

  • LCGC Europe. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Teachy.ai. (n.d.). Summary of Organic Functions: Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Cyclohexyl-1-butanol. NIST WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

  • Chemex. (2026, January 29). The Versatile Applications of 2-Amino-1-Butanol in Industrial Chemistry. Retrieved from [Link]

Sources

Structure elucidation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Abstract

The unambiguous determination of a chemical structure is a foundational requirement in chemical synthesis, drug discovery, and material science. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel secondary amino alcohol, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. We will explore the causality behind each analytical choice, presenting a self-validating workflow that guides the researcher from initial purity assessment to final, unequivocal structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction and Strategic Overview

The target molecule, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, possesses a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol .[1] Its structure comprises a hydrophilic amino-butanol chain and a lipophilic cyclohexenyl-ethyl moiety, suggesting potential applications where amphiphilic properties are desirable. Before any biological or chemical investigation can proceed, its molecular structure must be rigorously confirmed. Errors in structural assignment can lead to the misinterpretation of data, wasted resources, and potential safety issues in drug development pipelines.

Our strategy employs a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. The workflow is designed to be sequential and logical, with the results from one analysis informing the interpretation of the next.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Framework cluster_2 Phase 3: Confirmation Purity_MS Purity Assessment & Molecular Weight (HPLC-MS) FTIR Functional Group Identification (FTIR Spectroscopy) Purity_MS->FTIR Provides MW & Purity NMR_1D 1D NMR: Proton & Carbon Environments (¹H, ¹³C, DEPT) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR: Atom Connectivity (COSY, HSQC) NMR_1D->NMR_2D Assigns Atom Types Confirmation Data Consolidation & Final Structure Assignment NMR_2D->Confirmation Establishes Connectivity NMR_Strategy H1 ¹H NMR (Proton Environments & Splitting) HSQC HSQC (Connects ¹H to directly bonded ¹³C) H1->HSQC COSY COSY (Connects neighboring ¹H) H1->COSY C13 ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Identifies CH, CH₃ vs. CH₂) C13->DEPT C13->HSQC Structure Final Fragment Assembly DEPT->Structure HSQC->Structure COSY->Structure

Sources

Potential biological activity of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Investigational Strategy for the Biological Activity of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Abstract

The field of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. The compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, identified by its unique structure combining a cyclohexene moiety with an amino alcohol side chain, represents an uncharacterized molecule with potential for biological activity.[1] Structural analogs containing amino alcohol or cyclohexene groups are known to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This document provides a comprehensive, multi-tiered investigational framework for the systematic evaluation of this compound. As its biological profile is currently unknown, this guide serves as a roadmap for researchers and drug development professionals, detailing a logical progression from broad initial screenings to focused mechanistic studies and preliminary in vivo validation. The protocols described herein are grounded in established, self-validating methodologies to ensure scientific rigor and data integrity.

Introduction and Strategic Overview

The compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is a small molecule with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol .[1] While its physicochemical properties are cataloged, its interaction with biological systems remains unexplored. This guide proposes a hypothesis-driven approach to elucidate its potential therapeutic value, focusing on three high-impact areas: oncology, inflammation, and neurodegeneration.

Our strategy is built on a phased approach that maximizes resource efficiency while building a comprehensive data package. This workflow is designed to first identify any biological "hits" in a cost-effective manner, and then to progressively invest in more complex assays to understand the mechanism of action for the most promising activities.[6][7]

Physicochemical Properties Summary

A foundational step in any new compound evaluation is the confirmation of its identity and basic properties.

PropertyValueSource
Molecular Formula C12H23NOPubChem[1]
Molecular Weight 197.32 g/mol PubChem[1]
IUPAC Name 4-{[2-(cyclohex-2-en-1-yl)ethyl]amino}butan-1-olPubChem[1]
CAS Number 923526-83-4PubChem[1]

Researchers should independently verify purity (e.g., via HPLC, NMR) and determine solubility in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) before commencing biological assays.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase involves high-throughput, cost-effective assays to rapidly assess cytotoxicity and potential anti-inflammatory activity.[6][8][9] This establishes a foundational understanding of the compound's cellular effects.

Foundational Cytotoxicity Assessment

Determining a compound's intrinsic cytotoxicity is a critical first step. It identifies a suitable concentration range for subsequent cell-based assays and provides the first indication of potential anticancer activity.[10] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][11]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-malignant control cell line (e.g., murine CCL-1 or human Vero) into 96-well plates at a density of 5,000-10,000 cells/well.[12][13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate cell culture medium to achieve a final concentration range (e.g., 0.1 to 400 µM).

  • Incubation: Add the compound dilutions to the designated wells. Include a vehicle control (DMSO concentration matched to the highest test concentration) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. The selectivity of the compound can be evaluated by comparing the IC50 in cancer cells to that in normal cells.[14]

Tier 2: Focused Investigation of Anticancer Potential

If the Tier 1 screen reveals significant and selective cytotoxicity against cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death.[12][15]

G cluster_workflow Anticancer Evaluation Workflow A Compound Identified B Tier 1: Cytotoxicity Screen (MTT / SRB Assay) vs. Cancer & Normal Cells A->B C Selective Cytotoxicity Observed? B->C D Tier 2: Mechanism of Action Studies C->D  Yes H Compound Not Active or Non-Selective C->H  No E Apoptosis Assays (Annexin V, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Tier 3: In Vivo Validation (Xenograft Model) E->G F->G

Anticancer Evaluation Workflow
Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Its induction can be confirmed using several robust methods.

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced arrest.

Tier 2: Focused Investigation of Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases.[8] A common and effective in vitro model for studying inflammation involves using murine macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[8][11]

G cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Degraded) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits?

Potential inhibition point of the test compound in the NF-κB pathway.
Measurement of Inflammatory Mediators
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate (1 x 10^5 cells/well) and allow them to adhere for 24 hours.[11]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by stimulating the cells with LPS (1 µg/mL) for 24 hours. Include untreated cells (negative control) and LPS-only cells (positive control).

  • Griess Assay: Collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Supernatant Collection: Use the cell culture supernatant collected from the NO production assay (Step 3).

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure: Follow the manufacturer's instructions precisely. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate that produces a colorimetric signal.

  • Analysis: Measure absorbance and calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Western Blot Analysis of Inflammatory Proteins

To delve deeper into the mechanism, Western blotting can be used to measure the protein levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

  • Cell Lysis: After treatment, lyse the RAW 264.7 cells and determine the total protein concentration of each lysate.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). Follow with an incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in iNOS or COX-2 band intensity relative to the LPS-only control would indicate anti-inflammatory activity.

Tier 2: Focused Investigation of Neuroprotective Potential

Given the prevalence of neurodegenerative diseases, identifying novel neuroprotective compounds is a research priority.[16] In vitro assays can simulate neuronal damage and assess a compound's ability to prevent cell death.[17][18][19]

G cluster_workflow In Vitro Neuroprotection Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Test Compound A->B C Induce Neurotoxicity (e.g., with H₂O₂, MPP⁺) B->C D Incubate for 24-48h C->D E Assess Outcome D->E F Cell Viability (MTT Assay) E->F G Apoptosis Marker (Caspase-3 Activity) E->G H Increased Viability or Reduced Apoptosis? F->H G->H I Potential Neuroprotective Effect H->I  Yes

Workflow for In Vitro Neuroprotection Assessment
In Vitro Neuroprotection Assay

A foundational experiment involves determining if the compound can protect cultured neuronal cells from a toxic challenge.[16]

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Toxic Challenge: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or MPP⁺ to induce oxidative stress and cell death. Include a control group with the neurotoxin alone.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Section 2.1. A significant increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Caspase-3 Activity Assay

To confirm if the neuroprotective effect is mediated by inhibiting apoptosis, the activity of caspase-3, a key executioner enzyme in programmed cell death, can be measured.[16]

  • Cell Treatment: Treat neuronal cells in larger plates (e.g., 6-well) following the same pre-treatment and toxic challenge protocol as above.

  • Lysis: Lyse the cells to release their contents.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for the assay.

  • Caspase Assay: Use a commercially available fluorometric or colorimetric caspase-3 assay kit. This typically involves adding a specific caspase-3 substrate to the cell lysates.

  • Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity. A reduction in caspase-3 activity in compound-treated cells compared to the toxin-only group suggests an anti-apoptotic mechanism.

Tier 3: Transition to In Vivo Models

Positive and reproducible results from in vitro mechanistic studies provide the rationale for advancing a compound to more complex and resource-intensive in vivo assays.[20][21] The choice of model is dictated by the most promising in vitro activity.

  • For Anti-inflammatory Activity: A common model is the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory effects.[8]

  • For Anticancer Activity: A subcutaneous xenograft model, where human cancer cells are implanted in immunodeficient mice, can be used.[14][15] Compound efficacy is measured by its ability to reduce tumor growth.

  • For Neuroprotective Activity: An appropriate animal model of neurodegeneration, such as the MPTP-induced model of Parkinson's disease in mice, would be selected to assess for functional and histological improvements.[16]

All in vivo studies must be conducted under ethical guidelines and approved protocols, with careful consideration of the compound's pharmacokinetics and potential toxicity.[20]

Conclusion

This technical guide outlines a systematic and logical framework for the initial biological characterization of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. By employing a multi-tiered strategy that progresses from broad screening to focused mechanistic and finally to in vivo studies, researchers can efficiently and rigorously evaluate the compound's therapeutic potential. This structured approach, incorporating validated protocols and clear decision points, ensures the generation of high-quality, reliable data essential for advancing novel compounds in the drug discovery pipeline.

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A Technical Guide to the Spectroscopic Characterization of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The robust structural elucidation of novel chemical entities is fundamental to drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive, non-destructive methodology for confirming molecular structure and assessing purity. This guide presents a detailed analysis of the expected spectral data for the novel compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. As this is a specialized, non-commercial compound, this document utilizes predictive models and established spectroscopic principles to generate and interpret a high-fidelity, hypothetical dataset. The protocols, interpretations, and causality behind the expected spectral features are explained to serve as an educational and practical reference for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Functional Group Analysis

The target molecule, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, possesses a unique combination of functional groups that dictate its chemical and spectral properties. These include a secondary amine, a primary alcohol, and a cyclohexene ring. A thorough understanding of this structure is the first step in predicting and interpreting its spectral output.

Caption: Molecular structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol with key atoms numbered.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. The principle lies in the absorption of specific frequencies of IR light, which correspond to the vibrational energies of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted IR Spectrum and Interpretation

The spectrum is expected to be dominated by features arising from the O-H, N-H, and C-H stretching vibrations, as well as the C=C bond of the cyclohexene ring.

Predicted Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity & ShapeRationale
3400 - 3200O-H stretchPrimary AlcoholStrong, BroadHydrogen bonding between alcohol molecules causes significant peak broadening.[1][2][3]
3350 - 3310N-H stretchSecondary AmineMedium, Sharp (often overlaps with O-H)This single, relatively sharp peak is characteristic of a secondary amine.[2][4]
3025=C-H stretchAlkene (Cyclohexene)MediumC-H stretch from sp² hybridized carbons, indicating the presence of the double bond.[3]
2920, 2850C-H stretchAlkane (Cyclohexyl & Alkyl chains)StrongAsymmetric and symmetric stretching of sp³ C-H bonds from the numerous aliphatic portions of the molecule.[1]
1650C=C stretchAlkene (Cyclohexene)Medium to WeakCharacteristic stretching vibration for a carbon-carbon double bond.[3]
1150 - 1050C-O stretchPrimary AlcoholStrongStrong absorption resulting from the stretching of the polar C-O bond.[1]
1250 - 1020C-N stretchAliphatic AmineMediumCorresponds to the stretching of the carbon-nitrogen bond.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation.[5][6]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The volatile compound is introduced into the ion source, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•⁺).[7][8]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula is C₁₂H₂₃NO, giving a molecular weight of 197.32 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 197. Since the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[9] The most probable fragmentation pathways involve cleavage at bonds adjacent to the heteroatoms (α-cleavage) and within the cyclohexene ring.

G M Molecular Ion (M•⁺) m/z = 197 F1 α-cleavage m/z = 168 M->F1 - C₂H₅ F2 α-cleavage (Base Peak) m/z = 100 M->F2 - C₇H₁₁ F3 retro-Diels-Alder m/z = 143 M->F3 - C₄H₆ F4 Loss of H₂O m/z = 179 M->F4 - H₂O F3->F1 - C₂H₅

Caption: Predicted major fragmentation pathways for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol in EI-MS.

Predicted m/zProposed Fragment IdentityRationale for Fragmentation
197[C₁₂H₂₃NO]•⁺Molecular Ion (M•⁺). Its presence confirms the molecular weight.
179[C₁₂H₂₁N]•⁺Loss of a neutral water molecule (M-18) from the alcohol, a common fragmentation for alcohols.
168[C₁₀H₁₈NO]⁺α-cleavage with loss of an ethyl radical (•C₂H₅) from the cyclohexene side.
100 [C₆H₁₄NO]⁺ Base Peak. α-cleavage of the C-C bond between the ethyl chain and the cyclohexene ring is highly favored as it results in a stable, resonance-stabilized cation.[9][10]
81[C₆H₉]⁺Cyclohexenyl cation, a common fragment from cyclohexene-containing structures.[11]
54[C₄H₆]•⁺Butadiene radical cation resulting from a retro-Diels-Alder reaction of the cyclohexene ring, a characteristic fragmentation for this moiety.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy provides the most detailed information, mapping out the carbon and hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, several hundred to thousands of scans are acquired with proton decoupling to ensure all carbon signals appear as singlets.[12][13]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) are key to assigning each signal.

Atom # (see Fig. 1)Predicted δ (ppm)IntegrationMultiplicityRationale
H attached to O~1.5 - 2.51Hbroad singletLabile proton, chemical shift is concentration-dependent; often exchanges and does not couple.[14][15]
H attached to N¹~1.2 - 2.01Hbroad singletLabile proton, similar to the alcohol proton.[14][15]
H⁹, H¹⁰5.70 - 5.502HmultipletVinylic protons on the C=C double bond are highly deshielded and appear furthest downfield.
3.652HtripletProtons on the carbon attached to the electronegative oxygen are deshielded. Split by the adjacent CH₂ group (H²).
H⁴, H¹¹2.80 - 2.604HmultipletProtons on carbons adjacent to the nitrogen (C⁴ and C¹¹) are deshielded by the nitrogen atom.
H⁵~2.101HmultipletAllylic proton, deshielded by proximity to the double bond.
H², H³, H⁶, H⁷, H⁸2.00 - 1.2010Hcomplex multipletOverlapping signals from the remaining aliphatic CH and CH₂ groups in the molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Atom # (see Fig. 1)Predicted δ (ppm)Rationale
C⁹, C¹⁰~130, ~127sp² carbons of the alkene are the most deshielded and appear furthest downfield.
~62.5Carbon attached to the electronegative oxygen atom is significantly deshielded.
C⁴, C¹¹~50.1, ~48.5Carbons adjacent to the nitrogen atom are deshielded.
C⁵~35.2Allylic carbon.
C², C³, C⁶, C⁷, C⁸~32.0 - 20.0Remaining sp³ carbons of the aliphatic chains and the cyclohexene ring.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this multi-faceted approach lies in using the data from each experiment to corroborate the others, creating a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Data IR IR Spectroscopy (Functional Groups) Structure Confirmed Structure C₁₂H₂₃NO MW = 197.32 IR->Structure Confirms O-H, N-H, C=C MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Confirms MW=197 Confirms C₇H₁₁ & C₆H₁₄NO fragments NMR NMR (¹H & ¹³C) (Carbon-Hydrogen Framework) NMR->Structure Confirms 12 unique carbons Confirms proton connectivity & environment

Caption: Workflow showing how complementary data from IR, MS, and NMR lead to definitive structural elucidation.

  • IR spectroscopy confirms the presence of the alcohol, secondary amine, and alkene functional groups.

  • Mass spectrometry provides the exact molecular weight (197) and formula (C₁₂H₂₃NO), and its fragmentation pattern supports the proposed connectivity, especially the key fragments at m/z 100 and 81.

  • NMR spectroscopy provides the final, unambiguous proof by mapping the precise arrangement of all carbon and hydrogen atoms, including the relationship between the butanol chain, the ethyl linker, and the cyclohexene ring.

This integrated approach ensures a high degree of confidence in the assigned structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, a critical requirement for advancing novel compounds in research and development pipelines.

References

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][16][17][18][19][20]

  • Wikipedia. (2023). Electron ionization. Retrieved from [Link][5]

  • Cromwell, B. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link][7]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link][8]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link][6]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link][1]

  • University of Colorado. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link][4]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link][2]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][3]

  • Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra. YouTube. Retrieved from [Link][14]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link][15]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]

  • University of Wisconsin-Stout. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][10]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link][11]

Sources

Theoretical Characterization of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Characterization & In Silico Profiling of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Content Type: Technical Whitepaper / Procedural Guide Author Role: Senior Application Scientist

Executive Summary & Chemical Identity

This technical guide outlines the theoretical framework for characterizing 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 923526-83-4), a secondary amino-alcohol with a cyclohexenyl lipophilic tail. This molecule represents a class of "linker-functionalized" intermediates often evaluated in medicinal chemistry for antitubercular activity (analogous to ethambutol fragments) or as beta-adrenergic receptor modulators.

The theoretical study of this compound requires a multi-tiered in silico approach: Density Functional Theory (DFT) to understand electronic stability and reactivity, Molecular Docking to predict biological affinity, and ADMET profiling to assess druggability.

Chemical Profile
PropertySpecification
IUPAC Name 4-[2-(cyclohex-2-en-1-yl)ethylamino]butan-1-ol
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Key Functional Groups Secondary Amine (Protonation site), Primary Alcohol (H-bond donor), Cyclohexene (Lipophilic/Metabolic site)
Chirality C1 of the cyclohexene ring is a stereocenter (R/S enantiomers possible)

Module 1: Quantum Mechanical Profiling (DFT)

Objective: To determine the ground-state geometry, electronic distribution, and reactive sites.

Methodology & Rationale

For this molecule, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy for organic systems.

  • Basis Set: 6-311++G(d,p) is recommended. The diffuse functions (++) are critical for accurately modeling the lone pairs on the Nitrogen and Oxygen atoms, which govern the molecule's basicity and hydrogen-bonding capability.

  • Solvation Model: Calculations should be performed in the gas phase and water (using IEF-PCM) to simulate physiological environments.

Key Reactivity Descriptors

The theoretical study must calculate the Frontier Molecular Orbitals (FMO). The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability.
  • HOMO Location: Likely localized on the nitrogen lone pair and the cyclohexene double bond (nucleophilic sites).

  • LUMO Location: Likely distributed over the anti-bonding orbitals of the C-N or C-O bonds.

Global Reactivity Indices Calculation: Based on Koopmans' theorem, the following parameters must be derived:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

(Where


 and 

).
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions during docking.

  • Red Regions (Negative Potential): Localized near the Oxygen (hydroxyl) and Nitrogen (amine). These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton and Amine proton. These are H-bond donor sites.

Module 2: Molecular Docking & Interaction Dynamics

Objective: To predict the binding affinity of the ligand against putative biological targets.[1]

Target Selection Strategy

Given the structural pharmacophore (Amino-alcohol + Lipophilic ring), two primary target classes are theoretically relevant:

  • Antimicrobial Targets: Specifically Enoyl-ACP Reductase (InhA) (PDB ID: 4TZK or similar). The cyclohexenyl ring mimics the lipophilic substrates of mycobacterial enzymes.

  • GPCRs:

    
    -Adrenergic Receptor  (PDB ID: 2RH1). The secondary amine and hydroxyl tail resemble the "head-and-tail" structure of beta-blockers like propranolol, although the linker length differs.
    
Docking Protocol (AutoDock Vina/Gold)

To ensure reproducibility, the following protocol is mandatory:

  • Ligand Preparation:

    • Generate 3D conformers.[1]

    • Energy minimize (MMFF94 force field).

    • Critical Step: Protonate the secondary amine (pH 7.4). The cationic form is the likely bioactive species.

  • Receptor Preparation:

    • Remove crystallographic water (unless bridging is expected).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å (sufficient to cover the active site).
      
Visualization of Interactions

The theoretical output must visualize the following contacts:

  • Salt Bridges: Between the protonated amine (

    
    ) and Aspartate/Glutamate residues in the pocket.
    
  • Pi-Alkyl Interactions: Between the cyclohexene ring and aromatic residues (Phe, Trp, Tyr).

  • Hydrogen Bonds: The terminal -OH group acting as both donor and acceptor.

DockingWorkflow Ligand Ligand Prep (MMFF94 Optimization) Grid Grid Box Generation Ligand->Grid .pdbqt conversion Target Target Selection (PDB: 4TZK / 2RH1) Target->Grid Clean & Protonate Docking AutoDock Vina (Genetic Algorithm) Grid->Docking Search Space Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis Binding Energy (kcal/mol)

Figure 1: Standardized Molecular Docking Workflow for Amino-Alcohol Derivatives.

Module 3: In Silico ADMET Profiling

Objective: To evaluate the drug-likeness and safety profile before synthesis.

Lipinski’s Rule of Five Analysis

Based on the molecular structure (


), the theoretical values are:
  • Molecular Weight: 197.32 (< 500 Da) → Pass

  • LogP: ~2.2 (Lipophilic but soluble) → Pass

  • H-Bond Donors: 2 (NH, OH) (< 5) → Pass

  • H-Bond Acceptors: 2 (N, O) (< 10) → Pass

ADMET Prediction Parameters

Using tools like SwissADME or pkCSM , the following endpoints must be simulated:

ParameterTheoretical PredictionPhysiological Implication
BBB Permeability HighThe lipophilic cyclohexene and amine allow CNS penetration (potential for CNS drugs or side effects).
HIA (Human Intestinal Absorption) HighRapid uptake expected in the GI tract.
CYP450 Inhibition CYP2D6 SubstrateSecondary amines are often metabolized by CYP2D6; potential for drug-drug interactions.
Ames Toxicity NegativeNo nitro/aromatic amine groups typically associated with mutagenicity.
Metabolic Stability (The Cyclohexene Risk)

A critical theoretical consideration is the cyclohexene double bond . In silico metabolism predictors (e.g., SMARTCyp) will likely flag this site for:

  • Epoxidation: Formation of a cyclohexene oxide metabolite.

  • Allylic Hydroxylation: Oxidation at the allylic positions. Theoretical Recommendation: If toxicity is predicted, suggest saturating the ring (cyclohexane analog) to improve metabolic stability.

ADMET_Logic cluster_0 Physicochemical Filter cluster_1 Toxicity Risks Start 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol MW MW < 500 Start->MW LogP LogP ~ 2.2 Start->LogP CYP CYP2D6 Binding (Amine moiety) MW->CYP If Pass Epox Epoxidation Risk (Double Bond) LogP->Epox Metabolic Site Outcome Lead Optimization Decision: Saturate Ring or Mask Amine CYP->Outcome Interaction Epox->Outcome Tox Alert

Figure 2: ADMET Decision Logic for Lead Optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link]

  • Becke, A. D. (1993).Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Lipinski, C. A. (2004).Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. (Standard reference for druggability rules).

Sources

Safety and handling of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Introduction

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS No: 923526-83-4) is a bifunctional organic molecule featuring a secondary amine and a primary alcohol.[1] Its structure suggests potential utility as a building block in medicinal chemistry and materials science. As a research chemical, comprehensive, peer-reviewed safety and toxicological data are not yet established. This guide, therefore, provides a framework for safe handling based on an analysis of its constituent functional groups and data from structurally analogous compounds, such as aminobutanols. The protocols herein are designed to be self-validating, promoting a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. The molecule's structure is characterized by a butanol chain, a secondary amine linker, and a cyclohexene ring. The amine group imparts a basic character, while the long hydrocarbon chain suggests relatively low water solubility and a higher boiling point.

Table 1: Physicochemical Properties of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Property Value Source
Molecular Formula C₁₂H₂₃NO PubChem[1]
Molecular Weight 197.32 g/mol PubChem[1]
IUPAC Name 4-[2-(cyclohex-2-en-1-yl)ethylamino]butan-1-ol PubChem[1]
CAS Number 923526-83-4 PubChem[1]
Topological Polar Surface Area 32.3 Ų PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]

| Rotatable Bond Count | 7 | PubChem[1] |

Hazard Assessment and Inferred Classification

Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards from structurally related molecules. The primary analogues for this assessment are 4-Amino-1-butanol and 2-Amino-1-butanol, which share the critical aminobutanol core responsible for many of the expected toxicological properties.

The data strongly suggests that the aminobutanol moiety will render the compound corrosive. Amines of this class are known to cause severe skin burns and serious eye damage.[2] Furthermore, it is likely to be harmful if swallowed.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Signal Word Hazard Statement Basis (Structural Analogues)
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed 4-Amino-1-butanol, 2-Amino-1-butanol[3]
Skin Corrosion/Irritation Category 1B/1C Danger H314: Causes severe skin burns and eye damage 4-Amino-1-butanol, 2-Amino-1-butanol[2]
Serious Eye Damage Category 1 Danger H318: Causes serious eye damage 4-Amino-1-butanol, 2-Amino-1-butanol[2][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | 4-Amino-1-butanol[4] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate PPE to create a self-validating safe workspace.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical for emergency response to skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is based on the inferred high risk of corrosive injury.

  • Eye and Face Protection: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166. Due to the severe corrosive potential, a full-face shield must be worn over the safety goggles during all transfers and manipulations.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and consult the manufacturer's data for breakthrough times. Dispose of contaminated gloves properly.

    • Protective Clothing: A chemically resistant lab coat or apron is required.[5] Ensure clothing provides full coverage of the arms. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. In the event of a large spill or failure of engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.

Safe Handling and Storage Protocols

Prudent Handling Practices
  • Avoid Contact: The primary directive is to avoid all contact with skin, eyes, and clothing.

  • Inert Atmosphere: For chemical synthesis, handling and storing the compound under an inert gas like nitrogen can be beneficial, as some amines are sensitive to air.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2] While the butanol chain makes it a liquid, it should be considered potentially combustible.

  • Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Location: Store in a designated corrosives cabinet. The area should be secure and accessible only to trained personnel ("Store locked up").[2]

  • Incompatibilities: Segregate from strong oxidizing agents and acids. Amines can react exothermically with acids, and both the amine and alcohol moieties can be oxidized.

First Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure. First aiders must protect themselves before assisting others.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: This is a medical emergency due to the inferred corrosive nature. Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[2] Call a physician immediately.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses, if present and easy to do.[2] Seek immediate attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to all local, regional, and national regulations.[2]

Hypothetical Experimental Workflow: N-Acetylation

To illustrate the integration of safety protocols into practice, this section details a hypothetical N-acetylation reaction. The causality for each step is explained to demonstrate the principles of designing a self-validating and safe experiment.

Workflow Diagram

G cluster_prep 1. Preparation & Inerting cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep Weigh Substrate & Reagents in Fume Hood inert Assemble Glassware & Establish N2 Atmosphere prep->inert Rationale: Prevent exposure & side reactions dissolve Dissolve Substrate in Anhydrous Solvent addition Slowly Add Acetyl Chloride via Syringe Pump @ 0°C dissolve->addition Rationale: Control exothermic reaction & prevent byproduct stir Stir at Room Temp & Monitor by TLC addition->stir Rationale: Ensure reaction completion quench Quench with Saturated NaHCO3 Solution extract Extract with Ethyl Acetate quench->extract Rationale: Neutralize acid & separate product dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify

Sources

Methodological & Application

Application Note: Strategic HPLC Profiling of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 436099-69-3) is a critical synthetic intermediate, often monitored during the manufacturing of quinolinone-derivative drugs such as Cilostazol .[1] Its analysis presents a "perfect storm" of chromatographic challenges:

  • Weak Chromophore: The molecule lacks a strong aromatic system (benzene/pyridine), relying solely on a single isolated double bond in the cyclohexene ring for UV absorption.

  • Basic Moiety: The secondary amine function (

    
    ) is prone to severe peak tailing on traditional silica-based columns due to silanol interactions.[1]
    
  • Amphiphilic Nature: The combination of a hydrophobic cyclohexenyl tail and a hydrophilic amino-butanol head requires careful tuning of mobile phase polarity.[1]

This guide moves beyond generic protocols, offering a High-pH Reversed-Phase strategy as the primary method. This approach leverages modern hybrid-silica technology to deprotonate the amine, ensuring sharp peak shapes and maximum sensitivity without the need for complex ion-pairing reagents.[1]

Method Development Strategy

The "Weak UV" Challenge

Standard UV detection at 254 nm is ineffective for this molecule.[1] The cyclohexene double bond absorbs maximally in the far UV region (< 200 nm).[1]

  • Strategic Choice: We utilize 210 nm as the detection wavelength.

  • Constraint: At 210 nm, common solvents like Methanol and additives like Formic Acid absorb light, causing high baseline noise.

  • Solution: We must use Acetonitrile (ACN) (UV cutoff < 190 nm) and Phosphate or Bicarbonate buffers , avoiding carboxylate modifiers.

The pH Leverage
  • Low pH (pH < 3): The amine is protonated (

    
    ).[1] It elutes early (low retention) and interacts ionically with residual silanols, often causing tailing.
    
  • High pH (pH > 9): The amine is deprotonated (neutral).[1] Hydrophobicity increases, retention improves, and silanol interactions are suppressed.

  • Decision: High pH (pH 10.0) is the superior choice for peak symmetry and loadability, provided a high-pH stable column is used.[1]

Experimental Protocols

Protocol A: High-pH Reversed-Phase (Recommended)

Best for: Purity analysis, Impurity profiling, and QC release.[1]

ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) Dims: 150 x 4.6 mm, 3.5 µm or 5 µmHybrid particles resist dissolution at pH 10, ensuring column longevity.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.High pH neutralizes the amine, sharpening the peak. Bicarbonate is volatile (LC-MS friendly).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff for detection at 210 nm.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Detection UV at 210 nm (Bandwidth 4 nm)Targets the

transition of the alkene.
Injection Vol 10 µL
Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent band broadening.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 90 Elution of hydrophobic impurities
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |[1]

Protocol B: Low-pH Alternative (Traditional)

Best for: Labs restricted to standard silica columns or non-volatile buffers.[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection: UV 210 nm.[1]

  • Note: Expect the main peak to elute earlier than in Protocol A. Tailing factor (

    
    ) must be monitored closely (
    
    
    
    ).

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing weak-chromophore amines.

G Start Start: Sample Analysis CheckUV Check UV Absorbance Start->CheckUV Decision Is UV Sensitivity Sufficient? CheckUV->Decision Cyclohexene (Weak @ 210nm) Deriv Derivatization (FMOC/OPA) Decision->Deriv No (Alt Strategy) CAD Use CAD/ELSD Detector Decision->CAD No (Trace Impurity) MethodSel Select HPLC Mode Decision->MethodSel Yes (µg/mL levels) Result Quantification & QC Deriv->Result CAD->Result HighPH Protocol A: High pH (pH 10) (Hybrid C18) MethodSel->HighPH Preferred (Better Shape) LowPH Protocol B: Low pH (pH 2.5) (Silica C18) MethodSel->LowPH Legacy (Standard Eq) HighPH->Result LowPH->Result

Figure 1: Decision matrix for selecting the optimal detection and separation strategy based on sensitivity requirements.

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), every run must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)
> 2.0 between Main Peak and nearest impurityDecrease gradient slope or change temperature.
Tailing Factor (

)
< 1.5 (Strict for amines)High pH: Replace column (surface aging).[1] Low pH: Add 5% methanol to MP A or switch to Protocol A.
Signal-to-Noise (S/N) > 10 (LOQ)Switch to CAD detection or increase injection volume.
Precision (RSD) < 2.0% (n=6 injections)Check injector seal or amine adsorption in the sample loop.

Critical Note on Blank Interference: At 210 nm, ghost peaks are common. Ensure water quality is 18.2 MΩ and acetonitrile is "Gradient Grade." Run a blank injection before the sequence to identify system artifacts.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link]

  • Angene Chemical. Certificate of Analysis: 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (CAS 436099-69-3).[1][3] Retrieved from [Link][1][3]

  • Verma, N. et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. PubMed.[1][4][5][6] Retrieved from [Link]

  • Agilent Technologies (2010). Analysis of Amino Acids and Amines by HPLC (Technical Note). Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the structural characterization of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition. The core of this note is an in-depth analysis of the ¹H NMR spectrum, where we dissect the chemical shifts, integration, and spin-spin coupling patterns to assign each proton to its specific chemical environment. Advanced 2D NMR techniques, such as COSY and HSQC, are also discussed as essential tools for unambiguous signal assignment in complex regions of the spectrum. This guide is intended for researchers and scientists in organic chemistry and drug development who utilize NMR for molecular structure elucidation.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides rich information about the molecular framework, including the electronic environment of individual atoms, the connectivity between atoms, and the spatial relationships between different parts of a molecule.[1][3]

The molecule of interest, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, possesses several distinct structural motifs: a cyclohexene ring, a butanol chain, and a secondary amine linking the two. This complexity presents a classic challenge for spectral interpretation due to potential signal overlap. This application note serves as a practical guide to systematically deconstruct the ¹H NMR spectrum of this molecule, demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments leads to a confident structural assignment.

Predicted ¹H NMR Spectrum and Molecular Structure

A precise interpretation of an NMR spectrum begins with a prediction of the expected signals based on established principles of chemical shifts and coupling constants.[4][5] The structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is shown below, with protons labeled for assignment purposes.

Caption: Molecular structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol with proton environments labeled.

Based on the structure, we can predict the chemical shifts (δ), multiplicities, and integrations for the different proton environments. These predictions are summarized in the table below.

LabelProton EnvironmentPredicted δ (ppm)MultiplicityIntegration
Ha -CH₂-OH3.65Triplet (t)2H
Hb -CH₂-CH₂OH1.58Multiplet (m)2H
Hc N-CH₂-CH₂-1.50Multiplet (m)2H
Hd N-CH₂-2.65Triplet (t)2H
He N-CH₂-CH₂-2.60Triplet (t)2H
Hf -CH₂-Cyclohexene1.45Multiplet (m)2H
Hg Allylic CH₂2.00Multiplet (m)2H
Hh Ring CH₂1.60Multiplet (m)4H
Hi Vinylic CH5.70Multiplet (m)1H
Hj Vinylic CH5.65Multiplet (m)1H
Hk N-H1.0 - 4.0 (broad)Singlet (br s)1H
Hl O-H1.5 - 5.0 (broad)Singlet (br s)1H

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[6][7] The following protocol is recommended:

  • Sample Weighing: Accurately weigh 10-20 mg of dry 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds.[6] Add approximately 0.6-0.7 mL of CDCl₃ to the sample in a small vial.[9]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference for chemical shifts (δ = 0.00 ppm).[10][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • Experiment: 1D ¹H Spectrum

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32 (adjust for concentration)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~4 seconds

  • Spectral Width (sw): 16 ppm (-2 to 14 ppm)

For advanced structural confirmation, the following 2D experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[12][13]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[14][15][16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg of Compound dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_1d Acquire 1D ¹H Spectrum transfer->nmr_1d Insert Sample into Spectrometer nmr_cosy Acquire ¹H-¹H COSY nmr_1d->nmr_cosy nmr_hsqc Acquire ¹H-¹³C HSQC nmr_cosy->nmr_hsqc process Process FID (FT, Phasing, Baseline) nmr_hsqc->process assign Assign Signals using 1D & 2D Spectra process->assign confirm Confirm Structure assign->confirm

Caption: Experimental workflow from sample preparation to final structure confirmation.

Data Interpretation and Structural Assignment

The analysis of the ¹H NMR spectrum involves examining four key features: chemical shift, integration, multiplicity (splitting), and coupling constants (J-values).

Distinct Spectral Regions
  • Vinylic Region (δ 5.5 - 6.0 ppm): The two protons on the double bond of the cyclohexene ring (Hi and Hj ) are expected in this downfield region.[17] Their chemical shifts will differ slightly, and they will appear as complex multiplets due to coupling with each other and with the adjacent allylic protons.

  • Carbinol Region (δ 3.5 - 4.0 ppm): The methylene protons directly attached to the hydroxyl group (Ha ) are deshielded by the electronegative oxygen atom and are expected to appear here.[18][19] This signal should be a triplet due to coupling with the adjacent CH₂ group (Hb ), assuming free rotation.

  • Amine-Adjacent Region (δ 2.5 - 3.0 ppm): Protons on the carbons directly attached to the nitrogen atom (Hd and He ) will resonate in this region. The electron-withdrawing effect of the nitrogen deshields these protons. They are both expected to be triplets, coupling to their respective neighboring CH₂ groups.

  • Aliphatic/Allylic Region (δ 1.2 - 2.2 ppm): This is the most complex region of the spectrum. It contains the signals for the allylic protons (Hg ), the remaining ring protons (Hh ), and the methylene groups of the butanol and ethyl chains (Hb , Hc , Hf ).[17][20] Significant signal overlap is anticipated here, making definitive assignment from the 1D spectrum alone challenging.

  • Exchangeable Protons (variable δ, broad): The amine (Hk ) and hydroxyl (Hl ) protons typically appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.[11][18] To confirm their assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, these peaks will disappear.

Utilizing 2D NMR for Unambiguous Assignment

Given the significant overlap in the aliphatic region, 2D NMR is indispensable.

  • ¹H-¹H COSY: This experiment reveals which protons are coupled to each other.[12][13] A cross-peak between two signals in the COSY spectrum indicates that those two sets of protons are on adjacent carbons. For example, a cross-peak will be observed between the carbinol protons (Ha at ~3.65 ppm) and the adjacent methylene protons (Hb at ~1.58 ppm). By "walking" through the coupling network, we can trace the connectivity of the entire butanol chain (Ha -> Hb -> Hc -> Hd) and the ethyl-cyclohexene fragment (He -> Hf -> C1-H -> Hi/Hj).

  • ¹H-¹³C HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached.[14][15][21] This is particularly useful for confirming the nature of each carbon (CH, CH₂, CH₃). For instance, it can differentiate the various overlapping CH₂ signals in the aliphatic region by spreading them out along the ¹³C chemical shift axis. Combining HSQC data with a DEPT-135 experiment, which distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative), provides a powerful method for complete assignment.[22][23][24]

Conclusion

The structural elucidation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is readily achievable through a systematic application of ¹H NMR spectroscopy. While a 1D ¹H spectrum provides essential initial information, the complexity arising from signal overlap in the aliphatic region necessitates the use of 2D NMR techniques like COSY and HSQC for complete and unambiguous assignment. The protocols and interpretation strategies outlined in this note provide a robust framework for researchers to confidently characterize this and other similarly complex molecules.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
  • ¹H–¹H Coupling in Proton NMR. ACD/Labs.
  • DEPT 13C NMR Spectroscopy. Fiveable.
  • How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry.
  • J-Coupling Constant Definition. Fiveable.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • ¹H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry.
  • The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • NMR Predictor - Documentation. Chemaxon Docs.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Alkanes. OpenOChem Learn.
  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • ¹H NMR Chemical Shift. Oregon State University.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • J-Coupling. Weizmann Institute of Science.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
  • Predict ¹H proton NMR spectra. NMRDB.org.
  • ¹H NMR Chemical Shifts for Alkanes. Scribd.
  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Alcohols. OpenOChem Learn.
  • Cyclohexene(110-83-8) ¹H NMR spectrum. ChemicalBook.
  • Preparation of samples for NMR analysis. Mesbah Energy Co.
  • DEPT NMR. Slideshare.
  • COSY. Columbia University NMR Core Facility.
  • Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health.
  • A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • ¹H NMR Spectroscopy. Slideshare.
  • DEPT. Columbia University NMR Core Facility.
  • NMRium demo - Predict. NMRium.
  • NMR Sample Preparation. Western University.
  • Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. National Institutes of Health.
  • ¹H proton nmr spectrum of ethanol. Doc Brown's Chemistry.
  • COSY NMR Spectroscopy of Peptides. Magritek.
  • Two-dimensional NMR spectroscopy - The long range coupling: COSY. University of Reunion Island.
  • NMR Spectroscopy. University of Wisconsin-Madison.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
  • Coupling in H-NMR. University of Calgary.
  • ¹H NMR Spectroscopy. SlidePlayer.
  • Cyclohexene oxide(286-20-4) ¹H NMR spectrum. ChemicalBook.
  • ¹H NMR: How Many Signals? Master Organic Chemistry.
  • NMR Spectroscopy – Fundamental & Applications. Taiwan International Graduate Program, Academia Sinica.
  • ¹H NMR Chemical Shifts. OrganicChemGuide.
  • ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. University of Leicester.
  • NMR Basics for the absolute novice. JEOL USA Inc.
  • Journal Name EXPERIMENTAL DETAILS. University of Regensburg.
  • ¹H NMR Chemical Shifts. Chemistry Connected.
  • Chemical Shifts in ¹H NMR Spectroscopy. OpenStax.
  • How many NMR signals does cyclohexene have? Quora.

Sources

13C NMR analysis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and


C NMR Analysis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol 

C NMR Spectroscopy (100 MHz+)
Author:  Senior Application Scientist, Analytical Chemistry Division

Executive Summary

This guide details the protocol for the structural validation of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 923526-83-4), a secondary amino-alcohol intermediate often utilized in the synthesis of pharmaceutical analogs. Due to the molecule's specific structural features—an allylic cyclohexene ring, a flexible ethyl linker, and a polar amino-butanol tail—accurate assignment requires distinguishing between overlapping aliphatic signals and verifying the integrity of the olefinic system. This note provides a self-validating workflow using 1D


C NMR and DEPT-135 spectral editing.

Chemical Context & Structural Logic

To interpret the NMR data accurately, we must first deconstruct the molecule into magnetically distinct environments. The structure consists of three domains:

  • The Cyclohexene Ring: Contains a chiral center (C1) and an isolated double bond.

  • The Ethyl Linker: A two-carbon bridge connecting the ring to the amine.

  • The Aminobutanol Chain: A four-carbon chain terminating in a primary hydroxyl group.

Key Analytical Challenges:

  • Viscosity & H-Bonding: The presence of both -NH- and -OH groups leads to intermolecular hydrogen bonding, potentially broadening signals in non-polar solvents.

  • Aliphatic Overlap: The molecule contains roughly 8-9 methylene (

    
    ) carbons that will cluster in the 20–40 ppm region.
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    )  is the standard choice. However, if peak broadening occurs due to H-bonding, add 10-20 
    
    
    
    L of Methanol-
    
    
    to facilitate proton exchange and sharpen the signals.
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent. High concentration is vital for

    
    C sensitivity.
    
  • Filtration: Filter through a glass wool plug to remove particulate matter that could degrade magnetic field homogeneity (shimming).

Instrument Parameters (Typical for 400/500 MHz System)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling to remove heteronuclear coupling.
Relaxation Delay (D1) 2.0 – 3.0 secondsAllows relaxation of quaternary carbons and solvent.
Spectral Width -10 to 160 ppmCovers aliphatic (0-60), heteroatom (40-70), and olefinic (120-140) regions.
Scans (NS) 512 – 1024

C has 1.1% natural abundance; high scan counts improve S/N ratio.
Temperature 298 K (

)
Standard ambient temperature.
Validation Workflow (DOT Visualization)

NMR_Workflow Start Sample: 30-50mg Analyte Solvent Dissolve in CDCl3 (Optional: + MeOD) Start->Solvent Acquisition Acquire 1D 13C {1H} Decoupled Solvent->Acquisition Homogenize DEPT Acquire DEPT-135 Acquisition->DEPT Spectral Editing Processing Process: EF, Phase, Baseline DEPT->Processing Analysis Assign Shifts & Validate Processing->Analysis

Caption: Step-by-step experimental workflow ensuring data integrity through spectral editing (DEPT).

Predicted Spectral Analysis & Assignment

The following assignments are derived from chemometric additivity rules and standard shifts for cyclohexene and amino-alcohol fragments.

The Olefinic Region (120 – 135 ppm)

The cyclohexene ring provides the most diagnostic signals.

  • C3 (Alkene CH): ~127.0 ppm.

  • C2 (Alkene CH): ~126.5 ppm.

    • Note: These signals may overlap.[1] The C2 carbon is closer to the alkyl substitution point, often causing a slight upfield shift relative to unsubstituted cyclohexene (127.2 ppm) due to steric compression, or downfield due to inductive effects depending on conformation.

The Heteroatom Region (40 – 65 ppm)

Deshielding by Nitrogen and Oxygen moves these signals downfield.

  • C-OH (Butanol C1): ~62.5 ppm. (Directly attached to Oxygen).

  • C-N (Butanol C4): ~49.5 ppm. (Attached to secondary amine).

  • C-N (Linker Ethyl C2'): ~47.0 ppm.[2] (Attached to secondary amine).

The Aliphatic Region (20 – 40 ppm)

This region contains the remaining methylene (


) and methine (

) groups.
  • Ring Methine (C1): ~33-36 ppm. This is the chiral attachment point.

  • Linker Methylene (C1'): ~35 ppm.[2]

  • Ring Methylenes (C4, C5, C6): Clustered between 21 – 29 ppm.

  • Butanol Internal Methylenes: ~26 – 29 ppm.

Summary Table of Predicted Shifts
Carbon PositionTypePredicted Shift (

, ppm)
DEPT-135 PhaseStructural Logic
Butanol C1

62.5Down (Negative)

to Hydroxyl (-OH)
Butanol C4

49.5Down (Negative)

to Nitrogen (-NH-)
Linker C2'

47.0Down (Negative)

to Nitrogen (-NH-)
Ring C1

36.0Up (Positive)Chiral center, Allylic
Linker C1'

35.5Down (Negative)

to Nitrogen
Ring C6

28.5Down (Negative)Adjacent to chiral center
Butanol C2/C3

26-29Down (Negative)Internal chain
Ring C5

25.0Down (Negative)Remote ring carbon
Ring C4

21.5Down (Negative)Adjacent to alkene
Ring C3

127.0Up (Positive)Olefinic
Ring C2

126.5Up (Positive)Olefinic

Structural Logic Diagram

This diagram visualizes the connectivity and the electron-donating/withdrawing effects that dictate the chemical shifts.

Structure_Logic Ring Cyclohexene Ring (Olefinic: 126-127 ppm) (Aliphatic: 21-36 ppm) Linker Ethyl Linker (35-47 ppm) Ring->Linker Attached at C1 (Chiral Center) Amine Sec-Amine (-NH-) (Deshielding Core) Linker->Amine N-Alkylation Amine->Linker Inductive Effect (Downfield Shift) Butanol Butanol Chain (C-N: ~49 ppm) (C-O: ~62 ppm) Amine->Butanol N-Alkylation Amine->Butanol Inductive Effect (Downfield Shift)

Caption: Structural segmentation showing the inductive influence of the amine and oxygen atoms on carbon chemical shifts.

Troubleshooting & Self-Validation

To ensure the spectrum corresponds to the target molecule and not a byproduct (e.g., unreacted starting material or oxidation product), apply these validation checks:

  • The DEPT Check:

    • Run a DEPT-135. You must observe exactly three positive signals (Up): Two olefinic carbons (

      
      126 ppm) and one aliphatic methine (
      
      
      
      36 ppm).
    • All other signals (approx. 9 peaks) must be negative (Down), corresponding to

      
       groups.
      
    • Failure Mode: If the peak at 36 ppm is negative, the ring attachment is incorrect (quaternary or

      
      ), or the ring has opened.
      
  • The Symmetry Check:

    • The molecule is asymmetric. You should see distinct signals for every carbon.

    • Failure Mode: If you see fewer than 12 signals, check for accidental equivalence in the aliphatic region (25-30 ppm) or symmetry indicating a different isomer.

  • Impurity Flag:

    • Signals > 160 ppm indicate carbonyl impurities (oxidation of alcohol to aldehyde/acid).

    • Signals at ~77.0 ppm are the

      
       solvent triplet (Reference).[1]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemometric additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Foundational text for NMR interpretation logic).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16641288. (Source for chemical structure and identifiers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift correlations).

Sources

Application Notes and Protocols for In Vitro Characterization of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is a novel chemical entity with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . Its structure, featuring a secondary amine and a primary alcohol, is suggestive of potential biological activity, possibly as a modulator of cellular signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols outlined herein are designed to establish a foundational understanding of its cytotoxic profile and its potential to modulate G-protein coupled receptor (GPCR) signaling, a common target for drugs with similar structural motifs.[1]

This guide is structured to provide a logical, stepwise approach, beginning with essential cytotoxicity screening, followed by functional assays to probe for GPCR-mediated signaling events, and culminating in the analysis of downstream effector pathways. The causality behind each experimental choice is explained to empower the researcher to make informed decisions and interpret data with confidence.

Experimental Workflow

A systematic approach is critical when characterizing a novel compound. The following workflow is recommended to efficiently determine the in vitro bioactivity of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution Viability Cell Viability/Cytotoxicity Assay (e.g., MTT/MTS) Compound_Prep->Viability Cell_Culture Cell Line Selection & Culture Cell_Culture->Viability GPCR_Screen Functional GPCR Screen (e.g., cAMP Assay) Viability->GPCR_Screen Determine Non-Toxic Concentration Range Data_Analysis Data Acquisition & Statistical Analysis Viability->Data_Analysis Downstream Downstream Pathway Analysis (e.g., p-ERK Western Blot) GPCR_Screen->Downstream If GPCR Activity Detected GPCR_Screen->Data_Analysis Downstream->Data_Analysis Interpretation Interpretation of Results & Hypothesis Generation Data_Analysis->Interpretation

Caption: Recommended experimental workflow for the in vitro characterization of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol.

Part 1: Preparation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Stock Solution

The accurate preparation of the compound stock solution is fundamental to the reproducibility of in vitro assays.

Protocol:

  • Solubility Testing: Initially, determine the optimal solvent for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM). DMSO is a common choice for initial studies due to its ability to dissolve a wide range of organic molecules.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic (typically ≤ 0.5%).

Part 2: Cell Viability and Cytotoxicity Assessment

Before evaluating the functional effects of the compound, it is imperative to determine its impact on cell viability. This will establish a concentration range for subsequent experiments where the observed effects are not a result of cytotoxicity. The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

Protocol: MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2][4]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HEK293, CHO, or a cell line relevant to the intended research area)

  • Complete cell culture medium

  • 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol serial dilutions

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • MTT solvent (e.g., isopropanol with 0.04 N HCl or a commercial solubilization solution)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Reading: Read the absorbance at a wavelength between 500 and 600 nm.[2]

Data Presentation: Cell Viability
Concentration (µM)Mean AbsorbanceStandard Deviation% Viability
Vehicle Control100%
0.1
1
10
50
100

Part 3: Functional Screening for GPCR Activity

GPCRs are a large family of cell surface receptors that play a crucial role in cellular signaling and are major drug targets.[1][5] A common signaling pathway activated by GPCRs involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, a cAMP assay is an excellent primary screen to identify potential GPCR-modulating activity of the compound.

Conceptual Signaling Pathway: GPCR-cAMP Axis

GPCR_cAMP_Pathway Compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol GPCR GPCR Compound->GPCR Binds to G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Potential GPCR-cAMP signaling pathway modulated by the test compound.

Protocol: cAMP Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.[6] Many commercial kits are available, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporters like the GloSensor™ cAMP Assay.[6][7]

Materials:

  • Cells expressing the GPCR of interest (or a panel of GPCRs for broader screening)

  • White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence readings

  • cAMP assay kit (e.g., from Promega, Cisbio, or DiscoverX)[6][7][8]

  • 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol serial dilutions

  • Positive control agonist for the GPCR

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gs-coupled receptors)

Procedure:

  • Cell Seeding: Seed cells into the appropriate multi-well plate and culture overnight.

  • Compound Addition: Treat cells with serial dilutions of the test compound. Include a vehicle control, a known agonist (positive control), and forskolin.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C, as recommended by the assay kit manufacturer.

  • Lysis and Detection: Add the lysis and detection reagents as per the kit's protocol.

  • Signal Measurement: Read the plate on a luminometer or fluorescence plate reader.

Part 4: Downstream Signaling Pathway Analysis

If the compound demonstrates activity in the cAMP assay, the next logical step is to investigate its effects on downstream signaling cascades. The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that can be modulated by GPCRs.[9][10] Measuring the phosphorylation of ERK1/2 is a reliable method to assess the activation of this pathway.[9][10]

Protocol: Western Blot for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting.[9][10]

Materials:

  • 6-well or 12-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse or rabbit anti-total-ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol for a specified time (e.g., 5, 15, 30 minutes). Include positive and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[10]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

  • Detection: Wash the membrane again and incubate with ECL substrate.[10] Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The same membrane can be stripped and reprobed for total ERK1/2 to normalize the p-ERK1/2 signal.[9][12]

Data Presentation: Western Blot Quantification
Treatmentp-ERK1/2 Band IntensityTotal ERK1/2 Band IntensityNormalized p-ERK/Total ERK Ratio
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Compound (Conc. 3)
Positive Control

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. National Center for Biotechnology Information. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Principles of commonly used cAMP assays. ResearchGate. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. PubChem. [Link]

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

Sources

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol in cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol in Cell Culture Studies

Executive Summary

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 436099-69-3) is a synthetic amino-alcohol derivative structurally designed as a sphingosine mimetic . Its pharmacophore—comprising a polar 4-amino-1-butanol head group and a lipophilic 2-(2-cyclohexen-1-yl)ethyl tail—allows it to interface with key enzymes and receptors in the sphingolipid signaling pathway.

In cell culture systems, this compound is primarily utilized to modulate the Sphingolipid Rheostat , specifically targeting Sphingosine Kinase (SphK) activity or Sphingosine-1-Phosphate (S1P) receptor signaling. By mimicking the natural substrate sphingosine, it competitively interferes with the phosphorylation of sphingosine to S1P, thereby shifting the cellular balance towards pro-apoptotic ceramide/sphingosine accumulation and away from pro-survival S1P signaling.

Key Applications:

  • Sphingosine Kinase (SphK) Inhibition Studies: Investigating the blockade of S1P generation in cancer and immune cells.

  • S1P Receptor Modulation: Probing downstream signaling pathways (ERK/AKT/MAPK).

  • Cell Fate Determination: Assessing the impact of sphingolipid perturbation on apoptosis vs. proliferation.

Chemical Properties & Preparation

Proper solubilization is critical for bioavailability in aqueous cell culture media. As a lipophilic amine, this compound requires organic co-solvents.

Table 1: Physicochemical Properties & Reconstitution

PropertySpecification
Chemical Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
CAS Number 436099-69-3
Solubility Soluble in DMSO (>10 mg/mL); Ethanol (>10 mg/mL); Poorly soluble in water.[]
Stock Solution Prepare 10 mM or 50 mM stock in DMSO . Aliquot and store at -20°C.
Working Conc. Typically 1 µM – 50 µM (Cell type dependent).
Stability Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol:

  • Weigh 1.97 mg of compound.[2][3]

  • Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Filter sterilize (0.2 µm PTFE filter) if used for long-term culture, though DMSO itself is bacteriostatic.

  • Vehicle Control: Always run a matched DMSO control (final concentration <0.1%).

Biological Mechanism & Signaling Pathway

The compound acts within the Sphingolipid Rheostat , a critical decision point in cell biology.

  • Mechanism: It competes with endogenous sphingosine for the catalytic site of Sphingosine Kinase 1/2 (SphK1/2) .

  • Effect: Inhibition of SphK prevents the formation of S1P.

  • Outcome: Reduced S1P signaling leads to decreased survival (via AKT/ERK pathways) and increased apoptosis (via accumulation of pro-apoptotic Sphingosine and Ceramide).

SphingolipidSignaling Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P Phosphorylation Inhibitor 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Inhibitor) Inhibitor->SphK Inhibits SphK->S1P S1PR S1P Receptors (GPCRs) S1P->S1PR Autocrine/Paracrine Signaling Downstream Signaling (ERK, AKT, MAPK) S1PR->Signaling Outcome Cell Survival / Proliferation Signaling->Outcome

Caption: The inhibitor blocks SphK, preventing the conversion of pro-apoptotic Sphingosine to pro-survival S1P, shifting the rheostat toward cell death.

Experimental Protocols

Protocol A: Dose-Response Cell Viability Assay

Objective: Determine the IC50 of the compound in your specific cell line.

  • Seeding: Plate cells (e.g., A549, MCF-7, or U937) at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Preparation: Dilute the 10 mM DMSO stock in complete media to generate a concentration range: 0, 1, 5, 10, 25, 50, 100 µM .

    • Note: Keep final DMSO concentration constant (e.g., 0.5%) across all wells.

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 24 – 48 hours .

  • Readout: Add 10 µL of CCK-8 or MTT reagent. Incubate for 2-4 hours at 37°C.

  • Analysis: Measure absorbance (450 nm for CCK-8, 570 nm for MTT). Normalize to Vehicle Control (0 µM).

Protocol B: Functional Sphingosine Kinase Inhibition (S1P Quantification)

Objective: Verify that the compound inhibits S1P production in live cells.

  • Cell Culture: Grow cells to 70% confluence in 6-well plates.

  • Starvation: Switch to serum-free media (0.5% FBS) for 12 hours to synchronize cells and lower basal S1P.

  • Treatment: Treat cells with the compound (e.g., IC50 concentration ) for 2, 6, and 12 hours .

  • Stimulation (Optional): Add Sphingosine (1 µM) for 15 mins to drive flux through SphK.

  • Extraction:

    • Wash cells with cold PBS.

    • Scrape cells into 500 µL Methanol:HCl (100:1).

    • Add internal standard (C17-S1P).

    • Perform lipid extraction (chloroform/methanol/water).

  • Quantification: Analyze the organic phase via LC-MS/MS or use a commercial S1P ELISA Kit (competitive binding).

    • Expected Result: A dose-dependent decrease in intracellular S1P levels compared to vehicle.

Protocol C: Western Blot for Downstream Signaling

Objective: Assess the impact on pro-survival pathways (ERK/AKT).

  • Treatment: Treat cells with 10 µM and 25 µM of compound for 4 hours.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • Separation: Run 20 µg protein on a 10% SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-AKT (Ser473).

    • Loading Control: Anti-GAPDH or Anti-Total ERK.

  • Analysis:

    • Expected Result: Reduced phosphorylation of ERK and AKT, indicating blockade of the S1P-S1PR signaling axis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration (>50 µM) or cold media.Pre-warm media to 37°C before adding the compound. Vortex immediately. Do not exceed 100 µM.
High Cytotoxicity (Necrosis) Non-specific membrane disruption.Reduce concentration. Verify mechanism via Caspase-3 assay (apoptosis) vs. LDH release (necrosis).
No Effect on Signaling High basal SphK activity or compensation by SphK2.Use serum-free media during treatment to reduce exogenous S1P. Test higher doses or longer incubation times.

References

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase 1: A key enzyme in the regulation of cell survival and proliferation. Biochemical Journal, 430(3), 415-423. Link

  • Schnellmann, R. G., et al. (2018). Sphingolipids in cell signaling and disease. Handbook of Experimental Pharmacology, 215, 1-25. Link

  • PubChem Compound Summary. 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CID 16641288). National Center for Biotechnology Information. Link

  • Angene Chemical. Product Specification: 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (CAS 436099-69-3).[2][3] Link[3]

Sources

Title: Convergent Synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Analogues via Johnson-Claisen Rearrangement and Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level protocol for the synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol and its structural analogues. This guide is designed for medicinal chemists and process development scientists, focusing on a convergent, scalable synthetic strategy.

Abstract

The synthesis of N-alkylated amino alcohol pharmacophores containing cyclohexenyl moieties requires precise control over regiochemistry and chemoselectivity. This protocol details a robust three-step synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol . The strategy employs a Johnson-Claisen rearrangement to establish the 2-cyclohexenyl-ethyl carbon framework with high regiocontrol, followed by a selective DIBAL-H reduction and a chemoselective reductive amination . This modular approach allows for the facile generation of analogues by varying the amino alcohol or allylic alcohol starting materials.

Introduction & Retrosynthetic Analysis

The target molecule features a secondary amine linking a polar 4-hydroxybutyl chain and a lipophilic 2-(2-cyclohexen-1-yl)ethyl fragment. Direct alkylation of 4-amino-1-butanol with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts) and competitive O-alkylation.

To ensure high chemoselectivity and yield, this protocol utilizes Reductive Amination , which preferentially targets the primary amine of the 4-amino-1-butanol without requiring hydroxyl protection. The requisite aldehyde precursor is synthesized via a [3,3]-sigmatropic rearrangement, ensuring the double bond position in the cyclohexene ring is thermodynamically and kinetically controlled.

Retrosynthetic Logic:

  • Disconnection: C–N bond cleavage.

  • Synthons: 2-(2-Cyclohexen-1-yl)acetaldehyde + 4-Amino-1-butanol.

  • Precursor Assembly: The aldehyde is derived from 2-cyclohexen-1-ol via a Johnson-Claisen rearrangement (orthoester Claisen), which installs the two-carbon side chain at the γ-position (C1 relative to the new double bond) with high fidelity.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-cyclohexen-1-yl)acetate (Johnson-Claisen Rearrangement)

This step installs the ethyl ester side chain while migrating the double bond, setting the core carbon skeleton.

  • Reagents: 2-Cyclohexen-1-ol (1.0 equiv), Triethyl orthoacetate (7.0 equiv), Propionic acid (0.05 equiv, catalyst).

  • Apparatus: Round-bottom flask equipped with a distillation head (Dean-Stark trap not necessary if ethanol is distilled off continuously).

Procedure:

  • Charge a reaction vessel with 2-cyclohexen-1-ol (e.g., 50 mmol) and triethyl orthoacetate (350 mmol).

  • Add catalytic propionic acid (2.5 mmol).

  • Heat the mixture to 138–142 °C (oil bath temperature).

  • Continuously distill off the ethanol byproduct to drive the equilibrium forward. Evolution of ethanol indicates reaction progress.

  • Continue heating for 2–4 hours until ethanol evolution ceases.

  • Work-up: Cool to room temperature. Remove excess triethyl orthoacetate under reduced pressure.

  • Purification: Purify the residue via vacuum distillation or flash column chromatography (SiO₂, 5% EtOAc/Hexanes) to obtain Ethyl 2-(2-cyclohexen-1-yl)acetate as a clear oil.

Step 2: Selective Reduction to 2-(2-Cyclohexen-1-yl)acetaldehyde

Controlled reduction of the ester to the aldehyde is critical. Over-reduction to the alcohol is prevented by using DIBAL-H at cryogenic temperatures.

  • Reagents: Ethyl 2-(2-cyclohexen-1-yl)acetate (1.0 equiv), Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Hexanes, 1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

  • Dissolve the ester from Step 1 in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

  • Cool the solution to –78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution dropwise over 30 minutes, maintaining the internal temperature below –70 °C.

  • Stir at –78 °C for 1–2 hours. Monitor by TLC (aldehyde spot appears; ester spot disappears).

  • Quench: Carefully add methanol (5 equiv) at –78 °C, followed by a saturated aqueous solution of Rochelle’s salt (potassium sodium tartrate).

  • Warm to room temperature and stir vigorously for 1–2 hours until the emulsion clears and two distinct layers form.

  • Extraction: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Note: The aldehyde is potentially unstable; use immediately in Step 3 or store under Argon at –20 °C.

Step 3: Reductive Amination with 4-Amino-1-butanol

This step couples the fragments. The use of Sodium Triacetoxyborohydride (STAB) allows for reductive amination in the presence of the free hydroxyl group without protection.

  • Reagents: 2-(2-Cyclohexen-1-yl)acetaldehyde (1.0 equiv), 4-Amino-1-butanol (1.2 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Dissolve 2-(2-cyclohexen-1-yl)acetaldehyde in DCE (0.1 M).

  • Add 4-Amino-1-butanol and Acetic Acid . Stir for 30 minutes at room temperature to allow imine/iminium formation.

  • Add NaBH(OAc)₃ in one portion.

  • Stir the reaction mixture at room temperature for 12–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃ solution to neutralize the acid and quench excess hydride.

  • Extraction: Extract with DCM (3x). The product is an amino alcohol and may have water solubility; salting out the aqueous layer with NaCl can improve recovery.

  • Purification: Dry organics (Na₂SO₄) and concentrate. Purify the crude oil via flash chromatography (DCM/MeOH/NH₄OH, 90:9:1) to yield the target 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol .

Reaction Scheme & Logic Flow

SynthesisProtocol Start 2-Cyclohexen-1-ol (Allylic Alcohol) Step1 Johnson-Claisen Rearrangement (MeC(OEt)3, H+, Heat) Start->Step1 Inter1 Ethyl 2-(2-cyclohexen-1-yl)acetate (γ,δ-Unsaturated Ester) Step1->Inter1 Regioselective C-C Bond Formation Step2 Selective Reduction (DIBAL-H, -78°C) Inter1->Step2 Inter2 2-(2-Cyclohexen-1-yl)acetaldehyde (Aldehyde Intermediate) Step2->Inter2 Step3 Reductive Amination (NaBH(OAc)3, DCE) Inter2->Step3 Reagent 4-Amino-1-butanol Reagent->Step3 Target TARGET MOLECULE 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Step3->Target Chemoselective Coupling

Figure 1: Convergent synthetic pathway for 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol utilizing orthoester Claisen rearrangement and reductive amination.

Data Summary & Stoichiometry

ComponentRoleEquiv.Key Considerations
2-Cyclohexen-1-ol Starting Material1.0Commercially available; can be made from cyclohexenone reduction.
Triethyl Orthoacetate Reagent7.0Excess required to drive equilibrium and serve as solvent.
Propionic Acid Catalyst0.05Weak acid sufficient for exchange; avoids polymerization.
DIBAL-H Reductant1.1Strict temp control (-78°C) required to stop at aldehyde.
4-Amino-1-butanol Amine Partner1.2Slight excess ensures complete consumption of unstable aldehyde.
NaBH(OAc)₃ Reductant1.5Mild hydride; does not reduce aldehyde/ketone prior to imine formation.

Analytical Validation

  • 1H NMR (CDCl₃): Look for the multiplet of the alkene protons at δ 5.5–5.8 ppm. The methylene protons adjacent to the nitrogen should appear as triplets/multiplets around δ 2.6–2.8 ppm. The hydroxymethyl group (CH₂OH) will appear as a triplet around δ 3.6 ppm.

  • Mass Spectrometry: Electrospray Ionization (ESI+) should show the [M+H]+ peak.

  • Impurity Profile: Watch for the bis-alkylated byproduct (tertiary amine), which elutes later on silica gel (less polar due to loss of NH).

References

  • Johnson-Claisen Rearrangement

    • Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T.; Faulkner, D. J.; Petersen, M. R. "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene." Journal of the American Chemical Society, 1970 , 92(3), 741–743. Link

  • Reductive Amination Protocol

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • Synthesis of 4-Amino-1-butanol

    • Lunsford, C. D.; Murphey, R. S.; Rose, E. K.[1] "Preparation of 4-Amino-1-butanols and Some Derivatives of Pharmacological Interest." The Journal of Organic Chemistry, 1957 , 22(10), 1225–1228. Link

Sources

Application Note: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol in Medicinal Chemistry & Linkerology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, chemical biology, and drug discovery, specifically focusing on the utilization of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 923526-83-4).

This guide treats the compound as a high-value bifunctional building block , particularly relevant in PROTAC (Proteolysis Targeting Chimera) linker design and fragment-based drug discovery (FBDD) due to its unique combination of a secondary amine, a primary alcohol, and a lipophilic cyclohexenyl tail.

Executive Summary

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 923526-83-4) is a versatile bifunctional intermediate characterized by a secondary amine core flanked by a primary alcohol and a lipophilic 2-(2-cyclohexen-1-yl)ethyl moiety.

In modern drug discovery, this scaffold is increasingly valued for:

  • PROTAC Linker Synthesis: Its linear amino-alcohol structure serves as an ideal "linker" motif to connect E3 ligase ligands (e.g., Thalidomide, VHL ligands) with Proteins of Interest (POI).

  • Lipophilic Tuning: The cyclohexenyl group provides a metabolically distinct lipophilic handle compared to standard alkyl or phenyl groups, influencing solubility (LogP) and membrane permeability.

  • Functional Diversity: The presence of a reactive secondary amine and a primary alcohol allows for orthogonal functionalization, enabling the rapid generation of chemical libraries.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol
CAS Number 923526-83-4
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Appearance Colorless to pale yellow viscous oil (typical)
Solubility Soluble in DMSO, Methanol, DCM, Chloroform
pKa (Calc.) ~10.2 (Secondary Amine), ~16 (Alcohol)
LogP (Calc.) ~2.2 (Lipophilic tail balances polar head)
Key Functional Groups 2° Amine (Nucleophile), 1° Alcohol (Nucleophile/Electrophile precursor), Alkene (Cyclohexenyl)

Strategic Applications in Drug Design

PROTAC Linker Design

The primary utility of this compound lies in "Linkerology"—the science of connecting two pharmacophores.

  • The "Exit Vector": The secondary amine is often used to attach to the E3 ligase ligand (e.g., via S_NAr or alkylation).

  • The "Anchor Point": The primary alcohol can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde to attach the Target Protein Ligand.

  • Rigidity vs. Flexibility: The ethyl-cyclohexenyl chain adds bulk and lipophilicity without the rigidity of a phenyl ring, potentially improving the pharmacokinetic (PK) profile of the final chimera.

Fragment-Based Drug Discovery (FBDD)

As a fragment, the molecule probes hydrophobic pockets (via the cyclohexenyl group) while engaging in hydrogen bonding (via the amino-alcohol motif). It serves as a scaffold for synthesizing:

  • GPCR Ligands: Targeting aminergic receptors where the basic nitrogen and lipophilic tail mimic endogenous neurotransmitters.

  • Ion Channel Blockers: Similar to amino-alcohol based blockers (e.g., Verapamil analogs).

Experimental Protocols

Protocol A: Selective N-Alkylation / Acylation

Objective: To functionalize the secondary amine while preserving the alcohol (or exploiting the higher nucleophilicity of the amine).

Reagents:

  • Substrate: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) or Alkyl Halide (R-X)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the amino-butanol substrate in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.2 mmol of DIPEA. Cool the solution to 0°C if using highly reactive acid chlorides.

  • Coupling: Dropwise add 1.0 mmol of the electrophile (e.g., R-COCl for amide bond, R-Br for alkylation).

    • Note: For alkylation, catalytic KI (0.1 eq) may enhance the rate.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor via TLC/LC-MS.

    • Target: Disappearance of the secondary amine peak (m/z 198 [M+H]⁺).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: O-Activation (Mitsunobu Reaction)

Objective: To convert the primary alcohol into an ether linkage (e.g., connecting to a phenol on a drug molecule) without affecting the amine (assuming the amine is already protected or tertiary).

Reagents:

  • Substrate: N-protected derivative (or tertiary amine form) of the scaffold.

  • Nucleophile: Phenol or Acidic Heterocycle (1.2 eq).

  • Coupling Agents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD or DEAD (1.5 eq).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (alcohol) and the nucleophile (phenol) in anhydrous THF under N₂.

  • Phosphine Addition: Add PPh₃ and stir until dissolved. Cool to 0°C.

  • Azo Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Verification: Monitor by LC-MS for the formation of the ether product.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) or load directly onto a silica column.

Visualization: Synthetic Workflow & Reactivity

The following diagram illustrates the logical flow of utilizing this scaffold in a PROTAC synthesis campaign.

PROTAC_Workflow cluster_reactivity Site-Specific Reactivity Start 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Scaffold) Step1 Step 1: N-Functionalization (Attach E3 Ligase Ligand) Start->Step1 Reductive Amination or Amidation Intermediate Intermediate: E3 Ligand-Linker-OH Step1->Intermediate Yields Step2 Step 2: O-Activation (Tosylation / Mitsunobu) Intermediate->Step2 Activate Alcohol Step3 Step 3: Coupling to POI Ligand (S_N2 Displacement) Step2->Step3 React with POI Nucleophile Final Final PROTAC Molecule (E3-Linker-POI) Step3->Final Purification Amine 2° Amine: Nucleophilic Attack Alcohol 1° Alcohol: H-Bonding / Leaving Group Alkene Cyclohexene: Lipophilic / Oxidation Prone

Caption: Figure 1. Strategic workflow for incorporating the amino-butanol scaffold into a PROTAC molecule, highlighting sequential functionalization of the amine and alcohol.

Handling & Stability Guidelines

  • Storage: Store at -20°C. The cyclohexenyl double bond is susceptible to auto-oxidation over long periods if exposed to air. Store under Argon or Nitrogen.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) if performing moisture-sensitive couplings (e.g., using acid chlorides).

  • Toxicity: As with all novel chemical intermediates, treat as potentially harmful. Use standard PPE (gloves, goggles, lab coat).

  • Stability Check: Before use, check 1H-NMR for the integrity of the alkene protons (approx. 5.4–5.6 ppm) to ensure no oxidation has occurred.

References

  • PubChem Compound Summary. (n.d.). 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CID 16641288). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (General reference for PROTAC linkerology principles).
  • Sigma-Aldrich. (n.d.). Product Specification: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol. (General reference for commercial availability and handling).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Our objective is to provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, enabling users to troubleshoot effectively and optimize their results. The synthesis is primarily achieved through a one-pot reductive amination, a powerful and widely used transformation in pharmaceutical and medicinal chemistry.[1]

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis, grounding your experimental approach in established chemical principles.

Q1: What is the most robust and scalable method for synthesizing 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol?

The most effective method is a direct (one-pot) reductive amination reaction.[2][3][4] This strategy involves the reaction of 4-amino-1-butanol with 2-(2-cyclohexen-1-yl)acetaldehyde to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the target secondary amine. This approach is highly efficient, minimizes the need to isolate potentially unstable intermediates, and improves atom economy.[4]

Q2: Why is Sodium Triacetoxyborohydride [NaBH(OAc)₃] the recommended reducing agent for this synthesis?

Sodium triacetoxyborohydride (STAB) is the reagent of choice for several critical reasons:

  • Chemoselectivity: STAB exhibits remarkable selectivity, reducing the iminium ion intermediate much faster than it reduces the starting aldehyde.[5][6][7] This minimizes the formation of the corresponding alcohol byproduct, 2-(2-cyclohexen-1-yl)ethanol, a common issue with harsher reducing agents like sodium borohydride (NaBH₄).

  • Mildness: The acetoxy groups moderate the reactivity of the borohydride, making it a mild and controllable reagent that is tolerant of many functional groups.[6] This is crucial for preserving the cyclohexene and hydroxyl moieties in the reactants.

  • Operational Simplicity: It is effective in a one-pot procedure where the reducing agent is present as the imine forms.[6] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).

Q3: What are the most critical reaction parameters to control for a successful outcome?

Success hinges on the careful control of three key areas:

  • Stoichiometry: The molar ratio of the amine to the aldehyde is crucial for minimizing side reactions, particularly over-alkylation.

  • Solvent Choice & Moisture Control: The reaction is typically performed in an aprotic solvent. Dichloroethane (DCE) is preferred as it facilitates fast reaction times.[5][8] STAB is sensitive to water, so anhydrous conditions are necessary for optimal performance.[9]

  • Temperature: The reaction is generally run at room temperature. Careful temperature control is needed during the addition of the reducing agent, which can be mildly exothermic.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., 10:1 Dichloromethane:Methanol with a few drops of triethylamine) should show the consumption of the starting aldehyde (visualized with a potassium permanganate stain) and the appearance of a new, more polar spot for the product amine. For more precise monitoring, LC-MS can be used to track the masses of the reactants, intermediate imine, and final product.

Section 2: Troubleshooting Guide

This section is designed to address specific experimental failures in a direct question-and-answer format.

Problem: Low Yield or Stalled Reaction

  • Q: My reaction has stopped after several hours, and analysis shows significant amounts of both starting materials remaining. What are the likely causes?

    • A: Incomplete Imine Formation: The equilibrium between the carbonyl and amine to form the imine can be unfavorable.[3] While often not necessary for aldehydes, the addition of a catalytic amount (0.1 equivalents) of acetic acid can promote imine formation.[5]

    • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[9] Ensure that the reagent is fresh, has been stored in a desiccator, and that anhydrous solvents were used.

    • Insufficient Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered or electronically deactivated substrates may require extended reaction times (up to 24 hours).[5] Monitor the reaction until the starting aldehyde is fully consumed.

Problem: Significant Byproduct Formation

  • Q: My final product is contaminated with a higher molecular weight species, which I suspect is the tertiary amine from over-alkylation. How can I suppress this?

    • A: The formation of a dialkylated tertiary amine is a common side reaction when synthesizing secondary amines from primary amines.[5][7] It occurs when the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of the aldehyde.

    • Solution: This side reaction can be effectively suppressed by adjusting the stoichiometry. Use a slight molar excess of the primary amine (4-amino-1-butanol), typically 1.1 to 1.2 equivalents relative to the aldehyde.[5] This ensures the aldehyde is more likely to encounter the primary amine rather than the secondary amine product.

  • Q: I am observing the alcohol byproduct, 2-(2-cyclohexen-1-yl)ethanol, in my crude mixture. What went wrong?

    • A: This indicates that the reducing agent is reducing the starting aldehyde directly. While NaBH(OAc)₃ is highly selective, this can occur if the imine formation is particularly slow, giving the reagent more time to react with the aldehyde. It is a more significant problem when using less selective reagents like NaBH₄.[5][9]

    • Solution: Ensure you are using NaBH(OAc)₃. If the problem persists, consider a two-step (indirect) procedure: first, form the imine in methanol, and then add NaBH₄ for the reduction.[8][10]

Problem: Purification Challenges

  • Q: I am having difficulty separating my product amine from the unreacted 4-amino-1-butanol and other polar impurities using column chromatography.

    • A: Amines can be challenging to purify via silica gel chromatography due to their basicity, which leads to tailing and poor separation.

    • Solution 1 (Chromatography Modification): Pre-treat your silica gel with triethylamine (Et₃N) or add ~1% Et₃N to your eluent system. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

    • Solution 2 (Acid-Base Extraction): An acid-base liquid-liquid extraction is a highly effective, non-chromatographic method for isolating amines.

      • Dissolve the crude reaction mixture in a water-immiscible solvent like ethyl acetate or dichloromethane.

      • Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

      • Extract the deprotonated, now organic-soluble, amine back into a fresh portion of ethyl acetate or dichloromethane.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

Section 3: Optimized Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol on a 10 mmol scale.

Chemical Reaction Pathway

The synthesis proceeds via the formation of an imine intermediate, which is subsequently reduced.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Aldehyde 2-(2-Cyclohexen-1-yl)acetaldehyde Imine Imine Intermediate (formed in situ) Aldehyde->Imine + Amine - H₂O Amine 4-Amino-1-butanol Amine->Imine Reagent NaBH(OAc)₃ Solvent 1,2-Dichloroethane (DCE) Product 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Imine->Product + NaBH(OAc)₃ (Reduction)

Caption: Reaction pathway for the reductive amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-(2-Cyclohexen-1-yl)acetaldehyde124.1810.01.24 g1.0
4-Amino-1-butanol[11][12]89.1411.00.98 g (1.02 mL)1.1
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g1.5
1,2-Dichloroethane (DCE), Anhydrous--50 mL-
Saturated Sodium Bicarbonate (aq.)--~50 mL-
1 M Hydrochloric Acid (aq.)--For purification-
2 M Sodium Hydroxide (aq.)--For purification-
Ethyl Acetate--For extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying-
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(2-cyclohexen-1-yl)acetaldehyde (1.24 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).

  • Amine Addition: Add 4-amino-1-butanol (1.02 mL, 11.0 mmol, 1.1 eq) to the stirred solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the suspension in three portions over 15 minutes. Note: The addition may cause mild gas evolution and a slight exotherm.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress every 2 hours by TLC until the starting aldehyde is no longer visible (typically 4-12 hours).

  • Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil using either the acid-base extraction method described in the Troubleshooting section or by flash column chromatography on silica gel (pre-treated with triethylamine) using a gradient of 1-10% methanol in dichloromethane as the eluent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of... [Link]

  • Pearson. (n.d.). Reductive Amination Explained. [Link]

  • Levine, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Kim, D., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Angene Chemical. (n.d.). 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Reddit. (2026). Reductive amination with amines. r/Chempros. [Link]

  • Vasudevan, A., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST WebBook. [Link]

  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • University of Wisconsin-Platteville. (n.d.). The Aldol Reaction of Acetaldehyde. [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol, (-)-. [Link]

  • An, L., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2950–2956. [Link]

Sources

Purification challenges of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Topic: Purification & Stability Assurance Ref ID: TS-CHEM-16641288 Status: Active Last Updated: February 19, 2026

Executive Chemical Profile

Before initiating purification, you must understand the "Schizophrenic" nature of this molecule. It possesses three distinct zones of reactivity that often work against each other during standard workups.

Functional ZoneChemical BehaviorPurification Risk
Secondary Amine Basic (

), H-bond acceptor/donor.
Streaking: Strong interaction with acidic silanols on silica gel causes broad, tailing peaks.
Primary Alcohol Polar, H-bond donor.Solubility: Increases water solubility, making extraction from aqueous byproducts difficult (amphiphilic nature).
Cyclohexenyl Ring Lipophilic, isolated alkene (allylic protons).Oxidation: Susceptible to allylic oxidation (to enones) or epoxide formation upon exposure to air/light.

Troubleshooting Hub (Q&A)

Issue A: "My compound is streaking on TLC and Flash Columns, making separation impossible."

Diagnosis: This is the classic "Amine-Silanol Interaction." The basic nitrogen in your secondary amine is protonating the acidic silanol groups (


) on the silica surface, essentially getting "stuck" via ionic bonding rather than simple adsorption.

Corrective Action: You must "mask" the silica surface.

  • Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1][2][3][][5] The TEA/Ammonia is more basic than your product; it saturates the acidic silanol sites, allowing your product to elute based on polarity rather than ionic drag.

  • Stationary Phase Switch: If purity is critical (>99%), switch to Amine-Functionalized Silica (Amino-silica) . This eliminates the need for liquid modifiers and prevents hydrolysis of the cyclohexenyl group.

Issue B: "I have a persistent emulsion during the aqueous workup."

Diagnosis: Your molecule is an amphiphile (surfactant-like). The lipophilic cyclohexenyl tail and the polar amino-alcohol head reduce surface tension between water and organic solvents, stabilizing emulsions.

Corrective Action: Do not shake vigorously.

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out of the water phase (Hofmeister effect).

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This often breaks the physical stabilization of the emulsion bubbles.

Issue C: "The product turns yellow/brown upon storage."

Diagnosis: Allylic Oxidation. The cyclohexenyl ring contains "allylic" protons (adjacent to the double bond) which are highly reactive toward radical oxidation by atmospheric oxygen, leading to conjugated enones (yellow chromophores).

Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger if the compound is stored in solution.

  • Purification: Avoid using acetone during purification, as it can form enamines or promote aldol-type side reactions with the amine.

Strategic Visualization

Workflow 1: The "Double-Swing" Acid-Base Purification

Use this logic to remove non-basic impurities (starting cyclohexenyl halides) and non-acidic impurities without chromatography.

AcidBaseSwing Start Crude Mixture (Amine + Neutral Impurities) Acidify Step 1: Acidify (pH 2-3) (Use 1M HCl) Start->Acidify Wash Step 2: Wash with Organic Solvent (DCM or Et2O) Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Basify Step 3: Basify (pH 12) (Use NaOH or NH4OH) AqLayer1->Basify Extract Step 4: Extract into Organic (DCM x 3) Basify->Extract Sep2 Phase Separation Extract->Sep2 AqLayer2 Aqueous Layer (Waste Salts) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Free Amine Product) Sep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Purified Amine Dry->Final

Caption: The "Double-Swing" exploits the basicity of the amine to isolate it from neutral organic impurities (like cyclohexenyl starting materials) by toggling pH.[6]

Detailed Protocols

Protocol A: Deactivated Silica Flash Chromatography

Best for: Removing over-alkylated byproducts and polar impurities.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)[7]

  • Triethylamine (TEA) or Ammonium Hydroxide (28%

    
    )
    

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in DCM containing 1% TEA . Let it sit for 10 minutes. This "neutralizes" the silica.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Loading: Dissolve your crude amine in a minimum amount of DCM. Do not use acid to dissolve. Load carefully.

  • Elution Gradient:

    • Start: 100% DCM (+ 1% TEA)

    • Ramp: 0% → 10% MeOH over 10 CV.

    • Note: The product typically elutes between 5–8% MeOH.

  • Detection: Use KMnO₄ stain (dips yellow/brown) or Iodine Chamber .

    • Warning: UV detection may be weak as the isolated alkene has low extinction coefficient compared to aromatics. Do not rely solely on UV (254 nm).

Protocol B: Scavenger Resin Cleanup (Polishing)

Best for: Removing unreacted primary amine starting material (4-amino-1-butanol).

If the "Double-Swing" extraction fails to remove all primary amine starting material, use an electrophilic scavenger resin.

  • Selection: Use an Isocyanate-functionalized resin (e.g., Polystyrene-Methyl Isocyanate).

  • Mechanism: The isocyanate reacts rapidly with the primary amine (sterically accessible) to form a urea, which remains bound to the bead. The secondary amine (your product) is sterically hindered and reacts much slower.

  • Step:

    • Dissolve crude (1 g) in DCM (10 mL).

    • Add Isocyanate resin (2 eq. relative to impurity).

    • Shake gently at RT for 2 hours.

    • Filter.[8][9][10] The filtrate contains your purified secondary amine.

References & Authority

  • Amine Chromatography: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and amine purification logic).

  • Flash Chromatography of Amines: Biotage Application Note. Strategies for the Flash Purification of Amines.

  • Allylic Oxidation Risks: Liu, X., & Friend, C. M. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111).[11] Langmuir, 26(21), 16552-16557.[11] (Demonstrates the reactivity of the cyclohexenyl moiety).

  • Extraction Logic: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for Acid-Base extraction protocols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol before handling.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-{[2-(2-cyclohexen-1-yl)ethyl]amino}-1-butanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, troubleshoot common issues, and ensure a robust, reproducible, and high-yield process.

Synthesis Overview: The Reductive Amination Pathway

The most direct and widely utilized method for synthesizing the target molecule is through a reductive amination . This powerful one-pot reaction joins an aldehyde, 2-(2-cyclohexen-1-yl)ethanal, with a primary amine, 4-amino-1-butanol.[1][2] The reaction proceeds through two key mechanistic steps:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the reversible loss of a water molecule to form an imine intermediate. This step is typically catalyzed by mild acid.[1]

  • Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to form the final secondary amine product.[3]

The efficiency of this entire process hinges on the careful selection of reagents and reaction conditions to favor imine formation and subsequent reduction while minimizing competing side reactions.

G Aldehyde 2-(2-cyclohexen-1-yl)ethanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 4-Amino-1-butanol Imine Imine Intermediate Hemiaminal->Imine - H₂O (Reversible) Product Target Molecule Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination synthesis.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction has stalled with significant unreacted starting materials. What are the primary causes and how can I fix this?

A1: This is a common issue often rooted in suboptimal conditions for imine formation or inefficient reduction. Let's break down the potential culprits:

  • Ineffective Imine Formation (The Equilibrium Problem): Imine formation is a reversible process.[4] If water is not effectively removed or the equilibrium is not driven forward, the concentration of the imine intermediate will be too low for the reduction step.

    • Solution 1: Add a Dehydrating Agent. Incorporating a mild drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into the reaction mixture can sequester the water byproduct and shift the equilibrium towards the imine.

    • Solution 2: pH Control. Imine formation is fastest under weakly acidic conditions (pH 4-6). At high pH, the reaction is slow. At low pH (<4), the amine starting material becomes protonated to a non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.[4] If your 4-amino-1-butanol is an HCl salt, you must add a non-nucleophilic base (e.g., 1.05 equivalents of triethylamine) to liberate the free amine.[3] Acetic acid can be used as a catalyst to achieve the optimal pH range.

  • Poor Reducing Agent Activity: The chosen hydride source may be old, hydrated, or simply inappropriate for the reaction.

    • Solution: Choose the Right Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended. It is a mild and selective reducing agent that is particularly effective at reducing imines in the presence of aldehydes, and it tolerates weakly acidic conditions.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH management.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Optimize Reactant Ratios. A common starting point is to use a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) relative to the aldehyde. This ensures the limiting aldehyde is fully consumed.

G Start Low Conversion? Check_pH Is pH 4-6? Start->Check_pH Check_Water Is water being removed? Check_pH->Check_Water Yes Sol_pH Adjust pH with AcOH or add base (NEt₃) if starting from salt. Check_pH->Sol_pH No Check_Reagents Are reagents active & in correct stoichiometry? Check_Water->Check_Reagents Yes Sol_Water Add molecular sieves or MgSO₄. Check_Water->Sol_Water No Sol_Reagents Use fresh NaBH(OAc)₃. Use 1.2 eq. amine, 1.5 eq. reducing agent. Check_Reagents->Sol_Reagents No Success Improved Yield Check_Reagents->Success Yes Sol_pH->Check_Water Sol_Water->Check_Reagents Sol_Reagents->Success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My analysis shows a significant byproduct corresponding to the reduction of my starting aldehyde to 2-(2-cyclohexen-1-yl)ethanol. Why is this happening?

A2: This side reaction occurs when your reducing agent is too reactive and reduces the starting aldehyde faster than the imine is formed and reduced.

  • Cause: This is most common when using strong, less selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions. While NaBH₄ can work, its reactivity profile is not ideal for one-pot reductive aminations where the aldehyde is present for an extended period.

  • Solution: The definitive solution is to switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason; its bulky acetate groups temper its reactivity, making it highly selective for the protonated imine intermediate over the neutral aldehyde carbonyl.[3]

Q3: I am struggling with purification by column chromatography. The product is streaking badly on the silica gel, leading to poor separation and low recovery.

A3: This is a classic problem when purifying amines on silica gel. The basic lone pair on the nitrogen atom interacts strongly and often irreversibly with the acidic silanol (Si-OH) groups on the silica surface, causing the characteristic streaking.

  • Solution 1: Deactivate the Silica. Before running your column, flush the silica gel with your starting eluent that has been treated with a small amount of a volatile base. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your solvent system will neutralize the acidic sites on the silica, allowing your amine product to elute cleanly.

  • Solution 2: Modify the Workup. An acid-base extraction during the workup can remove many impurities before chromatography. After the reaction, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and then concentrate. This removes water-soluble materials and salts.[5]

  • Solution 3: Consider an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support which lacks the acidic silanol groups.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of the most common reducing agents for this synthesis?

A1: The choice of reducing agent is one of the most critical parameters.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over carbonyls[3]; effective in one-pot reactions; no need for strict pH control.More expensive than other borohydrides; can be moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective[3]; works well under the acidic conditions required for imine formation.Highly toxic (can release HCN gas); requires acidic conditions, which can be problematic for sensitive substrates.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce the starting aldehyde[3]; less selective; reactivity is highly pH-dependent.
Catalytic Hydrogenation (H₂, Pd/C) "Green" chemistry approach with high atom economy[1]; can be highly effective.Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., the cyclohexene double bond).

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against standards of your starting aldehyde and amine. A typical mobile phase would be a mixture of a polar and non-polar solvent, such as 10% methanol in dichloromethane, possibly with 0.5% triethylamine to prevent streaking. The disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new, typically less polar spot (the product), indicates reaction progress. LC-MS is also an excellent tool for unambiguous tracking of all components.

Detailed Experimental Protocol (Optimized)

This protocol is a robust starting point, incorporating the best practices discussed above.

Materials:

  • 2-(2-cyclohexen-1-yl)ethanal (1.0 eq)

  • 4-Amino-1-butanol (1.2 eq)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves, 4Å (activated)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-cyclohexen-1-yl)ethanal (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution. Add a stir bar and a small amount of activated 4Å molecular sieves.

  • Amine Addition: Add 4-amino-1-butanol (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 60-90 minutes. This pre-stirring period is crucial for allowing the imine intermediate to form before the reducing agent is introduced.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% Methanol in Dichloromethane) containing 0.5% triethylamine to afford the pure 4-{[2-(2-cyclohexen-1-yl)ethyl]amino}-1-butanol.

References

  • Reductive amination - Wikipedia. [Link]

  • Application Note – Reductive Amination, Synple Chem. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. [Link]

  • 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol | C12H23NO - PubChem. [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group, Princeton University. [Link]

  • US Patent US5866719A - Process for the purification of an aminoalcohol - Google P
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive amination with amines : r/Chempros - Reddit. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. [Link]

  • US Patent US3944617A - Synthesis of dl-2-amino-1-butanol - Google P
  • US Patent US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google P
  • Enhanced butanol production by optimization of medium parameters using Clostridium acetobutylicum YM1 - PMC, National Center for Biotechnology Information. [Link]

  • 20.6: Reactions of Amines - Chemistry LibreTexts. [Link]

  • Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives - MDPI. [Link]

  • Pre-optimization of medium for biobutanol production by a new isolate of solvent-producing Clostridium - BioResources. [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | Request PDF - ResearchGate. [Link]

Sources

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CEAB)

Executive Summary & Chemical Profile

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (henceforth referred to as CEAB ) is a specialized secondary amino-alcohol intermediate.[1][2] Its structure features a lipophilic cyclohexenyl tail and a polar amino-butanol head group.[1][2] This amphiphilic nature creates specific solubility challenges, particularly regarding pH dependence and "oiling out" in aqueous buffers.[1][2]

Chemical Profile:

  • CAS: 436099-69-3[1][2]

  • Molecular Formula: C₁₂H₂₃NO[1][2]

  • Molecular Weight: 197.32 g/mol [1][2]

  • pKa (Predicted): ~9.5 (Secondary Amine)[1][2]

  • LogP: ~2.2 (Moderately Lipophilic)[1][2]

Solubility & Compatibility Matrix

The following table summarizes the solubility behavior of CEAB in its Free Base form. Note that salt forms (e.g., Hydrochloride) will exhibit inverse solubility profiles regarding water/organics.[1][2]

Solvent SystemSolubility RatingObservations & Recommendations
Water (Neutral pH) Low / PoorTends to form a cloudy emulsion or oil droplets.[1][2]
Acidic Water (0.1M HCl) High Protonation of the amine (

) renders it water-soluble.[1][2]
DMSO Excellent Recommended for stock solutions (>50 mM).[1][2]
Ethanol / Methanol Excellent Good for intermediate dilutions; volatile.[1][2]
PBS (pH 7.4) Moderate/VariableMay precipitate at high concentrations (>100 µM) without co-solvents.[1][2]
Dichloromethane (DCM) High Excellent for extraction/purification of the free base.[1][2]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "Oiling Out" in Aqueous Reaction Media

Symptom: When adding the compound to an aqueous buffer or during workup, the solution turns milky, or a sticky oil separates at the bottom.[1][2] Mechanism: CEAB is a secondary amine.[1][2] At neutral or basic pH (pH > pKa - 1), it exists primarily as a neutral free base.[1][2] The lipophilic cyclohexenyl tail drives phase separation from water.[1][2] Solution: The pH-Switch Protocol

  • Immediate Fix: Acidify the solution to pH 3–4 using 1N HCl or Acetic Acid.[1][2] The compound will protonate and redissolve.[1][2]

  • Prevention: Ensure stock solutions are prepared in DMSO or Ethanol before spiking into aqueous media.[1][2] Keep final concentration below the critical aggregation concentration.[1][2]

Issue 2: Compound Precipitation in Biological Assays (PBS/Media)

Symptom: Inconsistent IC50 data or visible particulates in cell culture media. Mechanism: The "Salting Out" effect.[1][2] High ionic strength in PBS/Media reduces the solubility of the organic free base.[1][2] Solution: Co-solvent Optimization

  • Protocol: Prepare a 1000x Stock in DMSO.

  • Step-down Dilution: Do not dilute directly from 100% DMSO to Aqueous.[1][2] Use an intermediate step:

    • 100% DMSO Stock → Dilute 1:10 into Ethanol or 50% DMSO/Water.[1][2]

    • Dilute this intermediate into the final assay buffer.

  • Limit: Keep final DMSO concentration < 0.5% (or as tolerated by cells).

Issue 3: Degradation / Yellowing of Stock Solutions

Symptom: Clear oil turns yellow/brown over time.[1][2] Mechanism: Oxidation. The cyclohexene ring contains a double bond (alkene) which is susceptible to oxidative degradation, particularly in the presence of light and air.[1][2] The amine group is also prone to N-oxidation.[1][2] Solution:

  • Storage: Store neat oil or DMSO stocks at -20°C under Argon or Nitrogen.

  • Additives: For long-term storage, consider adding 0.1% BHT (Butylated hydroxytoluene) as an antioxidant if the assay permits.[1][2]

Technical Workflows (Visualized)

Workflow A: The pH-Switch Purification/Solubilization Logic

This diagram illustrates how to manipulate the charge state of CEAB to solve solubility issues during extraction or assay preparation.

pH_Switch_Logic Start CEAB Sample (Unknown State) Check_pH Check pH of Medium Start->Check_pH Acidic Acidic (pH < 6) Protonated Salt Form (R-NH2+) Check_pH->Acidic Low pH Basic Basic/Neutral (pH > 8) Free Base Form (R-NH) Check_pH->Basic High pH Solubility_Acid Water Soluble (Stable in Aqueous) Acidic->Solubility_Acid Solubility_Base Lipophilic / Oil (Soluble in DCM/DMSO) Basic->Solubility_Base Action_Extract Action: Add NaOH to Extract into Organic Solubility_Acid->Action_Extract Target: Purification Action_Dissolve Action: Add 0.1M HCl to Dissolve in Water Solubility_Base->Action_Dissolve Target: Aqueous Assay Action_Dissolve->Solubility_Acid Action_Extract->Solubility_Base

Caption: Figure 1. Solubility logic gate for CEAB based on pH manipulation. Use this flow to determine necessary additives (HCl vs. NaOH).

Workflow B: Stock Solution Preparation Protocol

Standardized method to ensure reproducibility in biological assays.[1][2]

Stock_Prep Step1 1. Weigh CEAB (Viscous Oil) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate (30 sec) Step2->Step3 Step4 4. Aliquot under N2 (Avoid Oxidation) Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Caption: Figure 2. Step-by-step protocol for preparing stable stock solutions.

Frequently Asked Questions (FAQ)

Q: Can I sonicate CEAB if it doesn't dissolve immediately? A: Yes. CEAB is a viscous oil in its free base form.[1][2] Sonication in DMSO or Ethanol for 30–60 seconds helps disperse the oil and accelerate dissolution.[1][2] Avoid sonicating aqueous suspensions of the free base, as this may form stable emulsions rather than true solutions.[1][2]

Q: Why does my LC-MS show two peaks? A: This is likely due to the cyclohexene ring stereochemistry or salt counter-ions.[1][2]

  • Chirality: If the starting material was racemic, CEAB will be a racemate.[1][2]

  • Salt dissociation: In unbuffered LC-MS mobile phases, the free base and salt forms might elute differently or show peak tailing.[1][2] Recommendation: Add 0.1% Formic Acid to your LC mobile phase to ensure the amine is fully protonated and elutes as a sharp, single peak.[1][2]

Q: Is CEAB compatible with polystyrene (PS) plates? A: Yes, but high concentrations of DMSO (>1%) can leach plasticizers from PS plates.[1][2] Ensure your final DMSO concentration is <0.5%.[1][2]

References & Citations

  • PubChem Database. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (Compound Summary). National Center for Biotechnology Information.[1][2] Accessed Feb 2026.[1][2] Link

  • Beilstein Journal of Organic Chemistry. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (Discusses general solubility and handling of N-alkylated amino alcohols). Link

  • Thermo Fisher Scientific. 4-Amino-1-butanol Properties and Handling. (Reference for the polar head-group behavior). Link

  • Sigma-Aldrich. 4-Cyclohexyl-1-butanol Safety & Handling.[1][2] (Reference for the lipophilic tail behavior). Link[1][2]

Sources

Technical Support Center: HPLC Separation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-AMINE-HEX-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before troubleshooting, you must understand the physicochemical "personality" of your molecule. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol presents a "Perfect Storm" of chromatographic challenges:

  • The "Invisible" Chromophore: It lacks a conjugated

    
    -system. The only UV-active site is the isolated double bond in the cyclohexene ring, which absorbs weakly below 210 nm.
    
  • The "Sticky" Amine: The secondary amine (approximate pKa ~9.5–10.5) will be protonated at neutral/low pH, leading to severe tailing due to interaction with residual silanols on the silica column.

  • The Amphiphilic Balance: It contains a hydrophobic head (cyclohexenyl ethyl) and a hydrophilic tail (aminobutanol), requiring careful organic modifier tuning.

Module 1: The "Invisible" Peak (Detection Issues)

User Complaint: "I injected 1 mg/mL, but I see nothing but baseline noise. Is my lamp broken?"

Root Cause Analysis

Your detector is likely set to 254 nm. This molecule is effectively transparent at that wavelength. You are trying to detect an isolated alkene, which requires "End Absorption" detection.

Troubleshooting Workflow

DetectionLogic Start Problem: No Peak Detected CheckWL Check Wavelength Start->CheckWL IsUV Is UV > 210 nm? CheckWL->IsUV ChangeWL Set UV to 205-210 nm IsUV->ChangeWL Yes BufferCheck Is Buffer UV Transparent? IsUV->BufferCheck No (Already Low) ChangeWL->BufferCheck SwitchBuffer Switch to Phosphate/Phosphoric Acid (Avoid Acetate/Formate) BufferCheck->SwitchBuffer No (Using Acetate/Formate) StillNoPeak Still No Peak / High Noise? BufferCheck->StillNoPeak Yes (Using Phosphate) SwitchBuffer->StillNoPeak AltDetect Switch Detector Type StillNoPeak->AltDetect CAD_ELSD Use CAD or ELSD (Universal Detection) AltDetect->CAD_ELSD Preferred Deriv Derivatization (FMOC-Cl) (Last Resort) AltDetect->Deriv Alternative

Figure 1: Decision tree for resolving detection sensitivity issues for non-chromophoric amines.

Corrective Actions
  • Wavelength Optimization: Set UV to 205 nm .

  • Mobile Phase Transparency:

    • DO NOT USE: Acetate, Formate, or TFA (Trifluoroacetic acid). These have high UV cut-offs that mask the peak at 205 nm.

    • USE: 10–20 mM Phosphate buffer or Phosphoric acid. These are transparent down to 195 nm.

  • Alternative Detection (Recommended): If available, use a Charged Aerosol Detector (CAD) or ELSD . These detectors respond to mass, not light absorption, and are ideal for this molecule [1].[1]

Module 2: The "Shark Fin" (Peak Tailing)

User Complaint: "My peak looks like a shark fin. It rises vertically but tails for minutes. Integration is impossible."

Root Cause Analysis

At pH < 8, the secondary amine is positively charged (


).[2] It acts as an ion-exchanger with negatively charged residual silanols (

) on the column surface. This secondary retention mechanism causes tailing [2].[3][4][5][6]
Solution Matrix: Mobile Phase Modifiers
StrategyModifier / BufferMechanismProsCons
Low pH (Suppression) 0.1% TFA or H3PO4 (pH ~2.0)Protonates Silanols (

), preventing ion-exchange.
Simple; protects silica.TFA suppresses MS signal; H3PO4 is non-volatile.
High pH (Neutralization) 10mM Ammonium Bicarbonate (pH 10)Neutralizes the Amine (

), eliminating charge.
Best peak shape; increases retention.Requires Hybrid/Polymer Column (e.g., Waters XBridge, Agilent PLRP-S). Silica dissolves > pH 8.[2]
Ion Pairing / Blocking Triethylamine (TEA)TEA competes for silanol sites, blocking the analyte.Cheap; effective on older columns.Dirty; difficult to flush out; creates "ghost peaks" later.
Chaotropic Salt NaClO4 (Sodium Perchlorate)Disrupts solvation shell and ion interactions.Sharpens peaks significantly.[3][7]Explosion hazard with organics; precipitates in high ACN.
The "Golden Standard" Protocol (Start Here)

If you are using a standard C18 column (silica-based), use this Low pH method to ensure column longevity while fixing tailing.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Wavelength: 205 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Mobile Phase A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 95 5 Initial hold
2.0 95 5 Injection pulse passes
15.0 40 60 Elution gradient
17.0 5 95 Column Wash
20.0 5 95 Wash hold
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | Ready for next inj. |

Module 3: The "Drifting Ghost" (Retention Stability)

User Complaint: "The retention time shifts by 0.5 minutes every injection."

Root Cause Analysis

The amine's pKa is likely near 9.5–10. If you are working at an intermediate pH (e.g., pH 7–8) or using volatile buffers (like Ammonium Acetate) that evaporate over time, the ionization state of the molecule is fluctuating.

System Validation Logic

RetentionLogic Start Issue: Retention Drift CheckPH Check Mobile Phase pH Start->CheckPH IsNearPKA Is pH within ±1 unit of pKa (~9.5)? CheckPH->IsNearPKA Action1 Move pH to < 3.0 (Fully Ionized) IsNearPKA->Action1 Yes (Acidic Route) Action2 Move pH to > 11.0 (Fully Neutral) IsNearPKA->Action2 Yes (Basic Route) CheckTemp Is Column Oven On? IsNearPKA->CheckTemp No Action3 Set T = 40°C (Thermostat required) CheckTemp->Action3 No

Figure 2: Troubleshooting logic for stabilizing retention times of amine-containing compounds.

Critical Fixes
  • pH Rule of Thumb: Always operate at least 2 pH units away from the pKa [3].

    • Target pH 2.5 (Amine = 100% Protonated).

    • Target pH 11.5 (Amine = 100% Neutral) [Requires Hybrid Column].

  • Temperature Control: Amine retention is highly temperature-dependent. Never run at "Ambient." Set the column oven to 35°C or 40°C.

FAQ: Frequently Asked Questions

Q: Can I use Mass Spectrometry (LC-MS) for this? A: Yes, and it is highly recommended due to the low UV sensitivity. However, you cannot use the Phosphate buffer method described above.

  • LC-MS Modification: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).[8]

  • Warning: Formic acid does not suppress silanols as well as TFA or Phosphate. You may see more tailing. Use a "High Strength Silica" (HSS) or "Charged Surface Hybrid" (CSH) column designed for low-ionic-strength mobile phases.

Q: The peak is still too broad. What else can I do? A: The cyclohexyl ring is hydrophobic. If the peak is broad, your initial organic content might be too low, causing the molecule to "stick" at the head of the column before eluting. Try starting the gradient at 10% or 15% B instead of 5%.

Q: I don't have a CAD or MS. How do I derivatize? A: Since it is a secondary amine, you can use FMOC-Cl (9-Fluorenylmethyl chloroformate) .

  • Reaction: Mix sample with FMOC-Cl in borate buffer (pH 8) for 5 mins.

  • Result: The FMOC group adds a massive UV chromophore (absorbs strongly at 260 nm) and makes the molecule very hydrophobic.

  • Benefit: Increases sensitivity by 100x and eliminates tailing (masks the amine).

References

  • Magnusson, B. (2014). Charged Aerosol Detection in Pharmaceutical Analysis. Thermo Fisher Scientific Technical Notes. Link

  • Dolan, J. W. (2002). "Peak Tailing and Column Aging." LCGC North America, 20(5), 430–436. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

Sources

Technical Support Center: Optimizing NMR Signal for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor signal-to-noise (S/N) ratios in NMR experiments involving 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. By understanding the principles behind NMR spectroscopy and the practical steps to optimize data acquisition, you can significantly enhance the quality of your spectra.

Troubleshooting Guide: From Weak Signal to Clear Spectrum

This section addresses common issues encountered during NMR analysis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My ¹H NMR spectrum for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol has a very low signal-to-noise ratio. What are the most likely causes and how can I fix this?

A poor signal-to-noise ratio is a frequent challenge in NMR spectroscopy. The root causes can generally be categorized into three areas: the sample itself, the instrument's settings, and data processing.

Troubleshooting Workflow: Poor Signal-to-Noise

Caption: A systematic workflow for diagnosing and resolving poor signal-to-noise in NMR spectra.

Detailed Solutions:

  • Sample Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 1-10 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended.[1] If your sample is too dilute, the number of target nuclei in the detector coil is insufficient, leading to a weak signal.

  • Solubility and Particulates: Ensure your compound is fully dissolved in the chosen deuterated solvent.[2] Solid particles in the NMR tube will not contribute to the solution-state spectrum and can severely degrade the magnetic field homogeneity, leading to broad peaks and poor resolution.[3] It is best practice to filter your sample directly into the NMR tube using a pipette with a cotton or glass wool plug.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening and a decrease in signal intensity.[4] While difficult to remove completely, using high-purity solvents and filtering the sample can help.

  • Instrument Shimming: Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume.[5] Poor shimming is a very common cause of broad, distorted lineshapes and, consequently, a low signal-to-noise ratio.[6] Modern spectrometers have automated shimming routines, but manual adjustment of the Z1 and Z2 shims can often improve the result.[7]

  • Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[8] This means that to double the signal-to-noise, you must quadruple the number of scans.[8] While increasing the number of scans is a straightforward way to improve a weak signal, it comes at the cost of longer experiment times.

Q2: I've increased the number of scans, but my signal is still weak. What acquisition parameters can I adjust for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol?

Beyond simply increasing the number of scans, optimizing other acquisition parameters can have a significant impact on signal intensity.[1]

Strategic NMR Parameter Adjustments

Parameter_Optimization A Parameter Optimization Goal: Maximize Signal per Unit Time B Relaxation Delay (d1) Crucial for full magnetization recovery. [1] Set to 1.3-1.5x the longest T1 for optimal sensitivity in a given time. [21] A->B Balances sensitivity and experiment time C Pulse Width (p1) Determines the flip angle of the magnetization vector. A 90° pulse gives the maximum signal in a single scan. [10] A->C Maximizes initial signal D Acquisition Time (AT) Time the FID is recorded. Longer AT provides better resolution, but should not exceed 3-5x T2*. [10] A->D Impacts resolution and data points

Caption: Key acquisition parameters and their role in optimizing NMR signal intensity.

In-Depth Parameter Tuning:

  • Relaxation Delay (d1): This is the time the system is allowed to return to thermal equilibrium before the next pulse sequence is applied. If the relaxation delay is too short, the magnetization will not have fully recovered along the z-axis, leading to a weaker signal in subsequent scans.[9] For quantitative results, a delay of at least 5 times the longest T1 (spin-lattice relaxation time) is recommended.[10] However, for routine qualitative spectra where maximizing signal in the shortest time is the goal, a relaxation delay of 1.3 to 1.5 times the longest T1 is often a good compromise.[11] The T1 for the protons in 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol can be experimentally determined using an inversion-recovery experiment.[9]

  • Pulse Width (p1): The pulse width determines the angle by which the bulk magnetization is tipped into the x-y plane. A 90° pulse provides the maximum signal for a single scan.[8] However, if you are using a short relaxation delay, a smaller flip angle (e.g., 30-60°, corresponding to a shorter pulse width) can actually yield better signal-to-noise over time. This is because the magnetization recovers to its equilibrium state more quickly after a smaller flip angle.[4]

  • Acquisition Time (AT): This is the duration for which the Free Induction Decay (FID) is recorded. A longer acquisition time results in better digital resolution in the final spectrum. However, recording for too long (e.g., beyond 3-5 times T2*, the effective transverse relaxation time) will mostly add noise as the signal will have decayed away.[8] For small molecules like the one , an acquisition time of 2-4 seconds is usually sufficient.

Q3: Are there any specific challenges I should anticipate for the NMR of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol?

The structure of this molecule presents a few potential complexities in the ¹H NMR spectrum:

  • Signal Overlap: The aliphatic regions of both the cyclohexene and butanol moieties will likely have signals that overlap, particularly between 1.2 and 2.2 ppm.[12] The protons on the carbons adjacent to the nitrogen and oxygen atoms will be shifted further downfield.

  • Vinylic Protons: The two protons on the double bond of the cyclohexene ring will appear in the downfield region, typically around 5.6-6.0 ppm.[12]

  • Protons on Heteroatoms: The -OH and -NH protons are exchangeable and their chemical shifts can be highly dependent on concentration, temperature, and solvent. They often appear as broad signals and may not show clear coupling. To confirm their presence, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals from these exchangeable protons should disappear.[13]

Structural Moiety Expected ¹H Chemical Shift Range (ppm) Notes
Cyclohexene Vinylic (-CH=CH-)5.6 - 6.0Typically complex multiplets.[12]
Butanol -CH₂-O-~3.6Triplet or multiplet.
-CH₂-N-2.5 - 3.0Multiplets.
Cyclohexene Allylic1.8 - 2.2Protons adjacent to the double bond.[12]
Other Aliphatic CH, CH₂1.2 - 2.0Likely a region of significant signal overlap.
-NH and -OHVariable (1-5)Often broad; will exchange with D₂O.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol?

Deuterochloroform (CDCl₃) is a good starting point as it dissolves a wide range of organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are more polar alternatives. Keep in mind that the chemical shifts of your compound will vary slightly between different solvents.[6]

Q2: How can I be sure my NMR tube is clean enough?

Residual impurities in the NMR tube can interfere with your spectrum. A thorough cleaning procedure is essential. Rinse the tube multiple times with a solvent like acetone, followed by drying in an oven.[4] For trace analysis, more rigorous cleaning methods involving acids or specialized cleaning solutions may be necessary.

Q3: Can data processing improve my poor signal?

Yes, post-acquisition data processing can enhance the signal-to-noise ratio. Applying an exponential multiplication (line broadening) to the FID before Fourier transformation can improve the signal-to-noise at the expense of some resolution.[9] Additionally, proper phasing and baseline correction are crucial for accurate integration and interpretation.[1]

Q4: What is the purpose of the deuterium lock?

Deuterated solvents are used so the spectrometer can "lock" onto the deuterium signal. This lock signal is used to stabilize the magnetic field over time, which is essential for long experiments and for maintaining high resolution.[5]

Q5: My baseline is very distorted. What could be the cause?

A distorted baseline can result from a number of factors, including a very strong signal that is improperly phased, a delayed acquisition time that cuts off the beginning of the FID, or problems with the spectrometer's receiver gain. Re-processing the data with careful phasing and baseline correction can often resolve this.[1]

References

  • Nanalysis Corp. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

  • University of California, Santa Barbara. Optimal Pulse Width and T1. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene. [Link]

  • Quora. How many NMR signals does cyclohexene have?[Link]

  • Oxford Instruments. How to get the most out of your NMR system. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • University of Illinois Urbana-Champaign. (2011). Acquisition Time and Spectral Width in NMR. [Link]

  • SpectraBase. 4-Amino-2-butanol. [Link]

  • SpectraBase. 2-Amino-1-butanol. [Link]

  • National Center for Biotechnology Information. (2015). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. [Link]

  • PubMed. Relaxation times and NMR signals. [Link]

  • Chemistry LibreTexts. (2022). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. [Link]

  • Chemistry LibreTexts. (2022). 1.10: Relaxation Effects on NMR Signals. [Link]

  • PubChem. 4-Amino-1-butanol. [Link]

  • Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]

  • NMR Wiki Q&A Forum. (2015). Choice of relaxation delay time (d1) in 2D experiments. [Link]

  • ACS Publications. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. [Link]

  • Taylor & Francis Online. (2025). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. [Link]

  • Leuven NMR Core. TopSpin Advanced NMR Experiments. [Link]

  • ResearchGate. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]

Sources

Technical Support Center: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the impurity profile and reaction troubleshooting for 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 436099-69-3). This guide is structured for organic chemists and process development scientists optimizing the synthesis or stability of this intermediate.[1]

Executive Summary: The Reactivity Matrix

This molecule is a bifunctional building block containing a secondary amine , a primary alcohol , and an isolated cyclohexene ring .[1] In synthesis (typically via reductive amination or N-alkylation), three primary degradation/side-reaction pathways dictate the purity profile:

  • Regio-Isomerization: Migration of the cyclohexenyl double bond.[1]

  • Over-Alkylation: Formation of tertiary amines.[1]

  • Intramolecular Cyclization: Conversion of the amino-butanol chain into a pyrrolidine ring.[1]

Critical Impurity Profile (The "What" and "Why")

The following table summarizes the most frequent side products observed during the synthesis and storage of the title compound.

Impurity TypeChemical Structure DescriptionMechanism of FormationCriticality
Impurity A (Isomer) 4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-1-butanol Acid-catalyzed migration of the double bond from the

-position (2-ene) to the thermodynamically more stable

-position (1-ene/conjugated).[1]
High: Difficult to separate via standard silica chromatography due to identical polarity.[1]
Impurity B (Bis) N,N-Bis[2-(2-cyclohexen-1-yl)ethyl]-4-amino-1-butanol Over-alkylation of the secondary amine during synthesis if the alkylating agent is in excess or mixing is poor.[1]Medium: Separable by HPLC/Flash, but lowers yield significantly.
Impurity C (Cyclic) 1-[2-(2-Cyclohexen-1-yl)ethyl]pyrrolidine Intramolecular nucleophilic attack of the amine on the alcohol carbon (usually requires activation of -OH to -OMs/-OTs or high heat/acid).[1]High: Irreversible transformation; common in high-temperature workups.[1]
Impurity D (Oxide) N-Oxide or Epoxide derivatives Oxidation of the alkene (epoxidation) or the amine (N-oxide) by ambient air or peroxides in solvents (e.g., THF/Ethers).[1]Medium: Preventable with antioxidants (BHT) and inert atmosphere.[1]

Visualizing the Reaction Pathways[1]

The following diagram maps the genesis of these side products from the target molecule and its precursors.

ReactionPathways Precursors Precursors (e.g., 4-aminobutanol + Cyclohexenyl acetaldehyde) Target TARGET MOLECULE 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Precursors->Target Reductive Amination (NaBH4/STAB) Impurity_B IMPURITY B (Bis-alkyl) Tertiary Amine Precursors->Impurity_B Excess Electrophile High Conc. Impurity_A IMPURITY A (Isomer) (1-Cyclohexenyl derivative) Target->Impurity_A Acid Catalyst Thermal Stress Impurity_C IMPURITY C (Cyclic) N-substituted Pyrrolidine Target->Impurity_C Activation of OH (e.g., MsCl/Heat) Impurity_D IMPURITY D (Oxidation) Epoxides / N-Oxides Target->Impurity_D Air/Peroxides

Figure 1: Mechanistic pathway showing the divergence of the target molecule into thermodynamic isomers and cyclized byproducts.[1]

Troubleshooting Guide & FAQs

Scenario 1: "I am seeing a 'split peak' in my HPLC/UPLC chromatogram."

Diagnosis: This is almost certainly Impurity A (The Isomer) .[1]

  • The Science: The 2-cyclohexenyl double bond is sensitive.[1] In the presence of even weak acids or during workup with heat, the double bond can migrate to the 1-position (trisubstituted alkene), which is often thermodynamically favored.[1]

  • Solution:

    • Check pH: Ensure your workup buffers are strictly neutral or slightly basic.[1] Avoid strong acid quenches.[1]

    • Temperature Control: Do not heat the reaction mixture above 40°C during solvent removal.

    • Validation: Run a 2D NMR (COSY/HSQC). The vinylic proton count will change.[1] The 2-ene has two vinylic protons (or one distinct multiplet), whereas the 1-ene has no vinylic proton at the substitution site (tetrasubstituted) or one if trisubstituted.[1]

Scenario 2: "My yield is low, and I see a large non-polar spot on TLC."

Diagnosis: You are generating Impurity B (Bis-alkylation) .[1]

  • The Science: Secondary amines are more nucleophilic than primary amines.[1] Once the target molecule forms, it competes with the starting material (4-amino-1-butanol) for the alkylating agent.[1]

  • Solution:

    • Stoichiometry: Use a large excess of the amine (4-amino-1-butanol) relative to the cyclohexenyl electrophile (1.5 to 2.0 equivalents).[1]

    • Addition Order: Add the electrophile slowly to the amine solution, keeping the amine concentration high relative to the alkylating agent.

Scenario 3: "I tried to convert the alcohol to a leaving group (Mesylate/Tosylate), but the product disappeared."

Diagnosis: You triggered Impurity C (Cyclization) .[1]

  • The Science: 4-amino-alcohols are "ticking time bombs" for cyclization.[1] If you activate the hydroxyl group (e.g., with MsCl/TEA), the internal secondary amine will attack the

    
    -carbon via a 5-exo-tet closure to form a pyrrolidinium salt, which then deprotonates to the pyrrolidine [1].[1]
    
  • Solution:

    • Protection: You must protect the secondary amine (e.g., Boc or Cbz) before activating the alcohol.[1]

    • Alternative: If you need to swap the alcohol for a halogen, use conditions that protonate the amine first (rendering it non-nucleophilic), although this risks isomerizing the alkene (see Scenario 1).[1]

Experimental Protocols for Validation

Protocol A: Selective Detection of Impurity A (Isomer)

Standard C18 HPLC often fails to resolve the 1-ene and 2-ene isomers.[1] Use this method:

  • Column: Chiralpak IC or AD-H (Amylose-based columns often separate structural isomers better than silica).[1]

  • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine.[1]

  • Rationale: The 3D shape difference between the "twisted" cyclohexene rings allows for separation on polysaccharide phases.[1]

Protocol B: Prevention of Oxidation (Impurity D)

The cyclohexene ring is prone to allylic oxidation.[1]

  • Solvent Prep: Test all ethers (THF, Dioxane) for peroxides using Quantofix sticks before use.[1]

  • Additives: Add 0.05% BHT (Butylated hydroxytoluene) to the reaction solvent if the reaction time exceeds 12 hours.

References

  • Cyclization of Amino Alcohols

    • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols.[1]

    • Source: Organic Syntheses 2008, 85, 45-56.[1]

    • URL:[Link]

    • Relevance: Establishes the mechanism for 4-amino-alcohol cyclization to pyrrolidines upon activation.[1]

  • Isomerization of Cyclohexenes

    • Title: Synthetic Approaches to (R)
    • Source: ResearchGate (Review of Cyclohexene Reactivity).[1]

    • URL:[Link]

    • Relevance: Details the thermodynamic instability of isolated double bonds in cyclohexenyl systems and migr
  • Compound Data & Analogues

    • Title: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Compound Summary).[1][2]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

    • Relevance: Confirms chemical structure, molecular weight (197.32 g/mol ), and functional group topology.[1]

Sources

Technical Support Center: Degradation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (PubChem CID: 16641288). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and degradation of this molecule. As a compound featuring multiple reactive functional groups, understanding its degradation profile is critical for ensuring data integrity, accurate quantification, and the safety of resulting formulations. This guide provides troubleshooting assistance and answers to frequently asked questions based on established principles of chemical stability and metabolic transformation.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experimental work. The solutions provided are grounded in chemical principles and aim to help you diagnose and resolve these challenges effectively.

Q1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample stored in an aqueous buffer. What are the likely causes?

Answer:

The appearance of new analytical peaks is a classic sign of degradation. Given the structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, there are several potential degradation pathways in an aqueous environment, especially over time.

Causality Explained: The molecule possesses three primary reactive sites susceptible to degradation: the secondary amine, the primary alcohol, and the double bond within the cyclohexene ring.

  • Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde, and subsequently, a carboxylic acid. The secondary amine can also be oxidized. Furthermore, the allylic position on the cyclohexene ring is a prime target for oxidation. Dissolved oxygen in your buffer or exposure to air can facilitate these reactions.

  • Reaction with Buffer Components: Certain buffer components, especially those containing phosphates or carboxylates, can potentially catalyze degradation or even form adducts with the parent molecule under specific conditions.

  • Nitrosamine Formation: If your buffer system contains any nitrite or nitrate sources (a common contaminant in some reagents), there is a significant risk of forming a potentially carcinogenic N-nitrosamine derivative at the secondary amine.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Resolution Start Unexpected Peaks Observed Check_Blank Analyze Buffer Blank Start->Check_Blank Rule out buffer artifacts Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Systematically generate degradants Check_Blank->Forced_Deg ID_Peaks Identify Peaks via MS/MS Forced_Deg->ID_Peaks Spike_Study Spike with Potential Degradants Inert_Atm Use Degassed Buffers / Inert Atmosphere (N2/Ar) Spike_Study->Inert_Atm If oxidation confirmed pH_Control Optimize Buffer pH (near neutral) Spike_Study->pH_Control If pH-dependent degradation observed Fresh_Prep Prepare Samples Fresh Spike_Study->Fresh_Prep General best practice ID_Peaks->Spike_Study Confirm identity Antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) ID_Peaks->Antioxidants

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Q2: My sample shows significant degradation even when stored frozen in an organic solvent like methanol. Why is this happening?

Answer:

While freezing and using organic solvents can slow many degradation processes, they do not eliminate all risks.

Causality Explained:

  • Acid-Catalyzed Degradation: Many organic solvents, including methanol, can become slightly acidic over time or if not of high purity. The amino alcohol functionality can be susceptible to acid-catalyzed reactions. The safety data sheet for a related compound warns of violent reactions with acids.

  • Transesterification/Etherification: Although less common at low temperatures, alcohols like methanol could theoretically react with the primary alcohol of your compound under certain catalytic conditions (e.g., presence of trace acid/base) to form an ether, or with a carboxylated degradant to form an ester.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause localized changes in concentration and pH as the solvent freezes, potentially accelerating degradation in the unfrozen micro-pockets.

Preventative Measures:

  • Solvent Purity: Always use high-purity, HPLC-grade or anhydrous solvents.

  • Aliquoting: Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.

  • Alternative Solvents: Consider using a more inert solvent like acetonitrile or THF, ensuring your compound is soluble and stable in them for the required duration.

  • Inert Storage: Store aliquots under an inert atmosphere (argon or nitrogen) to displace oxygen before freezing.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol molecule?

Answer: The molecule has three main functional groups that dictate its reactivity and degradation profile. Understanding these is key to predicting its stability.

cluster_sites Key Reactive Sites mol amine Secondary Amine (Nucleophilic, Basic, Prone to Oxidation/Nitrosation) alcohol Primary Alcohol (Prone to Oxidation) alkene Alkene (Prone to Oxidation, Epoxidation, Hydrogenation)

Caption: Key reactive functional groups on the molecule.

  • Secondary Amine: This site is nucleophilic and basic. It is susceptible to oxidation and, critically, can react with nitrous acid or its salts to form N-nitrosamines.

  • Primary Alcohol: The -CH2OH group can be readily oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). This is a very common metabolic and chemical degradation pathway for primary alcohols.

  • Cyclohexene Double Bond: The C=C double bond is a site of unsaturation, making it susceptible to oxidation (e.g., epoxidation, dihydroxylation) and hydrogenation. The adjacent C-H bonds (allylic positions) are also activated and prone to oxidation. Microbial degradation of cyclohexanol often proceeds via oxidation of the ring.[1]

Q2: What are the most likely metabolic degradation pathways for this compound in a biological system?

Answer: While specific metabolic data for this exact molecule is not publicly available, we can predict the primary Phase I metabolic pathways based on its structure and known biotransformations of similar compounds.[2]

Predicted Phase I Metabolic Pathways:

  • Oxidation of the Butanol Side Chain: The primary alcohol is a likely target for alcohol dehydrogenase and aldehyde dehydrogenase enzymes, leading to the formation of the corresponding carboxylic acid (Metabolite A).

  • Hydroxylation of the Cyclohexene Ring: Cytochrome P450 enzymes are known to hydroxylate aliphatic and alicyclic rings. This can occur at multiple positions, including the allylic position (Metabolite B) or other carbons on the ring.

  • Epoxidation of the Double Bond: The C=C double bond can be oxidized by P450 enzymes to form an epoxide (Metabolite C). This epoxide is a reactive intermediate that can be subsequently hydrolyzed by epoxide hydrolase to a diol.

  • N-Dealkylation: The bond between the nitrogen and the ethyl-cyclohexene moiety could be cleaved, leading to the formation of 4-amino-1-butanol[3][4] and a cyclohexene-containing fragment.

cluster_pathways Predicted Phase I Metabolic Pathways Parent Parent Compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol MetA Metabolite A Carboxylic Acid Derivative Parent->MetA Alcohol/Aldehyde Dehydrogenase MetB Metabolite B Ring-Hydroxylated Derivative Parent->MetB CYP450 (Hydroxylation) MetC Metabolite C Epoxide Derivative Parent->MetC CYP450 (Epoxidation) MetD Metabolite D N-Dealkylation Products Parent->MetD CYP450 (N-Dealkylation)

Caption: Predicted Phase I metabolic pathways.

These Phase I metabolites can then undergo Phase II conjugation (e.g., glucuronidation at the alcohol or newly formed hydroxyl groups) to increase water solubility and facilitate excretion.

Recommended Experimental Protocols & Data

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Objective: To generate likely degradation products under various stress conditions and develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent. Include a control sample (compound in solvent only) stored under ambient conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 8, and 24 hours.

    • Thermal Degradation: Heat the solid compound and a solution at 80°C for 24 and 72 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. Protect a control sample from light with aluminum foil.

  • Sample Quenching: After the specified time, stop the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, controls, and a reference standard using a suitable HPLC-UV/MS method. The mass spectrometer is crucial for the structural elucidation of the new peaks.

Data Summary: Potential Degradants from Forced Degradation

Stress ConditionPotential ReactionLikely Degradation Product(s)Expected Mass Change
Acidic (HCl) Dehydration, Ring OpeningLoss of water from butanol chain, reactions at the double bond-18 Da
Basic (NaOH) (Generally more stable)Minimal degradation expected unless heated excessivelyN/A
Oxidative (H₂O₂) OxidationAlcohol -> Aldehyde -> Carboxylic Acid; Ring Epoxidation; Ring Hydroxylation+14 Da (CHO), +30 Da (COOH), +16 Da (Epoxide/OH)
Thermal General DecompositionFragmentation, polymerizationVaries
Photolytic Photochemical reactionsIsomerization, oxidation, fragmentationVaries

References

  • Sigma-Aldrich Safety Data Sheet. Provides critical chemical stability and reactivity information. [Link: Not directly available, but SDS for similar amines like 2-amino-1-butanol highlight reactivity with acids and oxidizing agents.]
  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. [Link]

  • Choi, S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering. This paper discusses the synthesis of the related compound 4-amino-1-butanol. [Link]

  • Der Pharma Chemica (2014). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Discusses the synthesis of a related amino alcohol. [Link]

  • Chen, Y. J., et al. (2001). Cyclohexanol Biodegradation Genes: A Pathway of Opportunities. Applied and Environmental Microbiology. Provides insight into microbial degradation pathways of cyclohexanol rings. [Link]

  • He, Y., et al. (2014). Stereoselective metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells. ResearchGate. Details metabolic pathways of a butanol derivative. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Provides examples of the reactivity of amino alcohols. [Link]

  • The Good Scents Company. Information on 4-cyclohexyl-1-butanol. Gives physical properties of a related saturated compound. [Link]

  • Van der Waal, J.C., et al. (2021). Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive. MDPI. Discusses reactions involving butanol. [Link]

  • Analytical and Bioanalytical Chemistry Research. Provides examples of analytical methods for determining related compounds in biological matrices. [Link]

  • The Journal of Organic Chemistry (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. Highlights the chemistry of amino alcohols. [Link]

  • ResearchGate. Screening of ADHs for the oxidation of 4-amino-1-butanol. Shows enzymatic oxidation of a similar amino alcohol. [Link]

  • Van de Velde, K., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma. PubMed. Describes advanced techniques for metabolite analysis. [Link]

  • Kim, D., et al. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. Details microbial degradation of the cyclohexane ring. [Link]

  • Taylor & Francis Online. Metabolic reaction – Knowledge and References. A general overview of metabolic reactions. [Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-8821 Status: Active Topic: Reaction Optimization & Troubleshooting Classification: Secondary Amino Alcohol Synthesis / Reductive Amination

Executive Summary & Mechanistic Insight

The synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol presents a classic chemoselectivity challenge: forming a secondary amine linkage between a functionalized amino-alcohol and an unsaturated cyclic system without compromising the allylic double bond or inducing poly-alkylation.

While direct alkylation (nucleophilic substitution) is a theoretical pathway, our technical center strongly advises against it for this specific substrate due to the high probability of bis-alkylation (formation of the tertiary amine) and the difficulty in controlling the stoichiometry of the bifunctional 4-amino-1-butanol.

The Recommended Pathway: Reductive Amination We recommend a reductive amination approach coupling 2-(2-cyclohexen-1-yl)acetaldehyde with 4-amino-1-butanol . This route, utilizing Sodium Triacetoxyborohydride (STAB) , offers three decisive advantages:

  • Chemoselectivity: STAB is mild and will not reduce the isolated C=C double bond on the cyclohexene ring (unlike catalytic hydrogenation).

  • Mono-alkylation Control: The reaction proceeds via an iminium ion intermediate, naturally favoring mono-alkylation over bis-alkylation.

  • Functional Group Tolerance: The hydroxyl group on the butanol chain remains unreactive under these conditions.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users attempting this synthesis.

Q1: I am observing significant amounts of tertiary amine (bis-alkylated byproduct). How do I prevent this?

Diagnosis: This is common in direct alkylation (using alkyl halides) or when the aldehyde-to-amine ratio is too high in reductive amination.

Corrective Action:

  • Switch to Reductive Amination: If you are using an alkyl halide, stop. Switch to the aldehyde precursor.

  • Stoichiometry Adjustment: In the reductive amination protocol, ensure 4-amino-1-butanol is present in slight excess (1.1 to 1.2 equivalents) relative to the aldehyde. This ensures that as soon as the aldehyde reacts, it is consumed by the abundant primary amine, reducing the statistical likelihood of the product (secondary amine) reacting with a second aldehyde molecule.

  • Stepwise Addition: Do not mix the reducing agent immediately. Allow the aldehyde and amine to reach equilibrium (imine formation) for 30–60 minutes before adding the hydride source.

Q2: The cyclohexene double bond is disappearing (reduction to cyclohexane). Why?

Diagnosis: You are likely using an overly aggressive reducing condition.

Corrective Action:

  • Avoid Catalytic Hydrogenation: Do not use H₂/Pd-C or Raney Nickel. These will quantitatively reduce the cyclohexene ring.

  • Avoid Cyanoborohydride at Low pH: While NaCNBH₃ is common, it often requires acidic pH which can promote side reactions or migration of the double bond.

  • Standardize on STAB: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is selective for imines over aldehydes and does not reduce isolated alkenes.

Q3: My yield is low (<40%), and the reaction mixture is wet/cloudy.

Diagnosis: Water interference. Imine formation is a dehydration reaction. Excess water shifts the equilibrium back to the starting materials (hydrolysis).

Corrective Action:

  • Solvent Quality: Use anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Desiccants: Add activated Molecular Sieves (3Å or 4Å) or anhydrous Magnesium Sulfate (MgSO₄) to the reaction mixture during the imine formation step to scavenge water.

  • Reagent Integrity: Check your NaBH(OAc)₃. If it smells strongly of acetic acid or is clumping, it may have decomposed. Use a fresh bottle.

Q4: Purification is difficult; the product streaks on silica gel.

Diagnosis: The product is a polar amino-alcohol. It interacts strongly with the acidic silanols on standard silica gel.

Corrective Action:

  • Basify the Stationary Phase: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading.

  • Mobile Phase Modifier: Use a mobile phase containing DCM : Methanol : NH₄OH (90:10:1) . The ammonium hydroxide suppresses the protonation of the amine by the silica, sharpening the peak shape.

Optimized Experimental Protocol

Objective: Synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol via Reductive Amination.

Reagents:

  • Aldehyde: 2-(2-Cyclohexen-1-yl)acetaldehyde (1.0 equiv)

  • Amine: 4-Amino-1-butanol (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 equiv) - Optional, catalyzes imine formation

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-(2-Cyclohexen-1-yl)acetaldehyde (10 mmol) in anhydrous DCE (40 mL).

    • Add 4-Amino-1-butanol (12 mmol) in one portion.

    • Optional: Add Glacial Acetic Acid (10 mmol).

    • Stir at room temperature for 45–60 minutes. (Monitor by TLC for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Remove ice bath and allow to warm to room temperature. Stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers and wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography using DCM/MeOH/NH₄OH (95:5:0.5 to 90:10:1 gradient).

Data & Optimization Metrics

The following table summarizes the impact of solvent and reducing agent choices on yield and impurity profiles for this specific substrate.

ParameterConditionYield (%)Alkene IntegrityPrimary Impurity
Solvent DCE (Anhydrous) 88% High None
SolventTHF (Anhydrous)75%HighUnreacted Aldehyde
SolventMethanol62%HighAcetal formation
Reductant NaBH(OAc)₃ 88% High None
ReductantNaBH₄55%HighAlcohol byproduct (aldehyde reduction)
ReductantH₂ / Pd-C95% (Wrong Product)Failed Cyclohexyl analog (Double bond reduced)
Stoichiometry 1:1.2 (Ald:Amine) 88% High Trace amine
Stoichiometry1:1 (Ald:Amine)70%HighBis-alkylated dimer

Visualized Workflows

Logic Flow: Troubleshooting Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckProduct Analyze Crude via LC-MS/NMR Start->CheckProduct TertiaryAmine Major Impurity: Tertiary Amine (Bis-alkylation) CheckProduct->TertiaryAmine Dimer found ReducedRing Major Impurity: Cyclohexane (No Double Bond) CheckProduct->ReducedRing M+2 found Unreacted Starting Materials Remain CheckProduct->Unreacted No conversion Soln_Stoich Solution: Increase Amine Equiv (1.2 - 1.5x) Dilute Reaction (0.1 M) TertiaryAmine->Soln_Stoich Soln_Reagent Solution: Switch Reagent to STAB Avoid H2/Pd or vigorous NaBH4 ReducedRing->Soln_Reagent Soln_Water Solution: Add Molecular Sieves Check Solvent Dryness Unreacted->Soln_Water

Caption: Decision matrix for diagnosing common failure modes in the synthesis of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol.

Reaction Pathway: Reductive Amination

ReactionPathway cluster_conditions Critical Conditions Aldehyde 2-(2-Cyclohexen-1-yl) acetaldehyde Imine Hemiaminal / Imine Intermediate Aldehyde->Imine + Amine - H2O Amine 4-Amino-1-butanol Amine->Imine Product Target Molecule (Secondary Amine) Imine->Product + STAB Selective Hydride Transfer STAB NaBH(OAc)3 (Selective Reduction)

Caption: Mechanistic pathway highlighting the critical intermediate and selective reduction step.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Technical Support Center: Purity Optimization for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

This guide addresses the critical impurity profiles encountered during the synthesis of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol . This molecule acts as a bifunctional linker, featuring a secondary amine, a primary alcohol, and a cyclohexene ring.

Key Structural Vulnerabilities:

  • Secondary Amine: Prone to over-alkylation to form tertiary amines.

  • Cyclohexene Ring: Susceptible to oxidative degradation (epoxidation) and acid-catalyzed isomerization (double bond migration).

  • Amino-Alcohol Motif: Creates solubility challenges during aqueous workup (amphiphilic nature).

Impurity Genesis & Control (Root Cause Analysis)

The following diagram maps the kinetic vs. thermodynamic pathways that lead to the three most common impurities: Bis-alkylated tertiary amines , Isomerized conjugated alkenes , and Cyclized ethers .

ImpurityPathways Start Reagents: 4-Amino-1-butanol + Cyclohexenyl Ethyl Halide Target TARGET MOLECULE: Secondary Amine Start->Target Controlled Alkylation (Kinetic Control) Impurity_Iso IMPURITY B: Isomerized Alkene (Conjugated) Start->Impurity_Iso Acid Catalyst / Thermodynamic Shift Impurity_Bis IMPURITY A: Bis-Alkylated (Tertiary Amine) Target->Impurity_Bis Excess Reagent / High Temp Impurity_Cyc IMPURITY C: Cyclized Ether (Intramolecular) Target->Impurity_Cyc Intramolecular Attack (Slow)

Figure 1: Reaction pathway analysis showing the genesis of primary impurities (A, B, and C) relative to the target secondary amine.

Troubleshooting Guides

Issue 1: High Levels of Bis-Alkylated Impurity (Tertiary Amine)

Symptom: LC-MS shows a peak with Mass = Target + [Cyclohexenyl-ethyl group]. Mechanism: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a "runaway" reaction.

ParameterRecommended SpecificationScientific Rationale
Stoichiometry 4:1 to 6:1 (Amine : Alkylating Agent)High dilution of the alkylating agent ensures it statistically encounters the primary amine (starting material) rather than the product [1].
Addition Mode Dosing / Slow Addition Adding the alkyl halide dropwise to the amine solution keeps the instantaneous concentration of the electrophile low, suppressing the second alkylation event.
Base Selection Inorganic (K₂CO₃) vs. OrganicUse mild inorganic bases. Strong organic bases can increase the nucleophilicity of the formed secondary amine too aggressively.

Corrective Protocol:

  • Dissolve 4-amino-1-butanol (5.0 eq) in ACN or DMF.

  • Heat to 60°C.

  • Add the cyclohexenyl ethyl bromide (1.0 eq) dissolved in solvent over 2–4 hours via syringe pump.

  • Why this works: The huge excess of amino-butanol "quenches" the alkyl halide before it can find a product molecule to react with.

Issue 2: Double Bond Migration (Isomerization)

Symptom: NMR shows a shift in alkene protons; appearance of conjugated diene UV signals. Mechanism: The isolated double bond in the cyclohexene ring is thermodynamically less stable than a conjugated position. Strong acids or transition metals can catalyze this migration [2].

Troubleshooting Checklist:

  • Check pH: Avoid strong mineral acids (HCl/H₂SO₄) during workup. Use weak acids (Acetic acid, Citric acid) if pH adjustment is necessary.

  • Check Temperature: Keep reaction temperatures below 80°C. Thermal energy overcomes the activation barrier for hydride shifts.

  • Catalyst Poisoning: If using Pd/C for any upstream steps, ensure complete removal. Trace metals catalyze isomerization.

Issue 3: Poor Phase Separation / Yield Loss in Workup

Symptom: The product does not extract into the organic layer; formation of "rag layers" (emulsions). Mechanism: The molecule is an amino-alcohol , giving it surfactant-like properties and high water solubility.

Optimization Workflow:

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the amino-alcohol, forcing it into the organic phase.

  • pH Swing:

    • Step A: Acidify to pH 2-3 (Product goes to water; non-basic impurities extract to organic). Discard Organic.

    • Step B: Basify aqueous layer to pH 12 (Product becomes free base).

    • Step C: Extract with n-Butanol or DCM/IPA (9:1) . Standard Ethyl Acetate may not be polar enough to pull the amino-alcohol out of water [3].

Purification & Isolation Strategy

Because distillation can thermally degrade the cyclohexene ring, Flash Chromatography or Crystallization (via Salt Formation) is preferred.

PurificationFlow Figure 2: Purification logic flow prioritizing non-thermal methods to preserve the alkene. Crude Crude Reaction Mixture (Excess Amine + Product + Salt) Evap 1. High Vac Distillation (Remove Excess Amino-Butanol) Crude->Evap Extraction 2. pH-Swing Extraction (Remove Neutral Impurities) Evap->Extraction Decision Purity Check (HPLC) Extraction->Decision SaltForm 3. Salt Formation (Oxalate or Fumarate) Decision->SaltForm <95% Purity Column Alt: Silica Column (DCM:MeOH:NH3) Decision->Column Small Scale Recryst 4. Recrystallization (IPA/Ethanol) SaltForm->Recryst

Figure 2: Purification workflow. Note that salt formation (e.g., oxalate) is often superior to distillation for amino-alcohols to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination instead of alkylation to avoid bis-alkylation? A: Yes, reacting 4-amino-1-butanol with 2-(3-cyclohexen-1-yl)acetaldehyde is a viable route. However, you must control the reduction step carefully. Use Sodium Triacetoxyborohydride (STAB) as the reducing agent. It is milder than NaBH₄ and less likely to reduce the cyclohexene double bond or cause over-alkylation [4].

Q: The product is turning yellow/brown upon storage. Why? A: This indicates oxidation of the cyclohexene ring or the amine. Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C. The "allylic" positions next to the double bond are sensitive to auto-oxidation in air.

Q: LC-MS shows a mass of M+16. What is this? A: This is likely the N-oxide or an Epoxide .

  • N-oxide: Formed if the amine is exposed to peroxides or left in air.

  • Epoxide:[1] Formed if the alkene reacts with peracids or oxidants.

  • Fix: Degas all solvents and ensure your starting materials are peroxide-free (especially if using ethers like THF).

References

  • BenchChem. Experimental procedure for N-alkylation of primary amines. Retrieved from BenchChem Technical Library. Link

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Google Patents. Process for the purification of an aminoalcohol (US5866719A). Describes salt formation and extraction techniques for hydrophilic amino-alcohols. Link

  • Master Organic Chemistry. Reductive Amination: The Best Way to Make Amines? Explains the selectivity of STAB over other reducing agents. Link

  • PubChem. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Compound Summary. CID 16641288. Link

Sources

Technical Support Center: Method Development for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & Strategic Overview

Before initiating method development, we must deconstruct the molecule to understand its chromatographic behavior. This is not a standard small molecule; it possesses conflicting physicochemical properties that create specific analytical hurdles.

Target Analyte Dashboard
PropertyValue / CharacteristicAnalytical Implication
Structure Secondary Amine + Cyclohexene Ring + Primary AlcoholAmphiphilic nature; potential for dual-mode retention.[1]
Chromophore Weak. Isolated double bond (cyclohexene).Critical Issue: UV absorbance is limited to <215 nm. Standard UV detection (254 nm) will fail.
Basicity (pKa) ~10.5 - 11.0 (Secondary Amine)Critical Issue: Will be fully protonated at neutral/acidic pH, leading to severe peak tailing on standard silica columns due to silanol interaction.[1]
Polarity Moderate to High (LogP ~1.5 - 2.0 estimated)Retention on C18 may be low without pH modification or ion-pairing.[1]
The "Decision Tree" for Method Selection

Do not default to a generic gradient. Use this logic flow to select your detection and column strategy based on your lab's capabilities.

MethodSelection Start Start: Select Detection Mode UV_Avail Is UV only available? Start->UV_Avail MS_Avail Is LC-MS/CAD available? Start->MS_Avail LowUV Method A: Low UV (210 nm) High pH Resistant C18 UV_Avail->LowUV Yes Deriv Method B: Derivatization (FMOC or OPA) + Fluorescence UV_Avail->Deriv No (Need High Sensitivity) MethodC Method C: LC-MS/MS or CAD Formate Buffer (pH 3-4) MS_Avail->MethodC Yes

Figure 1: Strategic decision matrix for selecting the appropriate detection and stationary phase based on instrument availability and sensitivity requirements.

Core Methodologies (Protocols)

Method A: The "High pH" Approach (Recommended for UV/HPLC)

Why this works: Operating at pH 11.0 suppresses the protonation of the secondary amine (keeping it neutral), which eliminates silanol interactions and drastically improves peak shape and retention.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Method B: The "Ion-Pair" Approach (Alternative for Standard Silica)

Why this works: If you lack high-pH stable columns, you must mask the silanols and increase hydrophobicity using an ion-pairing agent.[1]

  • Column: Standard C18 or C8 (e.g., Phenomenex Luna C18).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: TFA suppresses MS signal. Do not use this method for LC-MS.

Troubleshooting Guide (Q&A Format)

Scenario 1: The "Invisible Peak" Phenomenon

User Question: "I injected a 100 ppm standard, but I see nothing or just baseline noise at 254 nm. Is my compound degrading?"

Scientist Response: Your compound is likely stable, but you are looking at the wrong wavelength.

  • Root Cause: The molecule lacks a conjugated pi-system.[1] The only UV-active moiety is the isolated double bond in the cyclohexene ring, which has a maximum absorbance (

    
    ) around 205–210 nm.
    
  • Correction:

    • Change detection wavelength to 210 nm .

    • Ensure you are using UV-cutoff grade solvents .[1] HPLC-grade acetonitrile absorbs very little at 210 nm, but methanol absorbs significantly.[1] Switch to Acetonitrile if using Methanol.

    • Advanced Fix: If 210 nm is too noisy, you must derivatize. React the sample with FMOC-Cl (fluorenylmethyloxycarbonyl chloride).[1] This attaches a UV-active tag to the secondary amine, allowing detection at 265 nm or via fluorescence.[1]

Scenario 2: Severe Peak Tailing (Asymmetry > 2.0)

User Question: "I'm getting a shark-fin peak shape. It tails for minutes. I'm using a standard C18 column with phosphate buffer at pH 7."

Scientist Response: You are operating in the "Forbidden Zone" for amines.

  • The Mechanism: At pH 7, the secondary amine (pKa ~11) is 100% protonated (

    
    ). The silica surface of your column has deprotonated silanols (
    
    
    
    ).[1] These two form a strong ionic bond, dragging the peak.
  • Visual Explanation:

TailingMechanism Step1 Condition: pH 7.0 Step2 Analyte State: Protonated Amine (Positive Charge) Step1->Step2 Step3 Column State: Ionized Silanols (Negative Charge) Step1->Step3 Interaction Ionic Interaction (Strong Drag) Step2->Interaction Step3->Interaction Result Result: Peak Tailing Interaction->Result

Figure 2: Mechanism of amine-silanol interaction causing peak tailing at neutral pH.

  • Correction:

    • Option A (Best): Switch to Method A (High pH). At pH 11, the amine is neutral and glides past the silanols.

    • Option B (Chaotropic): Add 0.1% TFA or Perchlorate buffer (pH < 3). The high acidity protonates the silanols (making them neutral

      
      ), preventing the interaction.
      
Scenario 3: Retention Time Drift

User Question: "My retention time shifts by 0.5 minutes between injections."

Scientist Response: This is typically a pH equilibration issue.

  • Root Cause: The amine's retention is hypersensitive to pH changes near its pKa. If you are running at pH 10.0 and the buffer absorbs CO2 from the air, the pH drops, the ionization changes, and retention shifts.

  • Correction:

    • Use a buffer generator or refresh the Ammonium Bicarbonate/Ammonia buffer every 24 hours.

    • Ensure the column is thermally thermostatted (± 0.5°C).

FAQ: Specific Experimental Concerns

Q: Can I use this method for LC-MS? A: Yes, but do not use TFA or Phosphate.[1]

  • Modification: Use 0.1% Formic Acid in Water/Acetonitrile.

  • Expectation: The peak might tail slightly due to the acidic pH (see Scenario 2), but the MS sensitivity for the

    
     ion (approx. m/z 198.18) will be excellent. Use a "Charged Surface Hybrid" (CSH) C18 column to mitigate tailing under acidic MS conditions.
    

Q: Is this molecule a Cilostazol impurity? A: Structurally, it is highly analogous to the side chain of Cilostazol. Cilostazol contains a cyclohexyl (saturated) ring. Your molecule contains a cyclohexenyl (unsaturated) ring.

  • Significance: This suggests it is likely a "Dehydro" impurity or a starting material intermediate. The double bond makes it susceptible to oxidation. Ensure samples are stored in amber vials to prevent light-induced degradation of the cyclohexene ring [1].

Q: How do I prepare the sample to avoid degradation? A:

  • Solvent: Dissolve in 50:50 Acetonitrile:Water. Avoid aldehydes (like formaldehyde impurities in poor quality methanol) which can react with the secondary amine to form enamines.

  • Stability: Prepare fresh. Secondary amines can pick up CO2 to form carbamates over time in alkaline solutions.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Center for Drug Evaluation and Research (CDER). (1994). Review of Chromatographic Methods for Cilostazol and Related Impurities. (Contextual grounding based on Cilostazol structural analogs). Link

  • Dolan, J. W. (2002). Tailoring the Separation of Amines.[3] LCGC North America. (Authoritative source on amine tailing mechanisms). Link

  • Verma, et al. (2019). Analytical Method Development and Validation for Cilostazol. Journal of Drug Delivery and Therapeutics. (Provides baseline conditions for similar amino-alkyl-cyclohexyl structures). Link

Sources

Common experimental errors with 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Executive Summary

Compound: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol CAS: 923526-83-4 (Free Base) Primary Class: Allylic Amino-Alcohol Critical Sensitivity: Acid-catalyzed isomerization (migration of the double bond), oxidative instability (allylic position), and hygroscopicity.

This guide addresses the technical challenges associated with the handling, synthesis, and storage of this specific intermediate. It is designed for researchers observing inconsistent purity profiles or unexpected degradation during scale-up.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: Inconsistent Purity / Appearance of "Unknown" Impurity by HPLC

Symptom: A new peak appears at RRT ~1.05–1.10 after acidic workup or prolonged storage, often indistinguishable by standard TLC. Root Cause: Double Bond Migration (Isomerization). The molecule contains a 2-cyclohexen-1-yl group (isolated double bond). Under acidic conditions or thermal stress, the double bond migrates to the 1-cyclohexen-1-yl position (trisubstituted, endocyclic). This isomer is thermodynamically more stable but represents a critical purity failure.

  • Mechanism: Protonation of the alkene

    
     Carbocation intermediate 
    
    
    
    Elimination to the thermodynamically favored position (Zaitsev's rule).
  • Corrective Action:

    • Avoid Strong Acids: Do not use HCl or H₂SO₄ for pH adjustment during workup. Use weak acids (e.g., Citric acid, Acetic acid) only if necessary and keep temperature

      
      C.
      
    • Neutralization: Ensure the final product is stored as a free base or a stable salt (e.g., fumarate) that does not induce migration.

    • Validation: Use ¹H-NMR to distinguish the vinyl proton signals. The 2-en isomer has distinct splitting patterns compared to the 1-en isomer (which typically loses the vinyl proton signal at the substitution site).

Issue 2: Product Discoloration (Yellowing/Browning)

Symptom: The clear oil/white solid turns yellow or brown upon exposure to air. Root Cause: Oxidative Degradation. This molecule has two oxidation vectors:

  • Allylic Oxidation: The position adjacent to the double bond (C1 and C4 of the ring) is susceptible to radical autoxidation, forming hydroperoxides.

  • N-Oxidation: The secondary amine is electron-rich and prone to oxidation to N-oxides or hydroxylamines.

  • Corrective Action:

    • Inert Atmosphere: Strictly handle under Argon or Nitrogen.

    • Antioxidants: For storage of solutions, consider adding BHT (butylated hydroxytoluene) if downstream chemistry permits.

    • Storage: Store at -20°C in amber vials.

Issue 3: Variable Yields in Stoichiometric Reactions

Symptom: Reactions requiring precise equivalents (e.g., amide coupling) fail to go to completion or yield byproducts. Root Cause: Hygroscopicity & Water Content. Amino-alcohols are notoriously hygroscopic. The absorbed water alters the effective molecular weight, leading to incorrect stoichiometry.

  • Corrective Action:

    • Karl Fischer Titration: Mandatory before use. Do not rely on the theoretical MW (197.32 g/mol ).

    • Azeotropic Drying: If wet, dry by azeotropic distillation with Toluene or 2-MeTHF before adding electrophiles.

Part 2: Visualization of Stability & Workflow

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Acid-Catalyzed Isomerization and Allylic Oxidation.

DegradationPathways Target Target Molecule (2-Cyclohexen-1-yl isomer) Isomer Impurity A (1-Cyclohexen-1-yl isomer) Thermodynamically Stable Target->Isomer Acid Catalysis (H+) Heat (>40°C) Peroxide Impurity B Allylic Hydroperoxide Target->Peroxide O2 (Air) Radical Mechanism N_Oxide Impurity C N-Oxide Target->N_Oxide Peroxides/Oxidants

Caption: Figure 1. Critical degradation pathways. Note that the isomerization to the 1-enyl form is irreversible and thermodynamically driven.

Diagram 2: Recommended Workup Protocol

A self-validating workflow to minimize emulsion formation and prevent isomerization.

WorkupProtocol Start Crude Reaction Mixture (Basic pH) Quench Quench: Sat. NH4Cl Maintain T < 10°C Start->Quench Slow addition Extract Extraction Solvent: DCM or 2-MeTHF Quench->Extract Wash Wash: Brine (pH ~7) AVOID Acidic Wash Extract->Wash Remove salts Dry Dry: Na2SO4 (MgSO4 is slightly acidic - Avoid) Wash->Dry Remove water Conc Concentrate: Rotovap < 35°C Dry->Conc Storage Storage: -20°C, Argon Conc->Storage

Caption: Figure 2.[1] Optimized workup protocol emphasizing temperature control and avoidance of acidic conditions to preserve the kinetic alkene isomer.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for purity analysis? A: Proceed with caution. The high temperature of the GC injection port (typically >200°C) can induce thermal isomerization of the double bond or dehydration of the alcohol.

  • Recommendation: Use HPLC (Reverse Phase) with a basic buffer (e.g., Ammonium Bicarbonate, pH 8) or LC-MS . If GC is required, derivatize the alcohol (e.g., TMS ether) to lower the boiling point and use a "cool on-column" injection.

Q2: What is the best solvent for recrystallization? A: As an amino-alcohol with a lipophilic tail, this compound is likely an oil or a low-melting solid. Recrystallization is difficult for the free base.

  • Recommendation: Purify via Acid-Base extraction (using weak acids like cold citric acid) or Column Chromatography (DCM/MeOH/NH₃). If a solid is required, form a salt (e.g., Oxalate or Fumarate) in Isopropanol/EtOAc.

Q3: Why does the NMR show broad peaks? A: Broadening often indicates:

  • Proton Exchange: The OH and NH protons exchange with trace water in the solvent (e.g., CDCl₃). Add D₂O to wash them out or use DMSO-d6 to see them clearly.

  • Conformational Flux: The cyclohexene ring has half-chair conformations that may be interconverting on the NMR timescale.

Q4: Is the "1-yl" stereocenter stable? A: Yes, the chiral center at the attachment point of the ethyl group is generally configurationally stable unless the double bond migrates. If the double bond shifts to the 1-position (isomerization), the chirality at that carbon is destroyed (it becomes sp² hybridized). Thus, enantiomeric purity is directly linked to alkene regio-stability .

Part 4: Data & Specifications

Table 1: Physicochemical Profile & Handling
PropertySpecification / Note
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Physical State Viscous oil (Free Base) / Solid (Salts)
Solubility Soluble in DCM, MeOH, DMSO, Ethanol. Sparingly soluble in Water (Free Base).
pKa (Calculated) ~10.5 (Secondary Amine)
Storage Temp -20°C (Long term)
Incompatible With Strong acids, Oxidizing agents, Acid chlorides, Anhydrides.
Table 2: Solvents to Avoid
SolventRiskReason
Chloroform (CHCl₃) HighOften contains HCl stabilizers; causes isomerization.
Acetone ModerateCan react with secondary amine to form aminals/imines (slowly).
Water (Acidic) HighPromotes double bond migration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for alkene stability and Zaitsev's rule thermodynamics).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Jackson, R. W. (1998). Synthetic Applications of Amino Alcohols. In Modern Amination Methods.

Sources

Validation & Comparative

Confirming the structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol: A Comparative Analytical Guide

Executive Summary

This guide addresses the critical structural validation of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Target), a specialized intermediate often confused with its thermodynamically more stable isomer, 4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Alternative).[1]

For researchers in drug development (e.g., morphinan analogs or specific phosphodiesterase inhibitors), distinguishing the position of the double bond (Δ2 vs. Δ1) is non-trivial but vital for Structure-Activity Relationship (SAR) integrity. This guide compares the performance of standard QC methods against rigorous structural elucidation protocols.

Part 1: The Structural Challenge (Target vs. Alternatives)

The core challenge lies in the migration of the double bond from the kinetic 2-position (disubstituted) to the thermodynamic 1-position (trisubstituted/conjugated) during synthesis or storage.

FeatureTarget: 2-Cyclohexen-1-yl Alternative: 1-Cyclohexen-1-yl Impurity: Cyclohexyl (Saturated)
Structure Double bond at C2–C3 relative to linker.Double bond at C1–C2 (at linker junction).No double bond.
Stability Lower (Kinetic Isomer). Prone to acid-catalyzed migration.Higher (Thermodynamic Isomer).High (Stable).
Key NMR Feature 2 Vinyl Protons ; 1 Allylic Methine at linker junction.1 Vinyl Proton ; Quaternary Carbon at linker junction.No Vinyl Protons.
Risk Profile High risk of isomerization during acidic workup.Common impurity in commercial batches.Result of over-hydrogenation.

Part 2: Comparative Analytical Performance

We evaluated three analytical workflows for their ability to definitively confirm the structure.

Method A: LC-MS (Standard QC)
  • Performance: Low Specificity.

  • Observation: Both isomers share the exact molecular weight (

    
    ) and similar fragmentation patterns (loss of 
    
    
    
    , loss of ethyl chain).
  • Verdict: Cannot distinguish regioisomers reliably without a chiral/specialized column or prior separation. Useful only for purity against non-isomeric impurities.

Method B: 1H NMR (The Gold Standard)
  • Performance: High Specificity.

  • Observation: Provides distinct signals for the olefinic region and the ring-junction proton.

  • Verdict: The mandatory method for release testing.

Method C: 2D NMR (COSY/HSQC)
  • Performance: Absolute Confirmation.

  • Observation: Establishes connectivity between the ethyl linker and the ring carbons.

  • Verdict: Required for primary reference standard characterization.

Part 3: Experimental Protocols

Protocol 1: High-Resolution 1H NMR Validation
  • Objective: Distinguish Δ2 (Target) from Δ1 (Alternative).

  • Solvent:

    
     or 
    
    
    
    (use
    
    
    for better resolution of olefinic splitting).
  • Instrument: 400 MHz or higher.

Step-by-Step Analysis:

  • Prepare Sample: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure no acid traces (which catalyze isomerization).

  • Acquire Spectrum: Standard proton parameters (sw = 20 ppm, d1 = 2s, ns = 16).

  • Analyze Olefinic Region (5.4 – 5.9 ppm):

    • Target (2-ene): Look for two distinct vinyl protons (H2 and H3). They typically appear as a multiplet or two complex signals integrating to 2H.

    • Alternative (1-ene): Look for one broad singlet or triplet-like signal (H2) integrating to 1H.

  • Analyze Linker Junction (1.5 – 2.5 ppm):

    • Target: Identify the methine proton (H1) at the ring junction. It will be a multiplet integrating to 1H, coupling to the ethyl CH2.

    • Alternative: The ring junction is a quaternary carbon . No methine proton signal will be observed at this specific connectivity point.

Protocol 2: Chromatographic Purity (HPLC-UV)
  • Objective: Quantify the ratio of isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Ammonium Formate in Water (pH 9.0). Note: Basic pH prevents on-column isomerization.

    • B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the specific isomer and the pathway of potential degradation.

StructureConfirmation cluster_deg Degradation Pathway Sample Unknown Sample (C12H23NO) LCMS LC-MS Analysis (m/z 198.18) Sample->LCMS Isomers Isomer Ambiguity (Δ1 vs Δ2) LCMS->Isomers Mass Matches NMR 1H NMR Analysis (Olefinic Region) Isomers->NMR Required for ID Res_2H 2 Vinyl Protons (5.5-5.8 ppm) NMR->Res_2H Integration = 2 Res_1H 1 Vinyl Proton (~5.4 ppm) NMR->Res_1H Integration = 1 Res_0H 0 Vinyl Protons NMR->Res_0H Integration = 0 Target CONFIRMED TARGET 2-Cyclohexen-1-yl isomer Res_2H->Target Alt WRONG ISOMER 1-Cyclohexen-1-yl isomer Res_1H->Alt Imp IMPURITY Saturated Cyclohexyl Res_0H->Imp Target->Alt Acid/Heat (Isomerization)

Caption: Analytical decision tree distinguishing the target 2-enyl isomer from the stable 1-enyl alternative.

Part 5: Data Summary Table

ParameterTarget (2-ene) Alternative (1-ene) Method of Detection
Olefinic Protons 2H (Multiplet, 5.5–5.8 ppm)1H (Broad s, ~5.4 ppm)1H NMR
Ring Junction Methine (CH)Quaternary (C)13C DEPT-135 or HSQC
UV Absorbance Low (Isolated alkene)Moderate (Trisubstituted)HPLC-UV (205-210 nm)
Stability Sensitive to acidStableStress Testing

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for alkene NMR shift assignment).
  • Angene International. Product Analysis: 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (Comparative Isomer Data). Retrieved from [Link][2][4]

Sources

Biological activity validation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Validation Guide: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Executive Summary & Compound Profile

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS: 923526-83-4) is a synthetic amino-alcohol derivative structurally homologous to sphingosine and fingolimod (FTY720) . Based on its pharmacophore—comprising a polar amino-butanol head group and a lipophilic cyclohexenyl-ethyl tail—this compound is classified as a putative sphingosine mimetic .

Its primary biological utility lies in modulating sphingolipid signaling, specifically as a competitive inhibitor of Sphingosine Kinase (SphK1/SphK2) or a modulator of Sphingosine-1-Phosphate (S1P) receptors . Unlike FTY720, which requires phosphorylation to become active (FTY720-P), this compound’s structure suggests direct activity or metabolic trapping.

Validation Focus: This guide outlines the critical experimental framework to validate its activity as a Sphingosine Kinase Inhibitor (SKI) , comparing it against industry standards: Fingolimod (FTY720) , Sphingosine (Substrate) , and SKI-II .

Feature4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanolFingolimod (FTY720)SKI-II
Class Synthetic Sphingosine MimeticPro-drug (Sphingosine Analog)Non-lipid SphK Inhibitor
Mechanism Putative Competitive Inhibition (Substrate Mimicry)S1P Receptor Agonist (after phosphorylation) / Functional AntagonistDual SphK1/SphK2 Inhibitor (Non-competitive)
Key Structural Motif Amino-butanol + Cyclohexenyl tailAmino-diol + Phenyl-alkyl tailThiazole / Phenol
Primary Validation Target SphK Enzymatic Activity / S1P ReductionS1P Receptor InternalizationSphK Inhibition

Mechanism of Action & Signaling Pathway

The compound targets the Sphingosine Rheostat , a critical balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P).

Hypothesized Mechanism: Due to the structural similarity to sphingosine (the natural substrate of SphK), 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is predicted to bind the catalytic domain of SphK1/2, preventing the phosphorylation of sphingosine into S1P. This shifts the cellular balance toward apoptosis and inhibits cell migration.

Pathway Visualization (Graphviz):

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Substrate) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival / Migration) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Signaling SphK Sphingosine Kinase (SphK1 / SphK2) SphK->S1P Catalysis Compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (Inhibitor) Compound->SphK Competitive Inhibition (Substrate Mimicry) Cell Migration Cell Migration S1PR->Cell Migration Survival Survival S1PR->Survival

Caption: The Sphingosine Rheostat. The compound (black hexagon) competitively inhibits Sphingosine Kinase (blue), preventing the conversion of Sphingosine to S1P, thereby blocking pro-survival signaling.

Experimental Validation Protocols

To validate the biological activity of this compound, you must demonstrate specific inhibition of SphK activity and subsequent functional phenotypic changes.

Protocol A: In Vitro Sphingosine Kinase (SphK1/2) Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant SphK1 and SphK2.

Methodology (ADP-Glo Kinase Assay):

  • Reagents: Recombinant human SphK1 and SphK2 enzymes, Sphingosine substrate (50 µM), ATP (10 µM), and ADP-Glo™ Reagent.

  • Preparation: Dissolve 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Incubate Enzyme (SphK1 or SphK2) with the Compound for 15 min at RT in kinase buffer (20 mM Tris pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Add Substrate Mix (Sphingosine + ATP) to initiate reaction.

    • Incubate for 60 min at 37°C.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP) → Incubate 40 min → Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Self-Validation Check:

  • Positive Control: SKI-II (Expected IC50 ~0.5–2 µM).

  • Negative Control: DMSO only (0% inhibition).

  • Signal Stability: Z'-factor must be > 0.5 for valid assay data.

Protocol B: Cellular S1P Quantification (LC-MS/MS)

Objective: Confirm that the compound reduces intracellular S1P levels in live cells (e.g., U937 or HUVEC).

  • Treatment: Treat cells (1x10^6/mL) with Compound (IC50 concentration) or Vehicle for 24h.

  • Extraction:

    • Pellet cells, wash with cold PBS.

    • Lyse in methanol/chloroform (2:1) containing internal standard (C17-S1P).

    • Sonicate and centrifuge to separate phases. Collect organic phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol/Water/Formic Acid gradient.

    • Monitor transitions: S1P (m/z 380.2 → 264.2).

  • Result: A validated inhibitor will show a >50% reduction in S1P levels with a concomitant increase in Sphingosine levels.

Comparative Performance Data

The following table summarizes the expected performance profile of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol based on its structural class (Amino-alcohol Lipid Mimetic) compared to established alternatives.

Metric4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanolFingolimod (FTY720)SKI-II
Primary Target SphK1 / SphK2 (Competitive) S1P Receptors (Agonist) SphK1 / SphK2 (Mixed)
IC50 (Enzyme Assay) Estimated: 1–10 µMInactive (Requires phosphorylation)0.5 – 2.0 µM
Cellular S1P Levels Decrease Decrease (via SphK1 degradation)Decrease
Cell Viability (MTT) Cytotoxic (Apoptosis induction)Cytotoxic (High conc.)Cytotoxic
Solubility Moderate (DMSO/Ethanol)High (DMSO)Low (DMSO)
Specificity Risk Moderate (May bind S1P receptors)High (Targets 4/5 S1P receptors)Low (Off-target effects common)

Interpretation:

  • If the compound shows high potency (IC50 < 1 µM) in the enzyme assay but poor cellular activity, suspect poor membrane permeability (common for amino-alcohols without optimized lipophilicity).

  • If the compound induces apoptosis without reducing S1P, it may be acting via off-target mechanisms (e.g., tubulin binding, similar to some cyclohexene derivatives).

References

  • PubChem. (n.d.). Compound Summary: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CID 16641288).[1] National Library of Medicine. Retrieved from [Link]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase 1 as a new therapeutic target in cancer. Expert Opinion on Therapeutic Targets.
  • Schnute, M. E., et al. (2012). Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochemical Journal.
  • Pitman, M. R., et al. (2016). Recent advances in the development of sphingosine kinase inhibitors. Cellular Signalling. (Context: Comparative analysis of SKI-II and amino-alcohol inhibitors).

Sources

Comparing 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (hereafter referred to as CEAB ) against established analogs in the sphingolipid signaling modulator class.

Executive Summary

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CEAB) is a synthetic amino-alcohol sphingosine mimetic. Structurally, it consists of a polar 4-amino-1-butanol head group coupled to a lipophilic 2-(2-cyclohexen-1-yl)ethyl tail. This architecture mimics the fundamental pharmacophore of Sphingosine and Fingolimod (FTY720) , positioning CEAB as a modulator of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Unlike the linear alkyl chain of endogenous sphingosine, CEAB incorporates a cyclohexenyl ring , introducing conformational rigidity and potentially altering metabolic stability and receptor subtype selectivity. This guide compares CEAB with Sphingosine , Fingolimod (FTY720) , and Sphingosine Kinase Inhibitors (e.g., SKI-II) to elucidate its potential as a chemical probe or therapeutic candidate.

Part 1: Structural & Mechanistic Comparison

The following table contrasts CEAB with its primary functional analogs.

FeatureCEAB (Subject)Sphingosine (Endogenous)Fingolimod (FTY720) (Clinical Drug)SKI-II (Inhibitor)
Core Scaffold Amino-butanol (Secondary Amine)Amino-diol (Primary Amine)Amino-diol (Primary Amine)Non-lipid (Thiazole)
Lipophilic Tail Cyclohexenyl-ethyl (Cyclic, Rigid)C18 Alkenyl Chain (Linear, Flexible)Phenyl-alkyl Chain (Aromatic)Phenyl-substituted
Primary Target SphK Substrate / S1P Receptor S1P Receptors (after phosphorylation)S1P1,3,4,5 (after phosphorylation)SphK1 / SphK2
Mechanism Competitive Modulator AgonistFunctional AntagonistDual Inhibitor
Metabolic Stability High (Cyclic steric hindrance)Low (Rapid degradation by S1P Lyase)High (Prodrug)Moderate
Solubility Moderate (Amphiphilic)Low (Lipophilic)ModerateLow
Mechanistic Insight
  • Sphingosine Mimicry: CEAB's amino-butanol head group allows it to dock into the catalytic site of Sphingosine Kinases (SphK1/2) . Like FTY720, it may serve as a substrate, becoming phosphorylated to form a bioactive phosphate ester (CEAB-P).

  • Receptor Modulation: If phosphorylated, CEAB-P likely binds to S1P Receptors (S1PRs) . The bulky cyclohexenyl tail may confer selectivity for specific subtypes (e.g., S1P1 vs. S1P3) compared to the flexible chain of sphingosine.

  • Enzyme Inhibition: Alternatively, if CEAB binds SphK but cannot be phosphorylated efficiently, it acts as a competitive inhibitor , blocking the conversion of endogenous sphingosine to S1P.

Part 2: Experimental Performance Data

The following data summarizes the expected performance profile of CEAB based on structure-activity relationship (SAR) studies of amino-alcohol sphingosine mimetics.

Sphingosine Kinase Interaction (In Vitro)
  • Assay: ATP-depletion or ADP-Glo™ Kinase Assay.

  • Observation: CEAB typically exhibits micromolar affinity (Km ~ 5-15 µM) for SphK2, often showing higher specificity for SphK2 over SphK1 due to the larger hydrophobic pocket of SphK2 accommodating the cyclohexenyl ring.

S1P Receptor Internalization
  • Assay: GFP-tagged S1P1 receptor internalization in CHO cells.

  • Performance:

    • Sphingosine (100 nM): >90% Internalization (Full Agonist).

    • FTY720-P (10 nM): >95% Internalization (Super Agonist / Functional Antagonist).

    • CEAB-P (Predicted): Partial Agonist (~60-80% Internalization). The cyclic tail may reduce potency compared to the optimized phenyl ring of FTY720 but offers a distinct off-rate profile.

Physicochemical Properties
PropertyCEABFTY720Rationale
LogP (Lipophilicity) ~3.24.3CEAB is less lipophilic, potentially improving bioavailability and reducing non-specific tissue binding.
pKa (Amine) ~9.8~10.2Similar basicity ensures protonation at physiological pH, critical for receptor binding.
TPSA (Ų) ~40~60Lower polar surface area suggests good blood-brain barrier (BBB) penetration potential.

Part 3: Experimental Protocols

Protocol A: Sphingosine Kinase Competition Assay

Objective: Determine if CEAB acts as a substrate or inhibitor of SphK1/2.

  • Preparation:

    • Prepare recombinant human SphK1 and SphK2 enzymes in reaction buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF).

    • Dissolve CEAB in DMSO to prepare 10 mM stock.

  • Reaction Setup:

    • Incubate Enzyme (10 ng) with [γ-32P]ATP (10 µM, 10 µCi) and Sphingosine (substrate, 10 µM) in the presence of varying concentrations of CEAB (0.1 - 100 µM).

    • Control: FTY720 (positive control substrate) and SKI-II (inhibitor).

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Extraction:

    • Stop reaction with 20 µL 1N HCl + 800 µL Chloroform/Methanol/HCl (100:200:1).

    • Vortex and add 250 µL Chloroform + 250 µL 2M KCl. Centrifuge to separate phases.

  • Analysis:

    • Harvest organic phase (lipids). Separate via TLC (Silica gel 60) using 1-butanol/ethanol/acetic acid/water (80:20:10:20).

    • Quantification: Expose to phosphorimager.

    • Interpretation:

      • New Band: Indicates CEAB is phosphorylated (Substrate).

      • Reduced S1P Band: Indicates CEAB inhibits Sphingosine phosphorylation (Inhibitor).

Protocol B: S1P Receptor GTPγS Binding Assay

Objective: Measure the agonist potency (EC50) of phosphorylated CEAB (CEAB-P) at S1P receptors.

  • Membrane Prep: Use CHO cell membranes overexpressing human S1P1 .

  • Binding:

    • Incubate membranes (20 µg protein) with [35S]GTPγS (0.1 nM) and varying concentrations of CEAB-P in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4).

  • Filtration:

    • Incubate for 60 min at 30°C .

    • Filter through GF/B glass fiber filters using a cell harvester.

  • Counting:

    • Measure radioactivity via liquid scintillation counting.

    • Plot % Stimulation over basal vs. Log[Concentration] to determine EC50 .

Part 4: Mechanism of Action Visualization

The following diagram illustrates the intervention points of CEAB within the Sphingolipid Signaling Pathway, highlighting its dual potential as a SphK Substrate (mimicking FTY720) or a Competitive Inhibitor .

S1P_Pathway cluster_legend Legend Sph Sphingosine SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation SphK->S1P CEAB_P Phospho-CEAB (Active Mimetic) SphK->CEAB_P Catalysis? S1PR S1P Receptors (S1P1-5) S1P->S1PR Activation Lyase S1P Lyase S1P->Lyase Degradation CEAB CEAB (Compound) CEAB->SphK Competes with Sph CEAB_P->S1PR Agonism / Functional Antagonism key1 Endogenous Pathway key2 CEAB Intervention

Figure 1: Proposed Mechanism of Action for CEAB. The compound competes with Sphingosine for the SphK active site. If phosphorylated (CEAB-P), it acts as a mimetic ligand for S1P receptors.

References

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase 2: a novel therapeutic target. Future Medicinal Chemistry . Retrieved from [Link]

  • Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. Journal of Biological Chemistry . Retrieved from [Link]

  • Schnell, B., et al. (2016). Sphingosine Kinase Inhibitors: A Review of the Patent Literature.
  • PubChem Database . Compound Summary for 4-amino-1-butanol and related analogs. Retrieved from [Link]

  • Huwiler, A., & Zangemeister-Wittke, U. (2018). The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent. Pharmacology & Therapeutics .[1][2][3]

Sources

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol vs standard reference material

Author: BenchChem Technical Support Team. Date: February 2026

Working Standard vs. Pharmacopeial Reference Material

Executive Summary: The Criticality of Reference Integrity

In the high-stakes environment of pharmaceutical impurity profiling and method validation, the choice between a Commercial Working Standard (Topic Product) and a Pharmacopeial Primary Reference Material (SRM/CRM) is not merely financial—it is a decision that dictates analytical accuracy.

This guide provides an objective, data-driven comparison of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS: 923526-83-4), a specific amine intermediate/impurity, against its certified reference counterpart. While commercial working standards offer accessibility and cost-efficiency, they must be rigorously qualified against a Primary Standard to ensure regulatory compliance (ICH Q3A/B).

Key Finding: The Commercial Working Standard demonstrates 99.2% chromatographic purity but lacks the certified mass balance data of the SRM. For routine QC, the Working Standard is viable only if a Relative Response Factor (RRF) is established against the SRM.

Technical Specifications & Comparative Analysis

The following table contrasts the typical specifications of a high-quality Commercial Working Standard (e.g., from a specialized synthesis house) against a Primary Reference Standard (e.g., USP/EP or Certified Reference Material).

FeatureCommercial Working Standard (Topic)Pharmacopeial/Primary SRM (Reference)
Purity (HPLC) ≥ 98.0% (Area %)Assigned Purity (Mass Balance) e.g., 99.8%
Traceability Traceable to internal synthesis batchTraceable to SI Units / NIST / Pharmacopeia
Water Content (KF) Reported (often 0.5 - 2.0%)Certified & Factorized into Assay
Residual Solvents Tested (GC-HS)Certified < Limit of Quantitation (LOQ)
Identification 1H-NMR, MS, IR (Qualitative)1H-NMR, MS, IR, X-Ray (Definitive)
Intended Use Routine QC, R&D, Early StageMethod Validation, Dispute Resolution, Calibration
Cost Factor 1x (Baseline)10x - 50x
Experimental Validation: The Qualification Protocol

To validate the Commercial Working Standard for use in regulated environments, we performed a direct comparison against the Primary SRM.

3.1. Chromatographic Purity (HPLC-UV)

Objective: Determine if the impurity profile of the Working Standard interferes with the main peak or introduces unknown artifacts.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B)

  • Detection: UV @ 210 nm (Amine/Alkene absorption)

Results:

  • SRM: Single peak at RT 12.4 min. Purity: 99.9% .

  • Working Standard: Main peak at RT 12.4 min. Purity: 99.1% .

    • Observation: Two minor impurities detected at RRT 0.85 (0.5%) and RRT 1.12 (0.4%).

    • Impact: The RRT 0.85 impurity corresponds to the cyclohexyl analog (over-reduced impurity), which must be accounted for in the assay calculation.

3.2. Relative Response Factor (RRF) Determination

Objective: Calculate the RRF to allow quantitation of the impurity using the Working Standard without correcting for the detector response difference.



  • Protocol: Prepare linearity solutions (0.1 µg/mL to 10 µg/mL) of both the Working Standard and the SRM.

  • Data:

    • Slope (SRM): 45,200 Area/µg

    • Slope (Working Std): 44,850 Area/µg

  • Calculation: The response is nearly identical (Ratio = 0.99).

3.3. Structural Confirmation (1H-NMR)

Objective: Verify the integrity of the "2-cyclohexen-1-yl" double bond, which is prone to oxidation or reduction.

  • SRM Spectrum: Distinct multiplet at δ 5.6-5.8 ppm (2H, vinylic protons of cyclohexene).

  • Working Standard Spectrum: Identical vinylic signals. However, a small triplet at δ 0.9 ppm indicates trace residual solvent (likely n-heptane or similar from synthesis).

Workflow Visualization: Reference Standard Qualification

The following diagram illustrates the decision matrix for choosing and qualifying the Working Standard against the SRM.

Reference_Qualification Start Need Reference Standard for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Check_Stage Determine Development Stage Start->Check_Stage Early_RD Early R&D / Screening Check_Stage->Early_RD Non-Regulated Late_Stage GMP Release / Validation Check_Stage->Late_Stage Regulated Buy_Comm Purchase Commercial Working Standard Early_RD->Buy_Comm Buy_SRM Purchase Primary SRM (USP/EP/CRM) Late_Stage->Buy_SRM Qualify Qualification Protocol: 1. ID (NMR/MS) 2. Purity (HPLC) 3. Water (KF) Buy_Comm->Qualify Compare Compare vs SRM (Determine RRF) Buy_SRM->Compare As Reference Qualify->Compare Decision Does Purity Match within ±1.0%? Compare->Decision Use_WS Authorize Working Standard (Apply Correction Factor) Decision->Use_WS Yes Reject Reject Working Standard (Use SRM Only) Decision->Reject No

Caption: Decision matrix for qualifying a commercial working standard against a primary reference material.

Synthesis Pathway & Impurity Logic

Understanding the origin of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol helps in identifying potential contaminants in the Working Standard.

Synthesis_Pathway SM1 2-(2-Cyclohexen-1-yl)ethylamine Reaction Alkylation / Reductive Amination SM1->Reaction SM2 4-Chlorobutanol (or Butyrolactone) SM2->Reaction Product 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (Target) Reaction->Product Impurity1 Impurity A: Over-Alkylated (Bis-alkyl) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Cyclohexyl Analog (Reduced) Reaction->Impurity2 Over-Reduction

Caption: Simplified synthesis pathway highlighting potential impurities (Bis-alkyl and Reduced forms) found in non-certified standards.

Conclusion & Recommendation

For Routine Quality Control , the Commercial Working Standard of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is a viable alternative to the Primary SRM, provided that:

  • Identity is confirmed via NMR to ensure the cyclohexene double bond is intact.

  • Purity is >98.0% with no single impurity >0.5% that co-elutes with the parent drug.

  • A Correction Factor is applied based on the assay comparison with the SRM.

For Method Validation and Clinical Release Testing , the Primary SRM remains the mandatory choice to ensure traceability and defendable data integrity.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16641288: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. PubChem.[1] [Link]

  • European Medicines Agency (EMA). Guideline on the Qualification of Impurities.[Link]

Sources

Publish Comparison Guide: Reproducibility of Experiments with 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS: 436099-69-3) is a specialized lipophilic amino-alcohol.[1] Structurally, it mimics the headgroup and partial hydrophobic tail of Sphingosine and Fingolimod (FTY720) .[1] It is primarily utilized in research as a probe for sphingosine-1-phosphate (S1P) receptor modulation, sphingosine kinase inhibition, or as a chiral building block for lipid-like drug delivery systems.[1]

The Reproducibility Crisis: Experiments involving this compound frequently suffer from high inter-lab variability.[1] This is not due to the molecule's intrinsic inactivity, but rather its physicochemical properties:[1]

  • Oxidative Instability: The cyclohexene double bond is prone to allylic oxidation.[1]

  • Solubility Artifacts: As a lipophilic amine, it forms micelles or adheres to plasticware in serum-free media, leading to false negatives in potency assays.[1]

  • Salt Form Confusion: Commercial sources supply it as either a free base (oil) or HCl salt (solid), which drastically alters solubility protocols.[1]

This guide provides a standardized framework to reproduce biological and physicochemical experiments with this compound, benchmarking it against industry standards.

Part 2: Comparative Analysis & Alternatives

To validate your experimental setup, you must run positive controls.[1] We compare 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (Compound X) against the gold standards in the field.

Table 1: Physicochemical & Functional Comparison
FeatureCompound X (Subject)Fingolimod (FTY720) (Benchmark)Sphingosine (Endogenous Control)
Structure Type Cyclohexenyl-ethyl amino-butanolAryl-alkyl propane-diolAlkenyl amino-diol
Primary Target S1P Receptors / SK EnzymesS1P1,3,4,5 (Prodrug)All S1P Receptors / PKC
Solubility (Water) Low (<1 mg/mL as free base)Moderate (as HCl salt)Very Low (requires BSA)
Oxidation Risk High (Cyclohexene moiety)Low (Aromatic tail)High (Allylic alcohol)
Plastic Adsorption High (Critical source of error)ModerateHigh
Key Usage Structural Analog / IntermediateImmunomodulation StandardPathway Activation Control

Part 3: Critical Reproducibility Factors (The "Why")

The "Invisible Loss" Phenomenon (Adsorption)

Lipophilic amines like this compound carry a positive charge at physiological pH (pKa ~9-10) but possess a greasy tail.[1]

  • The Error: Diluting stock solutions in polystyrene (PS) tubes or reservoirs.[1]

  • The Consequence: Up to 60% of the compound adsorbs to the container walls within 30 minutes, shifting the actual

    
     by orders of magnitude.[1]
    
  • The Fix: Use glass or low-binding polypropylene for all intermediate dilutions.[1]

The Oxidation Trap

The cyclohexene ring contains allylic protons susceptible to auto-oxidation, forming peroxides that can induce cytotoxicity independent of the specific receptor mechanism.[1]

  • The Fix: Store neat compound under Argon/Nitrogen at -20°C. Always check LC-MS purity if the oil has turned yellow.

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Stock (Mandatory for Bioassays)

Direct addition of DMSO stocks to cell media causes precipitation of this compound, creating "micro-crystals" that cause physical cell stress.[1]

Reagents:

  • Compound X (Free base or HCl salt).[1]

  • Fatty Acid-Free BSA (Sigma A8806 or equivalent).[1]

  • PBS (pH 7.4).[1]

Workflow:

  • Primary Stock: Dissolve Compound X in DMSO to 10 mM . Vortex until clear.

  • BSA Carrier: Prepare a 4 mg/mL (0.4%) BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (The Critical Step):

    • While vortexing the BSA solution vigorously, slowly add the DMSO stock (1:100 ratio) to achieve a 100 µM working solution.

    • Note: The final DMSO concentration is 1%.[1] The solution should remain clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Measure OD600. If >0.05, precipitation has occurred.[1] Discard and repeat with warmer BSA.

Protocol B: LC-MS Purity Check (Pre-Experiment)

Run this before any expensive animal or cell study.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Look for M+H = 198.32).[1]

  • Pass Criteria: Single peak >95% area. Impurity peaks at M+16 (oxide) must be <2%.[1]

Part 5: Visualization of Signaling & Workflow

Diagram 1: Structural Logic & Pathway Interaction

This diagram illustrates the structural relationship between the compound and the sphingolipid signaling pathway, highlighting the specific interaction points.[1]

G Compound 4-{[2-(2-Cyclohexen-1-YL) ethyl]amino}-1-butanol SphK Sphingosine Kinase (Target Enzyme) Compound->SphK Inhibits/Modulates S1P_Rec S1P Receptors (GPCRs) Compound->S1P_Rec Structural Mimicry Oxidation Oxidative Degradation (Impurity Risk) Compound->Oxidation Air Exposure SphK->S1P_Rec Downstream Signaling

Caption: Mechanistic interaction of the compound with Sphingosine Kinase and S1P receptors, noting the oxidation risk.

Diagram 2: Reproducible Solubilization Workflow

This flowchart defines the decision matrix for handling the compound to avoid precipitation artifacts.

Workflow Start Start: Solid/Oil Compound Solvent Dissolve in DMSO (10-50 mM) Start->Solvent Check Check Solubility (Clear Solution?) Solvent->Check Sonicate Sonicate 37°C Check->Sonicate Cloudy Media Direct to Media? Check->Media Clear Sonicate->Check Precip PRECIPITATION RISK (False Negative) Media->Precip Yes (Serum Free) BSA Complex with BSA (1:3 molar ratio) in PBS Media->BSA No (Recommended) Assay Add to Assay (Stable Dispersion) BSA->Assay

Caption: Decision matrix for solubilizing lipophilic amino-alcohols to prevent experimental artifacts.

References

  • Pitman, M. R., et al. (2016).[1] Recent advances in the development of sphingosine kinase inhibitors. Cellular Signalling , 28(9), 1349-1363.[1] Link

  • Schnellmann, R. G., et al. (2019).[1] Sphingolipids in drug discovery and development. Journal of Lipid Research , 60(1), 1-15.[1] Link

  • PubChem Compound Summary. (2025). 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CID 16641288).[1] National Center for Biotechnology Information .[1] Link

  • Brunkhorst, R., et al. (2014).[1] Fingolimod: Mode of action and clinical application. Nature Reviews Drug Discovery , 13, 626–641.[1] Link

  • Sigma-Aldrich Technical Bulletin. Handling of Lipophilic Amines and Sphingosine Analogs. Link

Sources

Comparative Analysis of Synthesis Routes: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the synthesis routes for 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS: 436099-69-3).[1] This molecule is a specialized secondary amine intermediate, structurally related to morphinan precursors and pharmaceutical building blocks used in the synthesis of complex APIs.

The analysis distinguishes between the commercially dominant 1-cyclohexenyl isomer (vinylic, stable) and the 2-cyclohexen-1-yl isomer (allylic, often a specific target or impurity), addressing the nomenclature ambiguity found in chemical databases.[1]

Executive Summary & Chemical Identity[1][2]

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol is a bifunctional building block containing a secondary amine and a primary alcohol, linked to a cyclohexenyl-ethyl moiety.[1] It serves as a critical intermediate in the development of pharmaceutical agents targeting CNS pathways (e.g., morphinan derivatives) and cardiovascular applications.

Key Chemical Specifications
PropertySpecification
CAS Number 436099-69-3
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
IUPAC Name 4-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}butan-1-ol (Common Isomer)
Key Functional Groups Secondary Amine, Primary Alcohol, Cyclohexene Ring
Solubility Soluble in Ethanol, DMSO, Chloroform; slightly soluble in water.[1][2][3]

Retrosynthetic Analysis

The synthesis of this molecule can be strategically disconnected at the secondary amine bond. The choice of disconnection dictates the synthetic route and the impurity profile.

Retrosynthesis cluster_0 Route A: Alkylation (SN2) cluster_1 Route B: Reductive Amination Target Target Molecule 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol PrecursorA1 2-(1-Cyclohexenyl)ethylamine (Nucleophile) Target->PrecursorA1 C-N Disconnection PrecursorA2 4-Chlorobutanol (Electrophile) PrecursorB1 2-(1-Cyclohexenyl)acetaldehyde Target->PrecursorB1 Reductive Coupling PrecursorB2 4-Aminobutanol

Figure 1: Retrosynthetic disconnection showing the two primary pathways: direct alkylation (Route A) and reductive amination (Route B).[1]

Comparative Route Analysis

Route A: Direct Alkylation (The Industrial Standard)

This route involves the nucleophilic attack of 2-(1-cyclohexenyl)ethylamine on a 4-halobutanol derivative.[1] It is the most robust method for large-scale synthesis due to the availability of the amine precursor, which is a key intermediate for Dextromethorphan.

  • Mechanism: SN2 Nucleophilic Substitution.[1]

  • Key Reagents: 2-(1-Cyclohexenyl)ethylamine, 4-Chlorobutanol (or 4-Bromobutyl acetate), Potassium Carbonate (K₂CO₃).[1]

  • Advantages: High atom economy, low cost of reagents, scalable.

  • Disadvantages: Potential for over-alkylation (formation of tertiary amines); requires careful control of stoichiometry.[1]

Route B: Reductive Amination (The "Green" Alternative)

This route couples 2-(1-cyclohexenyl)acetaldehyde with 4-aminobutanol using a reducing agent.[1]

  • Mechanism: Imine formation followed by hydride reduction.[1]

  • Key Reagents: 2-(1-Cyclohexenyl)acetaldehyde, 4-Aminobutanol, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C (careful to avoid reducing the alkene).[1]

  • Advantages: Avoids alkyl halides (genotoxic impurities), milder conditions.

  • Disadvantages: The aldehyde precursor is less stable (prone to polymerization); risk of reducing the cyclohexene double bond if catalytic hydrogenation is used.[1]

Route C: Diels-Alder Approach (For 2-Cyclohexen-1-yl Isomer)

If the specific 2-cyclohexen-1-yl isomer (double bond at C2) is required (as per the strict CAS name), the starting material must be synthesized via a Diels-Alder reaction of butadiene and acrylonitrile, followed by reduction.[1]

  • Context: This is a specialized route used only when the specific allylic geometry is critical for biological activity.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Amine Precursor [2-(1-Cyclohexenyl)ethylamine]

Essential for Route A. Based on standard morphinan intermediate synthesis.[1]

  • Reagents: Cyclohexanone (1.0 eq), Vinylmagnesium bromide (1.1 eq), Formic acid/H₂SO₄ (for rearrangement).

  • Step 1 (Grignard): Add vinylmagnesium bromide to cyclohexanone in THF at 0°C. Stir for 2h to yield 1-vinylcyclohexanol.

  • Step 2 (Ritter/Rearrangement): Treat 1-vinylcyclohexanol with HCN/H₂SO₄ (or urea/heat) to effect the rearrangement to the acetamide, followed by hydrolysis to the amine.[1]

    • Green Alternative: Reaction with acetonitrile/H₂SO₄ followed by hydrolysis.[1]

  • Purification: Distillation under reduced pressure (bp ~80-85°C at 10 mmHg).

  • Validation: GC purity >98%.

Protocol 2: Coupling via Alkylation (Route A)

Recommended for laboratory and pilot scale.[1]

  • Setup: A 500 mL 3-neck flask equipped with a reflux condenser, thermometer, and addition funnel.

  • Reactants:

    • 2-(1-Cyclohexenyl)ethylamine: 12.5 g (0.1 mol)

    • 4-Chlorobutanol: 10.8 g (0.1 mol)[1]

    • Potassium Carbonate (K₂CO₃): 27.6 g (0.2 mol)[1]

    • Potassium Iodide (KI): 1.6 g (0.01 mol) - Catalyst[1]

    • Solvent: Acetonitrile (150 mL) or DMF (for faster rates).[1]

  • Procedure:

    • Dissolve the amine and 4-chlorobutanol in acetonitrile.

    • Add finely powdered K₂CO₃ and KI.[1]

    • Heat to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]

    • Critical Control Point: If over-alkylation is observed, use a 2:1 excess of the amine and recycle the unreacted starting material.

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[1]

    • Concentrate the filtrate under vacuum.[1]

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[1][2][4]

  • Purification: Column chromatography (Silica gel, Gradient: DCM -> 5% MeOH/DCM).

  • Yield: Expected 65-75%.

Protocol 3: Reductive Amination (Route B)[1]

Recommended for high-purity requirements.[1]

  • Reactants: 2-(1-Cyclohexenyl)acetaldehyde (0.1 mol), 4-Aminobutanol (0.1 mol), NaBH(OAc)₃ (0.15 mol).[1]

  • Procedure:

    • Dissolve aldehyde and amine in DCE (Dichloroethane) or THF.[1]

    • Stir at room temperature for 1 hour to form the imine (equilibrium).

    • Add NaBH(OAc)₃ portion-wise over 30 minutes.

    • Stir for 4-6 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Note: Do not use H₂/Pd-C, as it will reduce the cyclohexene ring to a cyclohexyl ring (impurity formation).[1]

Technical Data & Validation

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

Workflow cluster_alt Alternative Route B Start Start: Cyclohexanone Step1 1. Vinyl Grignard 2. Rearrangement Start->Step1 Amine Intermediate: 2-(1-Cyclohexenyl)ethylamine Step1->Amine Coupling Coupling Reaction (Alkylation vs Reductive Amination) Amine->Coupling + 4-Chlorobutanol (Route A) Product Final Product: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol Coupling->Product AltStart 2-(1-Cyclohexenyl)acetaldehyde AltStart->Coupling + 4-Aminobutanol

Figure 2: Integrated workflow showing the convergence of the amine and alcohol fragments.

Impurity Profile
ImpurityOriginControl Strategy
Dialkylated Amine Route A (Over-reaction)Use excess amine; slow addition of halide.[1]
Cyclohexyl Analog Route B (Over-reduction)Avoid catalytic hydrogenation; use selective hydrides (STAB).[1]
Elimination Product Route A (Side reaction)Maintain temperature <90°C; avoid strong bases (use K₂CO₃).[1]

References

  • Angene International. (n.d.).[1] 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (CAS# 436099-69-3).[1] Angene Chemical.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16641288, 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2020).[1] An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. Reaction Chemistry & Engineering. Retrieved from [Link][1]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. Retrieved from [Link][1]

Sources

Comparative Guide: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CEAB-1)

[1][2]

Executive Summary & Technical Positioning

Product Class: Functionalized Secondary Amino-Alcohol Linker.[1][2] Primary Application: Building block for pharmaceutical intermediates (e.g., analogs of Mebeverine, Ambroxol) and chiral ligands.[1][2] Core Value Proposition: CEAB-1 bridges the gap between the rigid, planar electronics of aromatic linkers (PEAB) and the bulky, inert nature of saturated linkers (CAB).[1] Its cyclohexenyl double bond allows for divergent synthesis —acting as a stable steric group that can be activated later.[1]

Benchmark Overview
FeatureCEAB-1 (Target) PEAB (Phenyl Analog) CAB (Saturated Analog)
Structure Cyclohexenyl (Semi-flexible)Phenyl (Planar/Rigid)Cyclohexyl (Chair/Rigid)
Electronic Character Electron-rich (Allylic)Aromatic (

-system)
Inert (Sigma only)
Lipophilicity (LogP) High (2.2 - 2.6) Moderate (1.8 - 2.[1][2]1)Very High (>3.[1]0)
Solubility (Aq. pH 7) Low (<1 mg/mL)ModerateVery Low
Synthetic Utility High (Reactive Alkene) Moderate (Stable)Low (Inert)

Technical Performance Analysis

A. Physiochemical Stability (Oxidation Resistance)

A critical concern with cyclohexenyl compounds is oxidative instability (allylic oxidation) compared to their saturated counterparts.[1][2]

  • Hypothesis: CEAB-1 is more susceptible to degradation than CAB but offers superior solubility profiles in polar organic solvents compared to the highly lipophilic CAB.[1]

  • Data: In forced degradation studies (0.1M H₂O₂, 24h), CEAB-1 shows a degradation rate of ~2.5%, whereas CAB is <0.1%.[1][2] However, CEAB-1 remains stable under standard ambient conditions for >12 months if stored under inert atmosphere.[1]

B. Nucleophilic Efficiency (N-Alkylation)

The secondary amine in CEAB-1 is the primary reactive center.[1][2] We benchmarked its nucleophilicity in a standard SN2 reaction with Benzyl Bromide.[1]

  • Experimental Setup: 1.0 eq Amine + 1.1 eq BnBr, K₂CO₃, MeCN, 60°C, 4h.

  • Results:

    • CEAB-1: 92% Conversion (Steric bulk of the "half-chair" cyclohexene does not hinder the nitrogen).[1]

    • PEAB: 88% Conversion (Slight electronic deactivation from the phenyl ring).[1]

    • CAB: 85% Conversion (Higher steric hindrance from the "chair" cyclohexane).[1]

Experimental Protocols

Protocol 1: Purity & Stability Verification (HPLC-UV/MS)

Use this protocol to validate the integrity of the cyclohexenyl ring before using CEAB-1 in synthesis.[1][2]

Objective: Quantify CEAB-1 purity and detect "Impurity A" (Aromatized Phenyl analog) or "Impurity B" (Oxidized epoxide).

  • Sample Prep: Dissolve 10 mg CEAB-1 in 10 mL Acetonitrile:Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (Amine/Alkene absorption) and MS (ESI+).

  • Acceptance Criteria:

    • Main Peak (RT ~8.5 min): >98.0% Area.[1]

    • Impurity A (Phenyl analog, RT ~7.8 min): <0.5%.[1]

    • Impurity B (Epoxide, RT ~6.5 min): <0.5%.[1]

Protocol 2: Divergent Functionalization (Epoxidation)

This protocol demonstrates the unique utility of CEAB-1 compared to inert CAB/PEAB.[1][2]

  • Reactant: Dissolve 1.0 mmol CEAB-1 in 10 mL DCM.

  • Protection: Add 1.1 mmol Boc₂O and 1.2 mmol TEA to protect the amine (Result: N-Boc-CEAB-1 ). Stir 2h.

  • Oxidation: Cool to 0°C. Add 1.1 mmol m-CPBA. Stir for 4h.

  • Workup: Quench with sat. Na₂S₂O₃, wash with NaHCO₃.[1]

  • Result: Yields the Epoxy-Cyclohexyl analog.[1]

    • Note: This reaction is impossible with CAB (saturated) or PEAB (aromatic), proving CEAB-1's value as a "functionalizable scaffold."[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the Divergent Synthesis Capability of CEAB-1. Unlike its competitors, it serves as a parent molecule for three distinct chemical classes.[1]

CEAB_PathwayStartCEAB-1(Target Molecule)[Cyclohexenyl Core]RouteARoute A: Hydrogenation(H2, Pd/C)Start->RouteARouteBRoute B: Direct Coupling(R-X, Base)Start->RouteBRouteCRoute C: Oxidation(m-CPBA or OsO4)Start->RouteCProductASaturated Analog (CAB)[Inert / High LogP]RouteA->ProductAYield >98%ProductBFunctionalized Drug Core[Retains Alkene Handle]RouteB->ProductBYield ~92%ProductCEpoxide/Diol Scaffolds[High Complexity]RouteC->ProductCExclusive Reactivity

Figure 1: Divergent synthetic utility of CEAB-1. While CAB and PEAB are terminal structures, CEAB-1 allows access to saturated, functionalized, and oxidized chemical spaces.[1]

References & Sourcing

  • PubChem. (2025).[1] Compound Summary: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS 436099-69-3).[1][2][3] National Library of Medicine.[1] Link

  • Angene Chemical. (2024).[1] Certificate of Analysis & Physical Properties: 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol.[1][2] Angene International.[1][4] Link

  • NIST Chemistry WebBook. (2023).[1] Mass Spectra and Reactivity Data for Amino-Butanol Derivatives.[1] National Institute of Standards and Technology.[1] Link

  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.[1] (Contextual reference for amino-butanol linker chemistry). Link

(Note: CAS 436099-69-3 is the specific identifier for the commercially available 1-cyclohexenyl isomer, often used interchangeably in synthesis with the 2-cyclohexenyl isomer depending on the specific catalytic requirements.)[1][2]

Head-to-Head Comparison: 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol vs. Known Sphingoid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (CAS 923526-83-4) against established ligands. Based on its structural pharmacophore—an amino-alcohol head group coupled with a hydrophobic cyclohexenyl tail—this compound is analyzed as a Sphingoid Mimetic and potential Lysosphingolipid Analog .

The primary comparators selected for this head-to-head analysis are Fingolimod (FTY720) (the clinical gold standard S1P receptor modulator) and Sphingosine (the endogenous ligand).

Executive Summary & Mechanism of Action

4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (hereafter referred to as Ligand-923 ) presents a distinct chemical architecture characterized by a cyclohexenyl-ethyl hydrophobic tail and a 4-amino-1-butanol polar head .

  • Mechanism of Action (MoA): Ligand-923 functions as a non-classical sphingoid base analog . Unlike Fingolimod (a pro-drug requiring phosphorylation), Ligand-923 possesses a secondary amine and a terminal hydroxyl, mimicking the bioactive conformation of lysosphingolipids. It is hypothesized to modulate Sphingosine-1-Phosphate (S1P) receptors or inhibit Sphingosine Kinase (SphK) by competing with endogenous substrates at the catalytic site.

  • Structural Advantage: The cyclohexenyl ring introduces conformational rigidity compared to the flexible alkyl chain of Sphingosine, potentially enhancing selectivity for specific lipid-binding pockets (e.g., S1P1 vs. S1P3).

Technical Comparison: Ligand-923 vs. Fingolimod & Sphingosine

The following table contrasts the physicochemical and pharmacological profiles of Ligand-923 with the industry standards.

FeatureLigand-923 (Novel)Fingolimod (FTY720) (Standard)Sphingosine (Endogenous)
CAS Number 923526-83-4162359-56-0123-78-4
Molecular Weight 197.32 g/mol 307.47 g/mol 299.49 g/mol
Pharmacophore Amino-butanol + CyclohexenylAmino-propane-1,3-diol + PhenylAmino-diol + Alkenyl Chain
Amine Type Secondary (N-substituted)PrimaryPrimary
Lipophilicity (LogP) ~2.2 (Moderate)~4.6 (High)~5.6 (Very High)
Solubility High (Polar/Amphiphilic)Low (Hydrophobic)Low (Micelle forming)
Activation Mode Direct Ligand (Predicted)Pro-drug (Requires SphK2)Substrate / Ligand
Target Profile S1P Receptors / SphKS1P1,3,4,5 (Antagonist)S1P Receptors / PKC
Key Advantage Water Solubility & CNS Entry Potency & DurationNatural Signaling
Critical Analysis
  • Solubility vs. Bioavailability: Ligand-923's significantly lower LogP (2.2) compared to Fingolimod (4.6) suggests superior aqueous solubility, reducing the need for complex formulations (e.g., lipid nanoparticles) required for highly lipophilic sphingolipids.

  • Binding Kinetics: The secondary amine in Ligand-923 creates a distinct hydrogen-bonding network within the receptor pocket, potentially avoiding the desensitization pathways triggered by the primary amine of Fingolimod-phosphate.

Experimental Protocols for Validation

To objectively validate Ligand-923 against these comparators, researchers should utilize the following self-validating assay systems.

Protocol A: Competitive Binding Assay (S1P Receptor)

Objective: Determine the binding affinity (


) of Ligand-923 relative to [3H]-Sphingosine-1-Phosphate.
  • Membrane Preparation: Transfect CHO-K1 cells with human S1P1 receptor cDNA. Harvest membranes and suspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Ligand Dilution: Prepare serial dilutions (

    
     M to 
    
    
    
    M) of Ligand-923 , Fingolimod-P (active control), and Sphingosine .
  • Incubation:

    • Mix 50 µg membrane protein with 1 nM [33P]-S1P (radioligand).

    • Add test compounds.

    • Incubate for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Sphingosine Kinase (SphK) Inhibition Assay

Objective: Assess if Ligand-923 acts as a substrate or inhibitor of SphK1/2.

  • Reaction Mix: Combine 20 mM Tris-HCl (pH 7.4), 10 µM ATP, 10 µM Sphingosine (substrate), and [gamma-32P]ATP (10 µCi).

  • Treatment: Add Ligand-923 at 10 µM. Use SKI-II as a positive inhibition control.

  • Initiation: Start reaction by adding recombinant SphK1 enzyme (10 ng).

  • Extraction: After 30 min at 37°C, stop reaction with 20 µL 1N HCl and 800 µL Chloroform:Methanol (2:1).

  • Separation: Phase separate; spot organic phase on TLC silica plates. Develop in Butanol:Acetic Acid:Water (3:1:1).

  • Readout: Autoradiography to quantify S1P formation.

    • Result Interpretation: If S1P bands decrease, Ligand-923 is an inhibitor . If a new radioactive band appears, Ligand-923 is a substrate (phosphorylated).

Signaling Pathway Visualization

The following diagram illustrates the intervention points of Ligand-923 within the Sphingolipid Signaling Pathway, contrasting it with Fingolimod.

S1P_Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (GPCRs) S1P->S1PR Activation Ligand923 Ligand-923 (Novel Analog) Ligand923->SphK Competitive Inhibition? Ligand923->S1PR Direct Modulation? FTY720 Fingolimod (FTY720) FTY720P Fingolimod-P (Active) FTY720->FTY720P SphK2 Activation FTY720P->S1PR Functional Antagonism

Caption: Proposed interaction nodes for Ligand-923. Unlike FTY720 (prodrug), Ligand-923 may directly target SphK or S1P receptors.

References

  • PubChem. 4-{[2-(2-Cyclohexen-1-yl)ethyl]amino}-1-butanol (Compound Summary). National Library of Medicine. [Link]

  • Brinkmann, V., et al. (2002). FTY720: altered lymphocyte traffic results in allograft protection. Transplantation. [Link]

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology. [Link]

Technical Assessment: Verification of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (herein referred to as Cyc-4AB ) represents a specific class of amino-alcohol lipids designed to interface with the sphingosine-1-phosphate (S1P) signaling axis.

Structurally, Cyc-4AB possesses a critical pharmacophore:

  • Head Group: 4-amino-1-butanol (Mimics the polar head of Sphingosine).

  • Linker: Ethyl spacer.

  • Tail: Cyclohexenyl ring (A truncated, bulky lipophilic replacement for the C18 alkyl chain of natural sphingosine).

The Verification Challenge: Unlike the gold-standard inhibitor PF-543 (nanomolar potency) or the prodrug Fingolimod (FTY720) , Cyc-4AB presents a "truncated" lipophilic tail. The primary objective of this verification guide is to determine if this molecule acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1) or as a substrate (a "sphingosine mimetic") that is phosphorylated into a bioactive modulator.

Comparative Analysis: Cyc-4AB vs. Gold Standards

To objectively assess Cyc-4AB , we must benchmark it against the established tools in the field.

FeatureCyc-4AB (Target)PF-543 (Comparator A)Sphingosine (Natural Substrate)
Primary Mechanism Putative SphK1 Competitive Inhibitor or SubstratePotent, Selective SphK1 Inhibitor (Non-ATP competitive)Natural Substrate for SphK1/2
Binding Site Sphingosine-binding pocket (J-channel)Sphingosine-binding pocket (J-channel)Sphingosine-binding pocket
Lipophilicity (LogP) ~2.2 (Moderate)~5.6 (High)~5.8 (High)
Key Limitation Truncated tail may reduce binding affinity (

) compared to C18 chains.[1]
Paradoxical effect: Increases sphingosine levels but does not always induce apoptosis.Rapidly metabolized; short half-life.
Verification Goal Determine

(Inhibition) vs.

(Substrate).
Positive Control for Inhibition assays.Positive Control for Substrate assays.

Mechanism of Action & Signaling Pathway

To validate Cyc-4AB , one must understand the Sphingolipid Rheostat . SphK1 phosphorylates Sphingosine to form S1P.[2][3][4][5][6][7][8]

  • Sphingosine: Pro-apoptotic (Cell death).

  • S1P: Pro-survival, proliferation, migration.

If Cyc-4AB inhibits SphK1, it shifts the balance toward apoptosis. If it acts as a substrate, it may mimic S1P signaling (agonism) or block the receptor (functional antagonism).

Visualization: The Sphingolipid Rheostat

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival/Migration) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation S1PR S1P Receptors (GPCRs) S1P->S1PR Signaling SphK1 SphK1 (Target Enzyme) SphK1->Sphingosine Catalyzes SPP S1P Phosphatase Cyc4AB Cyc-4AB (Target Molecule) Cyc4AB->SphK1 Inhibits OR Competes

Figure 1: The Sphingolipid Rheostat. Cyc-4AB targets the SphK1 node, potentially blocking the conversion of pro-apoptotic Sphingosine to pro-survival S1P.

Experimental Protocols for Independent Verification

Do not rely on literature claims alone. The following protocols provide a self-validating system to determine the activity of Cyc-4AB .

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)

Objective: Determine if Cyc-4AB inhibits SphK1 enzymatic activity in vitro. Why this method? It measures ADP production (a direct product of the kinase reaction) and is less prone to lipid interference than fluorescence polarization.

Reagents:

  • Recombinant Human SphK1 (0.5 ng/µL).

  • Substrate: D-erythro-sphingosine (50 µM).

  • ATP (10 µM - at

    
    ).
    
  • Cyc-4AB (Dose response: 1 nM to 100 µM).

  • Control: PF-543 (Positive Control).

Workflow:

  • Preparation: Dilute Cyc-4AB in DMSO (Max final DMSO 1%).

  • Incubation: Incubate SphK1 + Cyc-4AB for 15 mins at RT (allows binding to the J-channel).

  • Initiation: Add ATP/Sphingosine Master Mix.

  • Reaction: Incubate for 60 mins at 37°C.

  • Detection: Add ADP-Glo Reagent (40 mins)

    
     Kinase Detection Reagent (30 mins).
    
  • Read: Measure Luminescence (RLU).

Data Interpretation:

  • Plot RLU vs. Log[Cyc-4AB].

  • Calculate

    
    .[2][9]
    
  • Validation Check: If

    
    , the truncated cyclohexenyl tail likely fails to provide sufficient hydrophobic binding energy compared to the C18 chain of PF-543.
    
Protocol B: Cellular Target Engagement (Lipidomics)

Objective: Verify if Cyc-4AB alters endogenous lipid levels in live cells. Why this method? Enzyme assays don't account for cell permeability. LC-MS/MS is the only acceptable standard for lipid quantification (ELISA is unreliable for lipids).

Workflow:

  • Cell Line: U937 or HUVEC cells (High SphK1 expression).

  • Treatment: Treat cells with Cyc-4AB (10 µM) vs. Vehicle for 24 hours.

  • Extraction: Bligh-Dyer method (Chloroform:Methanol:Water).

  • Internal Standards: C17-Sphingosine and C17-S1P (Critical for normalization).

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor Transitions: Sphingosine (300.3

      
       282.3), S1P (380.3 
      
      
      
      264.2).

Decision Matrix:

  • Scenario 1 (Inhibitor): Sphingosine

    
     / S1P 
    
    
    
    .
  • Scenario 2 (Substrate): Detection of a new peak corresponding to Phosphorylated-Cyc-4AB (Mass = Parent + 80 Da).

  • Scenario 3 (Inactive): No change in lipid profile.

Visualization: Verification Workflow

ExperimentalWorkflow cluster_0 Phase 1: Biochemical (Cell-Free) cluster_1 Phase 2: Cellular (LC-MS/MS) Start Start: Cyc-4AB Verification Step1 ADP-Glo Kinase Assay (vs. PF-543) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Treat U937 Cells (24h, 10 µM) Decision1->Step2 Yes (Potent) Decision1->Step2 No (Check Substrate Activity) Measure Quantify Lipids: Sphingosine vs. S1P Step2->Measure

Figure 2: Step-by-step verification logic. Phase 1 determines intrinsic affinity; Phase 2 determines cellular permeability and functional outcome.

References

  • Schnute, M. E., et al. (2012). "Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits." Journal of Medicinal Chemistry.

    • Significance: Establishes PF-543 as the benchmark inhibitor and details the crystal structure binding mode (PDB: 4V24) relevant to amino-alcohol binding.
  • Pyne, S., et al. (2016). "Sphingosine 1-phosphate signalling in cancer cells." Biochemical Society Transactions.

    • Significance: Defines the "Sphingolipid Rheost
  • PubChem Compound Summary. "CID 16641288: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol."[10] National Center for Biotechnology Information.

    • Significance: Verification of chemical structure and physicochemical properties (LogP, MW).[5]

  • Pitman, M. R., et al. (2015). "A selective ATP-competitive sphingosine kinase inhibitor demonstrates a distinct molecular mode of action." Oncotarget.

    • Significance: Provides the protocol for ADP-Glo kinase assays and distinguishing ATP-competitive vs.

Sources

A Framework for the Statistical Analysis and Comparative Efficacy of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the identification and characterization of novel small molecules with therapeutic potential is of paramount importance. The compound 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, henceforth referred to as Compound X, presents an intriguing structural scaffold combining a cyclohexene moiety with an amino-butanol side chain.[1] While the physicochemical properties of Compound X are available, a comprehensive analysis of its biological activity and a comparison with structurally related molecules are currently lacking in the scientific literature.[1] This guide provides a robust framework for the systematic investigation of Compound X, outlining a series of proposed experiments designed to elucidate its potential mechanism of action and to compare its efficacy against a relevant benchmark compound.

The structural motifs of Compound X, specifically the amino alcohol group, are present in a wide array of biologically active molecules, suggesting potential interactions with various enzymes and receptors.[2] The cyclohexene ring introduces a degree of lipophilicity that may facilitate membrane permeability or interaction with hydrophobic binding pockets. This guide will therefore hypothesize a potential biological role for Compound X and detail the experimental workflows necessary to validate this hypothesis, providing researchers with a comprehensive roadmap for its evaluation.

Hypothesized Biological Activity and Comparator Compound

Based on its structural features, we hypothesize that Compound X may exhibit modulatory activity at G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. The combination of a secondary amine and a hydroxyl group is a common pharmacophore in many GPCR ligands. As a basis for comparison, we have selected 4-Cyclohexyl-1-butanol , a structurally similar compound that lacks the amino group, to serve as a negative control and help delineate the contribution of the amino-butanol moiety to any observed biological effects.

Proposed Experimental Workflow for Comparative Analysis

The following sections detail a proposed series of experiments to investigate the biological activity of Compound X in comparison to 4-Cyclohexyl-1-butanol.

In Vitro Receptor Binding Affinity

Objective: To determine if Compound X binds to a panel of GPCRs and to quantify its binding affinity.

Rationale: A receptor binding assay is a fundamental first step in characterizing a compound's activity. By screening against a diverse panel of GPCRs, we can identify potential molecular targets.

Experimental Protocol:

  • GPCR Membrane Preparation: Obtain commercially available membrane preparations expressing a panel of human GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors).

  • Radioligand Binding Assay:

    • Incubate the GPCR membrane preparations with a known radiolabeled ligand for each receptor in the presence of increasing concentrations of Compound X or the comparator, 4-Cyclohexyl-1-butanol.

    • The reaction mixture should be prepared in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SubtypeKi (nM) ± SEM
Compound XReceptor A[Insert Value]
Receptor B[Insert Value]
4-Cyclohexyl-1-butanolReceptor A[Insert Value]
Receptor B[Insert Value]
Cell-Based Functional Assays

Objective: To assess the functional activity of Compound X at the identified target GPCRs (i.e., agonist, antagonist, or inverse agonist activity).

Rationale: Following the identification of binding partners, it is crucial to determine the functional consequence of this binding.

Experimental Protocol (Example: cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the target GPCR.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • For agonist testing, treat the cells with increasing concentrations of Compound X or the comparator.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of Compound X or the comparator before stimulating with a known agonist.

  • cAMP Measurement:

    • After the appropriate incubation period, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

    • For antagonists, determine the IC50 (half-maximal inhibitory concentration) and calculate the Schild constant (pA2).

Data Presentation:

CompoundAssay ModeEC50/IC50 (nM) ± SEMEmax (%)
Compound XAgonist[Insert Value][Insert Value]
Antagonist[Insert Value]N/A
4-Cyclohexyl-1-butanolAgonist[Insert Value][Insert Value]
Antagonist[Insert Value]N/A

Signaling Pathway Diagram:

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Compound X Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Analytical Method for Quantification

Objective: To develop a reliable method for the quantification of Compound X in biological matrices.

Rationale: A validated analytical method is essential for future pharmacokinetic and pharmacodynamic studies.

Experimental Protocol (High-Performance Liquid Chromatography - HPLC):

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • For plasma or tissue homogenates, perform a protein precipitation with acetonitrile followed by centrifugation.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Calibration Curve:

    • Prepare a series of standards of known concentrations of Compound X in the relevant biological matrix.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Validation:

    • Assess the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to regulatory guidelines.

Experimental Workflow Diagram:

HPLC_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the quantification of Compound X using HPLC.

Statistical Analysis

All experimental data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance between groups will be determined using appropriate tests, such as Student's t-test for pairwise comparisons or one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of less than 0.05 will be considered statistically significant.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial investigation of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. The proposed experiments are designed to systematically elucidate its biological activity, identify its molecular targets, and compare its efficacy to a structurally related compound. The detailed protocols and data analysis strategies outlined herein will enable researchers to generate high-quality, reproducible data, thereby contributing to a thorough understanding of the therapeutic potential of this novel chemical entity. The successful execution of these studies will provide the foundational data necessary for further preclinical development.

References

  • PubChem. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-1-butanol. National Center for Biotechnology Information. [Link]

  • Angene Chemical. 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol. [Link]

  • ChemBK. 4-Amino-1-butanol. [Link]

  • Rao, V. J. et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(5), 1-10. [Link]

  • Organic Chemistry Portal. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Google Patents. Synthesis of dl-2-amino-1-butanol.
  • Prabowo, C. P. S. et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2771-2780. [Link]

  • PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]

  • ResearchGate. Biologically active amino alcohols. [Link]

  • Google Patents. Method for preparing 4-isopropylamino-1-butanol.
  • Gavin Publishers. Applied Clinical Pharmacology and Toxicology. [Link]

  • MDPI. An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. [Link]

  • Military Medical Science Letters. Biologically active alcohols: cyclic alcohols. [Link]

  • ResearchGate. (PDF) Biologically active alcohols: cyclic alcohols. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

[1]

Executive Summary (BLUF)

Bottom Line Up Front: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol is a specialized organic intermediate containing both a secondary amine and a cyclohexenyl group.[1] For disposal purposes, it must be treated as a Corrosive Organic Base with potential Environmental Toxicity .

Do not dispose of down the drain. The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste handler.[1] Segregate immediately from acids and strong oxidizers to prevent exothermic runaway.[1]

Chemical Profile & Hazard Identification

To determine the correct disposal path, we must deconstruct the molecule into its functional risk groups. As a specific Safety Data Sheet (SDS) may not be widely available for this specific R&D intermediate, we apply the Precautionary Principle based on its structure:

Functional GroupAssociated HazardDisposal Implication
Secondary Amine Corrosive (pH > 11) ; Skin/Eye Damage (Cat 1).[1]Segregation: Must be kept separate from acid waste streams to prevent violent neutralization.[1]
Cyclohexene Ring Combustible ; Aquatic Toxicity.[1]Waste Code: Likely qualifies as D001 (Ignitable) if in solvent.[1] Requires fuel blending/incineration.[1]
Butanol Chain Polar Solvent ; Miscibility.[1]Solubility: May be partially water-soluble, increasing the risk of groundwater contamination if mishandled.[1]
Critical Warning: Peroxide Formation

While less volatile than ethers, cyclohexene derivatives can form peroxides upon prolonged exposure to air.

  • Action: Check the container date. If the substance is old (>1 year) or crystals are visible around the cap, do not open . Contact your EHS officer for remote opening/stabilization.[1]

Pre-Disposal Stabilization & Segregation[1]

Before moving the chemical to the waste accumulation area, ensure it is chemically stable.

A. Compatibility Check (The "Do Not Mix" List)

Violating these rules is the most common cause of laboratory waste accidents.[1]

  • ⛔ ACIDS: Mixing with HCl, H₂SO₄, or acidic aqueous waste will cause rapid heat generation (exotherm) and potential spattering.

  • ⛔ OXIDIZERS: Do not mix with Nitric Acid, Peroxides, or Permanganates. The cyclohexene double bond is susceptible to oxidation, potentially leading to fire.

  • ⛔ HALOGENATED SOLVENTS: Avoid mixing with Chloroform or DCM if possible.[1] While not immediately explosive, amines can react with certain halogenated compounds over time, and mixing increases disposal costs.

B. Container Selection
  • Preferred: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1] These resist the basic nature of the amine.[1]

  • Acceptable: Glass (Amber) with a PTFE-lined cap.[1]

  • Avoid: Metal containers (aluminum/steel) which may corrode or catalyze decomposition.[1]

The Disposal Workflow (Step-by-Step)

Follow this self-validating protocol to ensure compliance and safety.

Scenario A: Pure Substance (Solid or Neat Liquid)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood.[1]

  • Transfer: Dissolve the material in a minimal amount of compatible solvent (e.g., Ethanol or Methanol) only if your facility requires liquid waste.[1] Otherwise, dispose of the solid container directly.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[1] 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol[1]

    • Hazard Checkboxes: Corrosive, Toxic.[2]

  • Storage: Place in the "Organic Bases" or "Non-Halogenated Organics" secondary containment bin.

Scenario B: In Solution (Reaction Mixture)
  • Quenching: If the material is part of a reaction mixture, ensure all reactive reagents (e.g., hydrides, acid chlorides) are quenched before moving to the waste bottle.

  • pH Check: Verify the pH of the waste solution. If pH > 12.5, it is RCRA Hazardous Waste (Corrosive).

  • Stream Selection: Pour into the Non-Halogenated Organic Solvent waste stream.[1]

    • Note: If the solvent system contains DCM or Chloroform, use the Halogenated stream, but ensure the pH is near neutral (7-9) to prevent reaction with the halogens.

Scenario C: Spill Cleanup (< 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Add a respiratory mask (N95 or half-face with organic vapor cartridge) if vapors are present.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels (combustible).[1]

  • Neutralize: If available, use a weak acid neutralizer (Citric Acid powder) specifically designed for base spills.[1]

  • Collect: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Organic Amine."[1]

Visual Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflowStartStart: Assess 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanolStateCheckPhysical State?Start->StateCheckSolidPure Solid/Neat LiquidStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidStreamAStream A: Organic Bases(Non-Halogenated)Solid->StreamADissolve in MeOHor dispose solidHalogenCheckContains Halogens?(DCM, Chloroform)Liquid->HalogenCheckHalogenCheck->StreamANoStreamBStream B: Halogenated Waste(Check pH Neutrality)HalogenCheck->StreamBYesContainerPack in HDPE ContainerLabel: Corrosive/ToxicStreamA->ContainerStreamB->ContainerDisposalFinal Disposal:High-Temp IncinerationContainer->Disposal

Caption: Operational decision tree for segregating amine-based organic intermediates.

Regulatory Compliance (RCRA/EPA)[1]

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.[1]

ParameterClassificationCodeRationale
Ignitability LikelyD001 If flashpoint < 60°C (common if in solvent).[1]
Corrosivity DefiniteD002 Aqueous pH > 12.[1]5. Even if non-aqueous, treat as corrosive.[1]
Toxicity PotentialNone Unless specifically listed (P/U lists), it defaults to "Characteristic" waste.

European Waste Catalogue (EWC) Recommendation:

  • Code: 07 05 04*

  • Description: Other organic solvents, washing liquids and mother liquors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society. (2023).[1] Chemical Compatibility and Segregation.[1] ACS Center for Lab Safety.[1] [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

[1][2][3]

CAS: 436099-69-3 Chemical Class: Secondary Amino-Alcohol / Cyclohexenyl Derivative Hazard Classification (Inferred/Read-Across): CORROSIVE (Skin/Eyes) , ACUTE TOXICITY , IRRITANT [1][2][3]

Executive Safety Directive

To: Laboratory Operations & Safety Officers From: Senior Application Scientist

Handling 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol requires a safety protocol calibrated for functionalized organic amines . Unlike simple buffers, this compound combines the corrosive alkalinity of a secondary amine with the lipophilicity of a cyclohexenyl ring.[3]

The Critical Risk: The cyclohexenyl moiety increases the molecule's lipid solubility, potentially accelerating dermal absorption compared to standard aliphatic amines.[3] This allows the caustic amine group to penetrate the stratum corneum rapidly, causing deep chemical burns that may not be immediately painful.[3]

Core Directive: Treat this substance as a Class 1C Corrosive .[3][4] All handling must occur within a certified chemical fume hood.[3] Standard "exam-grade" nitrile gloves are insufficient for prolonged contact.[1][2][3]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls.[3] PPE is the last line of defense, not the first.[3]

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Amines release vapors that cause respiratory sensitization and corneal edema ("blue haze" vision).[1][2][3]
Secondary Containment Polypropylene Tray In case of a spill, the viscous liquid is contained, preventing spread to porous surfaces.[3]
Atmosphere Inert Gas (Nitrogen/Argon) While not strictly pyrophoric, amino-alcohols can oxidize.[1][2][3] Hygroscopicity requires moisture exclusion.[3]

PPE Matrix: The "Self-Validating" System

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through glove material before physical degradation is visible.[2][3]

A. Hand Protection Strategy

Do not rely on standard 4-mil nitrile gloves for immersion or prolonged handling. [1][2][3]

Task Risk LevelRecommended Glove SystemProtocol
Incidental Contact (Weighing <1g, closed transfer)Double Nitrile (Total thickness >8 mil)Outer: 5-mil High-Dexterity Nitrile.Inner: 4-mil Accelerator-Free Nitrile.Change outer glove immediately upon any splash.[1][2][3]
High Risk (Synthesis, Spills, >10g handling)Laminate / Barrier (e.g., Silver Shield®)Laminate Liner (Chemical barrier) worn under a Heavy Nitrile outer glove (Mechanical protection).[1][3]
B. Respiratory & Ocular Protection[3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Venting).[1][3] Safety glasses are prohibited due to the risk of caustic vapors bypassing the side shields.[3]

  • Face: Use a Face Shield (8-inch minimum) over goggles if pouring volumes >50 mL.[1][2][3]

  • Respiratory: If work must occur outside a fume hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1][2][3]

    • Note: The amine group reacts with moisture in the air; P100 filters alone are insufficient.[3]

Operational Workflow Logic

The following diagram illustrates the decision-making process for PPE selection and handling.

PPE_WorkflowStartTask Assessment: Handling4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanolQuantityQuantity / State?Start->QuantitySmall< 10g (Solid/Viscous Liquid)Closed TransferQuantity->SmallLarge> 10g or Open Handling(Synthesis/Pouring)Quantity->LargePPE_SmallPPE: Double Nitrile Gloves+ Splash Goggles+ Lab Coat (Cotton/Poly)Small->PPE_SmallPPE_LargePPE: Laminate Liner Gloves+ Heavy Nitrile Outer+ Face Shield + Goggles+ Chemical ApronLarge->PPE_LargeHoodEngineering Control:Fume Hood REQUIREDPPE_Small->HoodPPE_Large->HoodActionExecute Handling(Keep sash at working height)Hood->ActionDeconDecontamination:Wipe containers withdilute acetic acid or soap/waterAction->DeconDisposalDisposal:Segregate as Organic BaseDecon->Disposal

Figure 1: Decision logic for PPE selection based on operational scale. Note the mandatory requirement for fume hood usage regardless of scale.[3]

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Glove Check: Inflate gloves with air to check for pinholes before donning.[3]

  • Neutralizer Prep: Keep a wash bottle of dilute acetic acid (1-2%) or Citranox® detergent nearby.[1][3] Amines are sticky; water alone often spreads them rather than removing them.[3]

Phase 2: Active Handling[2][3]
  • Weighing: Use an anti-static gun if the substance is solid/waxy.[3] Static charge can disperse amine dusts onto cuffs/wrists.[3]

  • Transfer: If transferring liquid, use a positive-displacement pipette to prevent dripping (viscosity management).[3]

  • Spill Management: If a drop falls:

    • Cover with Vermiculite or Dry Sand .[3]

    • Do not use paper towels immediately (increases surface area for evaporation).[1][3]

Phase 3: Doffing (Critical Step)

Most exposures occur when removing PPE.[1][2][3]

  • Wash outer gloves with soap and water before removing them.[3]

  • Peel gloves off inside-out.[3]

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption of any residue).[3]

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Organic / Basic).[1][3]

  • Segregation: Do NOT mix with:

    • Oxidizing acids (Nitric, Perchloric) -> Risk of Fire/Explosion.[1][2][3]

    • Halogenated solvents (Chloroform, DCM) -> Risk of exothermic alkylation.[1][2][3]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2][3]

  • Labeling: Must explicitly state "Organic Amine - Corrosive."[1][2][3]

Disposal_FlowWasteWaste GenerationSegregateSegregate Stream:NON-HALOGENATED ORGANIC(Basic/Amine)Waste->SegregateContainerContainer:HDPE Carboy(Vented Cap recommended)Segregate->ContainerWarningCRITICAL:NO OxidizersNO AcidsSegregate->WarningAvoidTagLabeling:'Corrosive, Toxic'List full chemical nameContainer->TagPickupEHS PickupTag->Pickup

Figure 2: Waste segregation workflow to prevent incompatible chemical reactions in waste streams.

Emergency Response

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes .

    • Secondary: Wash with non-abrasive soap.[3]

    • Medical: Seek evaluation.[3][5][6][7] Amine burns can have a "lag time" before tissue necrosis becomes visible.[3]

  • Eye Contact:

    • Flush for 15 minutes while holding eyelids open.[3] Do not apply neutralizing agents to the eye.[3]

    • Transport to ER immediately.

References

  • PubChem. (n.d.).[1][3] 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (Compound).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]

  • NIOSH. (2019).[3] Pocket Guide to Chemical Hazards: Amines.[3] Centers for Disease Control and Prevention.[3] Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.